2-Nonenal
Descripción
Propiedades
IUPAC Name |
(E)-non-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h7-9H,2-6H2,1H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSAIUMLZVGUGKX-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0047086 | |
| Record name | (E)-2-Nonenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0047086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Merck Index] Colorless liquid; [Alfa Aesar MSDS], White to slightly yellow liquid; Powerful, penetrating fatty, violet aroma | |
| Record name | 2-Nonenal, (E)- | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18099 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2-Nonenal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1361/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Soluble in most fixed oils; Insoluble in water, Soluble (in ethanol) | |
| Record name | 2-Nonenal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1361/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.855-0.865 | |
| Record name | 2-Nonenal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1361/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
18829-56-6, 2463-53-8 | |
| Record name | (E)-2-Nonenal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18829-56-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Nonenal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002463538 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Nonenal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018829566 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Nonenal, (2E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Nonenal | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (E)-2-Nonenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0047086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Non-2-enal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.784 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (E)-non-2-enal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.720 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-NONENAL, (2E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8VEO649985 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery and Biological Implications of 2-Nonenal in Skin Aging: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The characteristic scent associated with aging, often colloquially referred to as "old person's smell," has long been a subject of anecdotal observation. Scientific inquiry has identified a key volatile organic compound, 2-nonenal (B146743), as a significant contributor to this age-related change in body odor. First identified in a landmark 2001 study, this compound is an unsaturated aldehyde with a distinctive greasy and grassy odor that becomes detectable in individuals from the age of 40 onwards.[1][2][3] Its presence is not an indicator of poor hygiene but rather a direct consequence of age-related alterations in skin lipid composition and oxidative stress.[4] This technical guide provides an in-depth exploration of the discovery, biochemical formation, and quantification of this compound, as well as its profound biological effects on skin cells, particularly keratinocytes. Detailed experimental protocols and visualizations of key pathways are presented to facilitate further research and the development of targeted therapeutic and cosmetic interventions.
Biochemical Formation of this compound
The genesis of this compound is intrinsically linked to the oxidative degradation of specific lipids present on the skin's surface. As individuals age, the composition of skin surface lipids changes, with a notable increase in the concentration of omega-7 unsaturated fatty acids, such as palmitoleic acid and vaccenic acid.[4][5] Concurrently, there is an age-associated increase in lipid peroxides, which act as initiators for a cascade of oxidative reactions.[1][3]
The core mechanism involves the lipid peroxidation of these omega-7 unsaturated fatty acids. This process, driven by reactive oxygen species (ROS), leads to the cleavage of the fatty acid chains, ultimately yielding the volatile aldehyde, this compound.[1][3] This biochemical pathway underscores the connection between systemic and cutaneous aging, oxidative stress, and the production of this specific age-related odorant.
References
- 1. researchgate.net [researchgate.net]
- 2. medindia.net [medindia.net]
- 3. This compound newly found in human body odor tends to increase with aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound [chemeurope.com]
- 5. [PDF] this compound newly found in human body odor tends to increase with aging. | Semantic Scholar [semanticscholar.org]
The Biochemical Genesis of 2-Nonenal: A Technical Guide to its Formation Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Nonenal (B146743), a volatile unsaturated aldehyde, is a significant biomarker associated with aging and oxidative stress. Its characteristic greasy and grassy odor is a key component of age-related body odor. The formation of this compound is intricately linked to the oxidative degradation of specific polyunsaturated fatty acids (PUFAs) present in human sebum. This technical guide provides an in-depth exploration of the biochemical pathway of this compound formation, offering a comprehensive resource for researchers, scientists, and drug development professionals. This document details the key substrates, enzymatic and non-enzymatic reactions, and intermediates involved in its synthesis. Furthermore, it presents quantitative data on precursor concentrations in human sebum, detailed experimental protocols for in vitro studies, and visual diagrams of the involved pathways and workflows to facilitate a deeper understanding of this important biochemical process.
The Biochemical Pathway of this compound Formation
The synthesis of this compound is a multi-step process initiated by the peroxidation of long-chain unsaturated fatty acids, primarily omega-7 and omega-6 fatty acids.[1][2][3] This process can occur through both non-enzymatic and enzymatic pathways, both of which are driven by oxidative stress.
1.1. Key Substrates:
The primary precursors for this compound formation are specific monounsaturated and polyunsaturated fatty acids found in human sebum. The composition of sebum, particularly its fatty acid profile, changes with age, which is a key factor in the increased production of this compound in older individuals.[1][4]
-
Omega-7 Fatty Acids: Palmitoleic acid (C16:1) is a major omega-7 monounsaturated fatty acid in sebum and is considered a primary precursor to this compound.[5][6] Studies have shown a positive correlation between the amount of omega-7 unsaturated fatty acids in skin surface lipids and the amount of this compound detected in body odor, with both increasing with age.[1][2]
-
Omega-6 Fatty Acids: Linoleic acid (C18:2), an essential omega-6 polyunsaturated fatty acid, is also a significant precursor. Its peroxidation leads to the formation of various aldehydes, including this compound.[3][5]
1.2. Initiation of Lipid Peroxidation:
The formation of this compound begins with the initiation of lipid peroxidation, a chain reaction involving the oxidative degradation of lipids. This can be triggered by:
-
Reactive Oxygen Species (ROS): Free radicals such as the hydroxyl radical (•OH) can abstract a hydrogen atom from a methylene (B1212753) group in the unsaturated fatty acid chain, initiating the peroxidation cascade.
-
Enzymatic Action: Enzymes like lipoxygenases (LOX) can catalyze the insertion of molecular oxygen into polyunsaturated fatty acids to form fatty acid hydroperoxides.
1.3. Propagation and Formation of Hydroperoxides:
Once initiated, the lipid radical (L•) reacts with molecular oxygen to form a lipid peroxyl radical (LOO•). This radical can then abstract a hydrogen atom from an adjacent fatty acid, propagating the chain reaction and forming a lipid hydroperoxide (LOOH).
For the precursors of this compound, this leads to the formation of specific hydroperoxides:
-
From Palmitoleic Acid (C16:1): Oxidation leads to the formation of palmitoleic acid hydroperoxides.
-
From Linoleic Acid (C18:2): Lipoxygenase-catalyzed oxidation can produce 9-hydroperoxyoctadecadienoic acid (9-HPODE) and 13-hydroperoxyoctadecadienoic acid (13-HPODE). The 9-HPODE isomer is a key intermediate in the pathway leading to C9 aldehydes like this compound.[7]
1.4. Cleavage of Hydroperoxides to form this compound:
The unstable lipid hydroperoxides undergo cleavage to form smaller, volatile aldehydes, including this compound. This cleavage can be catalyzed by enzymes or occur non-enzymatically, often facilitated by transition metals like iron (Fe²⁺).[5]
-
Enzymatic Cleavage: Hydroperoxide lyases (HPL), a family of cytochrome P450 enzymes (CYP74), catalyze the cleavage of fatty acid hydroperoxides.[8][9] Specifically, a 9-hydroperoxide lyase can cleave 9-HPODE to form 9-oxononanoic acid and a C9 aldehyde, which can be this compound or its isomer, cis-3-nonenal.[2][7] An isomerase can then convert cis-3-nonenal to the more stable trans-2-nonenal.[7]
-
Non-Enzymatic Cleavage: In the presence of metal ions like Fe²⁺, lipid hydroperoxides can undergo decomposition to form alkoxyl radicals, which then undergo C-C bond cleavage to generate aldehydes.[5]
The following diagram illustrates the general biochemical pathway of this compound formation from an unsaturated fatty acid precursor.
References
- 1. High-temperature gas chromatography-mass spectrometry for skin surface lipids profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydroperoxide lyases (CYP74C and CYP74B) catalyze the homolytic isomerization of fatty acid hydroperoxides into hemiacetals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Lipid Peroxidation Generates Body Odor Component trans-2-Nonenal Covalently Bound to Protein in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fatty Acid Profiling in Facial Sebum and Erythrocytes From Adult Patients With Moderate Acne - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The formation of cis-3-nonenal, trans-2-nonenal and hexanal from linoleic acid hydroperoxide isomers by a hydroperoxide cleavage enzyme system in cucumber (Cucumis sativus) fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hydroperoxide lyase - Wikipedia [en.wikipedia.org]
- 9. Fatty acid 9- and 13-hydroperoxide lyases from cucumber - PubMed [pubmed.ncbi.nlm.nih.gov]
The Maillard Reaction of Aging: A Technical Guide to the Role of Omega-7 Fatty Acid Oxidation in 2-Nonenal Production
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Nonenal (B146743), an unsaturated aldehyde with a characteristic greasy and grassy odor, is a key biomarker associated with skin aging. Its formation is intrinsically linked to the oxidative degradation of omega-7 monounsaturated fatty acids, primarily palmitoleic acid and vaccenic acid, which are abundant in human sebum. This in-depth technical guide delineates the biochemical pathways, experimental methodologies, and quantitative data surrounding the oxidation of omega-7 fatty acids and the subsequent production of this compound. This document serves as a comprehensive resource for researchers investigating the mechanisms of skin aging, developing novel skincare interventions, and for drug development professionals targeting pathways of oxidative stress.
Introduction
The characteristic scent associated with aging, often described as "old person smell," is not a myth but a scientifically recognized phenomenon attributed to the presence of this compound.[1][2] Research has demonstrated a positive correlation between age and the concentration of this compound on the skin surface.[1][3] This volatile organic compound arises from the non-enzymatic and potentially enzymatic oxidation of omega-7 fatty acids, a class of monounsaturated fats where the double bond is located at the seventh carbon from the omega end.[1][4] Palmitoleic acid (16:1n-7) and vaccenic acid (18:1n-7) are the most common omega-7 fatty acids in human skin lipids.[4]
The process of lipid peroxidation, a free-radical-mediated chain reaction, is the central mechanism driving the conversion of these fatty acids into this compound.[5][6] This guide will explore the intricate details of this oxidative process, present quantitative data from relevant studies, provide detailed experimental protocols for its investigation, and visualize the key pathways and workflows.
Biochemical Mechanisms of this compound Formation
The generation of this compound from omega-7 fatty acids is a multi-step process initiated by oxidative stress and proceeds via a free-radical chain reaction. This process can be broadly categorized into initiation, propagation, and termination phases.
2.1. Non-Enzymatic Oxidation (Autoxidation)
This pathway is initiated by reactive oxygen species (ROS) that abstract a hydrogen atom from an allylic carbon of the omega-7 fatty acid, forming a lipid radical. This radical then reacts with molecular oxygen to form a lipid peroxyl radical, which can abstract a hydrogen from another unsaturated fatty acid, propagating the chain reaction and forming a lipid hydroperoxide.[6] These hydroperoxides are unstable and can decompose, particularly in the presence of transition metals, to form various aldehydes, including this compound.[5]
2.2. Enzymatic Oxidation
While the non-enzymatic pathway is a significant contributor, enzymatic processes involving lipoxygenases (LOXs) may also play a role.[7] Lipoxygenases are enzymes that catalyze the dioxygenation of polyunsaturated fatty acids to form fatty acid hydroperoxides.[8] Although the specific involvement of LOX isoforms in the direct oxidation of palmitoleic acid to the precursor of this compound is an area of ongoing research, it is a plausible mechanism given their known role in the oxidation of other fatty acids.[7][9]
Signaling Pathway for this compound Formation
Quantitative Data on this compound Production
The following table summarizes quantitative data on the formation of (E)-2-nonenal from the thermal oxidation of palmitoleic acid. This data highlights the temperature-dependent nature of this compound production.
| Heating Temperature (°C) | Mean Peak Area of (E)-2-Nonenal (x10⁴) ± SD |
| 30 | Not Detected |
| 60 | 138.10 ± 68.67 |
| 90 | 178.22 ± 4.12 |
| 120 | 120.21 ± 10.11 |
| 150 | 118.54 ± 9.01 |
| 180 | 97.44 ± 8.45 |
| 210 | 88.67 ± 7.56 |
| Data adapted from Gao et al. (2023). The study used thermal-desorption cryo-trapping with gas chromatography–mass spectrometry to analyze volatile compounds from heated palmitoleic acid.[10] |
Experimental Protocols
This section provides detailed methodologies for the induction of omega-7 fatty acid oxidation and the subsequent analysis of this compound.
4.1. Induction of Omega-7 Fatty Acid Oxidation
Protocol 4.1.1: Metal-Catalyzed Oxidation[5]
-
Preparation of Fatty Acid Solution: Prepare a 2 mM solution of palmitoleic acid in a suitable buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.2). If necessary, use a co-solvent like ethanol (B145695) to aid dissolution and then dilute with the buffer.
-
Initiation of Oxidation: To the fatty acid solution, add ferrous sulfate (B86663) (FeSO₄) to a final concentration of 50 µM and ascorbic acid to a final concentration of 1 mM.
-
Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 1-4 hours) with gentle agitation.
-
Termination of Reaction: Stop the reaction by adding an antioxidant such as butylated hydroxytoluene (BHT) to a final concentration of 1 mM.
-
Sample Preparation for Analysis: The sample is now ready for extraction and analysis by GC-MS or HPLC.
Protocol 4.1.2: Thermal Oxidation[10]
-
Sample Preparation: Place a known amount of pure palmitoleic acid (e.g., 20 µL) into a glass vial.
-
Heating: Heat the sample at a specific temperature (e.g., 60°C, 90°C, 120°C) for a defined duration (e.g., 30 minutes).
-
Volatile Collection: Use a thermal desorption system to trap the volatile compounds produced during heating onto a suitable sorbent tube (e.g., Tenax TA).
-
Analysis: Analyze the trapped volatiles by thermal desorption-GC-MS.
4.2. Quantification of this compound
Protocol 4.2.1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS[11]
-
Sample Preparation: Place the sample (e.g., oxidized fatty acid solution, skin wipe) in a headspace vial. For skin analysis, a gauze wipe from the skin surface can be used.
-
SPME Fiber Selection: Use a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) or similar SPME fiber.
-
Extraction: Expose the SPME fiber to the headspace of the vial at a controlled temperature (e.g., 50°C) for a specific time (e.g., 45 minutes).
-
Desorption and GC-MS Analysis:
-
Injector: Desorb the analytes from the fiber in the GC injector at a high temperature (e.g., 250°C) in splitless mode.
-
GC Column: Use a non-polar column such as a DB-1 or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Program: A typical temperature program starts at 40°C, holds for 2 minutes, then ramps to 250°C at 10°C/min.
-
MS Detection: Operate the mass spectrometer in full scan mode (e.g., m/z 35-350) or in selected ion monitoring (SIM) mode for higher sensitivity, targeting characteristic ions of this compound (e.g., m/z 41, 55, 70, 84, 140).
-
-
Quantification: Use an external or internal standard calibration curve for accurate quantification.
Protocol 4.2.2: High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol is adapted from methods used for other aldehydes and may require optimization for this compound from lipid oxidation samples.
-
Derivatization: React the sample containing this compound with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a stable hydrazone derivative that can be detected by UV.
-
Solid-Phase Extraction (SPE): Clean up the derivatized sample using a C18 SPE cartridge to remove interferences.
-
HPLC Analysis:
-
Column: Use a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used.
-
Detection: Monitor the eluent at a wavelength of approximately 360 nm.
-
-
Quantification: Quantify the this compound-DNPH derivative using a calibration curve prepared from a this compound standard.
Experimental Workflow Diagram
Conclusion
The oxidative degradation of omega-7 fatty acids is a fundamental process in skin aging, leading to the formation of the characteristic odorant this compound. Understanding the biochemical mechanisms and having robust analytical methods to quantify this process are crucial for the development of effective anti-aging therapies and cosmetic formulations. This technical guide provides a comprehensive overview of the current knowledge, offering researchers and drug development professionals a solid foundation for further investigation into this important area of skin biology. Future research should focus on elucidating the specific enzymatic pathways involved in this compound formation in vivo and on developing targeted interventions to mitigate this oxidative process.
References
- 1. This compound newly found in human body odor tends to increase with aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mysterious scent of time: this compound, the scent of the elderly - Iconic Elements by dr. Wu [iconic-elements.com]
- 3. researchgate.net [researchgate.net]
- 4. Omega−7 fatty acid - Wikipedia [en.wikipedia.org]
- 5. Lipid Peroxidation Generates Body Odor Component trans-2-Nonenal Covalently Bound to Protein in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. Occurrence and biological activity of palmitoleic acid isomers in phagocytic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activity of soybean lipoxygenase isoforms against esterified fatty acids indicates functional specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The role of lipoxygenase-isoforms in atherogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
2-Nonenal as a Biomarker of Cellular Senescence: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental biological process implicated in aging and a variety of age-related diseases. Senescent cells accumulate in tissues over time, contributing to inflammation and tissue dysfunction through the secretion of a complex mix of pro-inflammatory cytokines, chemokines, and proteases known as the Senescence-Associated Secretory Phenotype (SASP). The identification of reliable biomarkers for cellular senescence is therefore a critical area of research for the development of diagnostics and senolytic therapies.
2-Nonenal (B146743), a volatile unsaturated aldehyde, has emerged as a potential biomarker of cellular senescence. Initially identified as a key component of age-related body odor, its origins are deeply rooted in the biochemical processes of oxidative stress and lipid peroxidation, which are themselves hallmarks of cellular aging. This technical guide provides a comprehensive overview of this compound's role as a biomarker of cellular senescence, detailing its biochemical origins, its impact on cellular signaling pathways, and the experimental protocols for its detection and quantification.
Biochemical Formation of this compound
This compound is not a direct product of cellular metabolism but rather a byproduct of lipid peroxidation, a process that increases with age. The primary precursors of this compound are omega-7 unsaturated fatty acids, such as palmitoleic acid and vaccenic acid. The concentration of these fatty acids, along with lipid peroxides, has been shown to increase in skin surface lipids with age.[1][2]
The formation of this compound is initiated by the attack of reactive oxygen species (ROS) on these polyunsaturated fatty acids, leading to a chain reaction of lipid peroxidation. This process generates unstable lipid hydroperoxides that subsequently decompose into a variety of secondary products, including aldehydes like this compound.[2][3] This oxidative degradation is a key link between cellular stress, aging, and the production of this compound.
This compound and the Hallmarks of Cellular Senescence
While much of the direct research has focused on the related aldehyde 4-hydroxy-2-nonenal (4-HNE), the available evidence strongly suggests that this compound, as a reactive aldehyde, can induce and is associated with the key hallmarks of cellular senescence.
Induction of Senescence-Associated β-Galactosidase (SA-β-Gal) Activity
SA-β-gal is the most widely used biomarker for identifying senescent cells.[4] While direct quantitative studies on this compound are limited, studies on other lipid peroxidation products like 4-HNE have demonstrated their ability to induce a senescent phenotype, including increased SA-β-gal activity.[5][6]
Activation of the p53/p21 Pathway
The p53 tumor suppressor protein and its downstream target, the cyclin-dependent kinase inhibitor p21, are central regulators of the cell cycle and are key players in the induction of cellular senescence. Reactive aldehydes, including 4-HNE, have been shown to activate the p53 pathway, leading to the upregulation of p21 and subsequent cell cycle arrest.[7][8][9] This suggests a likely mechanism by which this compound could trigger cellular senescence.
Senescence-Associated Secretory Phenotype (SASP)
A defining characteristic of senescent cells is the secretion of a pro-inflammatory cocktail of cytokines and other factors, collectively known as the SASP. Key components of the SASP include interleukin-6 (IL-6) and interleukin-8 (IL-8). The signaling pathways activated by lipid aldehydes are known to intersect with the pathways that regulate SASP, such as NF-κB and p38 MAPK.[10] Therefore, it is highly probable that this compound contributes to the pro-inflammatory microenvironment associated with aging by inducing or modulating the SASP.
Data Presentation
The following tables summarize quantitative data related to the measurement of this compound and the induction of cellular senescence.
| Parameter | Method | Sample Type | Key Findings | Reference |
| This compound Detection | Headspace GC-MS | Human Body Odor | Detected only in subjects aged 40 and older. Positive correlation with age. | [2] |
| HS-SPME-GC-MS | Human Skin Emissions | Limit of Detection (LOD): 22 pg. Linearity: 1-50 ng. | [1][11] | |
| Cellular Senescence Induction (by 4-HNE) | SA-β-gal Staining | IMR90 Fibroblasts | 4-HNE treatment initiated the cellular senescence program. | [5] |
| Western Blot | HepG2 Cells | 4-HNE induced activation of p53 and p21. | [7] | |
| SASP Induction (by related stressors) | ELISA, qRT-PCR | Human Fibroblasts | Doxorubicin-induced senescence increased IL-6 and IL-8 secretion. | [12] |
Table 1: Quantitative Data Summary for this compound and Cellular Senescence Markers.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in this compound-induced cellular senescence and a typical experimental workflow for its investigation.
Experimental Protocols
Induction of Cellular Senescence with this compound
This protocol describes the induction of premature senescence in cultured primary human fibroblasts using this compound.
Materials:
-
Primary human fibroblasts (e.g., IMR-90, WI-38)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in ethanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed primary human fibroblasts at a low passage number in a 6-well plate and culture until they reach 50-60% confluency.
-
Prepare working solutions of this compound in cell culture medium at various concentrations (e.g., 10, 25, 50, 100 µM). Include a vehicle control with the same concentration of ethanol.
-
Remove the existing medium from the cells and replace it with the this compound-containing medium or the vehicle control.
-
Incubate the cells for 48-72 hours.
-
After the treatment period, wash the cells with PBS and replace the medium with fresh culture medium.
-
Continue to culture the cells for an additional 5-7 days, changing the medium every 2-3 days, to allow for the development of the senescent phenotype.
-
Proceed with senescence assays.
Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
This protocol is for the cytochemical detection of SA-β-gal activity in cultured cells.[1][12][13]
Materials:
-
Fixative solution (2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS)
-
Staining solution:
-
1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) in dimethylformamide
-
40 mM citric acid/sodium phosphate (B84403) buffer, pH 6.0
-
5 mM potassium ferrocyanide
-
5 mM potassium ferricyanide
-
150 mM NaCl
-
2 mM MgCl₂
-
-
PBS
Procedure:
-
Wash the cells in the 6-well plate twice with PBS.
-
Fix the cells with the fixative solution for 3-5 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Add the staining solution to each well, ensuring the cells are completely covered.
-
Incubate the plate at 37°C (without CO₂) overnight.
-
The next day, examine the cells under a microscope for the development of a blue color, which indicates SA-β-gal activity.
-
To quantify, count the number of blue-stained cells and the total number of cells in several random fields to determine the percentage of SA-β-gal positive cells.
Quantification of this compound by GC-MS
This protocol provides a general framework for the extraction and quantification of this compound from cell culture medium or cell lysates using gas chromatography-mass spectrometry (GC-MS) with derivatization.
Materials:
-
Cell culture medium or cell lysate
-
Internal standard (e.g., a deuterated aldehyde)
-
Derivatizing agent: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Solvents: Methanol, Hexane (GC grade)
-
Headspace vials (20 mL)
-
GC-MS system with a suitable capillary column (e.g., DB-1)
Procedure:
-
Sample Preparation:
-
Collect the cell culture medium or prepare a cell lysate.
-
Add a known amount of the internal standard to each sample.
-
-
Derivatization:
-
Transfer an aliquot of the sample to a headspace vial.
-
Add the PFBHA solution to the vial.
-
Incubate the vial at a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to allow for the derivatization reaction to occur.
-
-
Extraction (Headspace Solid-Phase Microextraction - HS-SPME): [1][11]
-
Expose a SPME fiber (e.g., PDMS/DVB) to the headspace of the vial at an elevated temperature (e.g., 50°C) for a defined period (e.g., 45 minutes) to adsorb the derivatized aldehydes.
-
-
GC-MS Analysis:
-
Inject the adsorbed analytes from the SPME fiber into the GC-MS system.
-
Set the GC oven temperature program to separate the analytes.
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect and quantify the characteristic ions of the this compound-PFBHA derivative and the internal standard derivative.
-
-
Quantification:
-
Generate a calibration curve using standard solutions of this compound.
-
Calculate the concentration of this compound in the samples based on the peak area ratio of the analyte to the internal standard and the calibration curve.
-
Conclusion
This compound, a product of age-related lipid peroxidation, serves as a compelling biomarker for cellular senescence. Its formation is intrinsically linked to oxidative stress, a key driver of the aging process. The ability of related aldehydes to induce cardinal features of senescence, including SA-β-gal activity and activation of the p53/p21 pathway, provides a strong rationale for investigating this compound in this context. The detailed experimental protocols provided in this guide offer a starting point for researchers to explore the role of this compound in their specific models of cellular senescence. Further research, particularly direct quantitative studies on the effects of this compound on senescence hallmarks and SASP composition, will be crucial in solidifying its role as a robust and reliable biomarker for both basic research and the development of novel therapeutic strategies targeting cellular senescence.
References
- 1. mdpi.com [mdpi.com]
- 2. Quantitative assay of senescence-associated beta-galactosidase activity in mammalian cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Overview of Cellular Senescence and Aging | Cell Signaling Technology [cellsignal.com]
- 5. 4-hydroxy-2-nonenal and uncoupling proteins: an approach for regulation of mitochondrial ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modified Protocol of Harvesting, Extraction, and Normalization Approaches for Gas Chromatography Mass Spectrometry-Based Metabolomics Analysis of Adherent Cells Grown Under High Fetal Calf Serum Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tumor suppressor p53 promotes ferroptosis in oxidative stress conditions independent of modulation of ferroptosis by p21, CDKs, RB, and E2F - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential regulation of p53 and p21 by MKRN1 E3 ligase controls cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Understanding cellular senescence: pathways involved, therapeutics and longevity aiding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Headspace Solid-Phase Microextraction/Gas Chromatography-Mass Spectrometry for the Determination of this compound and Its Application to Body Odor Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measuring the Senescence-Associated Secretory Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
"physiological effects of 2-Nonenal in the human body"
An In-depth Technical Guide on the Physiological Effects of 2-Nonenal
Introduction
This compound is an α,β-unsaturated aldehyde recognized as a significant biomarker of aging and oxidative stress in the human body.[1] Characterized by a distinct "greasy and grassy" odor, it is the principal component responsible for the characteristic body odor associated with older individuals, often termed "aging odor".[2][3][4] This volatile compound is not a direct secretion but rather a secondary product of lipid peroxidation, a process that intensifies with age due to shifts in metabolic and antioxidant capacities.[5][6] Its presence is typically detected in individuals aged 40 and over.[2][3][4][7][8]
As a reactive aldehyde, this compound's physiological significance extends beyond olfaction. It readily forms covalent adducts with essential biomolecules, including proteins, leading to cellular dysfunction, oxidative stress, and apoptosis.[2][9][10] This guide provides a comprehensive technical overview of the biochemical formation, physiological impacts, and detoxification of this compound, along with relevant quantitative data and experimental methodologies for its study.
Biochemical Formation of this compound
The formation of this compound is intrinsically linked to oxidative stress and the composition of lipids on the skin's surface. The process is not enzymatic but is a result of the oxidative degradation of specific unsaturated fatty acids.
Core Mechanism: The primary precursors for this compound are ω-7 unsaturated fatty acids, predominantly palmitoleic acid and oleic acid.[3][5][8] With advancing age, the concentration of these fatty acids in sebum increases, coinciding with a decline in the skin's natural antioxidant defense systems.[5][7][8] This imbalance leads to an accumulation of lipid peroxides, which initiate a free radical chain reaction, degrading the ω-7 fatty acids and yielding volatile aldehydes, including this compound.[11][3][4] Studies have demonstrated a positive correlation between the amount of this compound detected in body odor and the corresponding levels of ω-7 unsaturated fatty acids and lipid peroxides on the skin surface.[3]
Physiological and Cellular Effects
This compound is a highly reactive molecule due to its aldehyde functional group and carbon-carbon double bond. This reactivity underlies its significant physiological effects, primarily through its interaction with cellular macromolecules.
3.1 Covalent Modification of Proteins this compound readily forms stable covalent adducts with nucleophilic side chains of amino acids, particularly the ε-amino group of lysine (B10760008), the sulfhydryl group of cysteine, and the imidazole (B134444) group of histidine.[2] The reaction with lysine residues is particularly notable, resulting in the formation of a novel adduct identified as Nϵ-3-[(hept-1-enyl)-4-hexylpyridinium]lysine (HHP-lysine).[2] This irreversible modification can alter protein structure and function, leading to enzyme inhibition and disruption of cellular signaling pathways.[2]
3.2 Interaction with Scavenger Receptors Proteins modified by this compound are recognized by scavenger receptors. Specifically, the lectin-like oxidized low-density lipoprotein receptor-1 (LOX-1) has been shown to recognize and bind HHP-lysine adducts.[2] This interaction suggests a mechanism for the clearance of this compound-damaged proteins and implies a role in cellular responses to oxidative stress, similar to the clearance of oxidized lipoproteins in atherosclerosis.
3.3 Induction of Oxidative Stress and Apoptosis Studies utilizing human keratinocyte cell lines have demonstrated that exposure to this compound can induce a state of cellular oxidative stress, characterized by an increase in intracellular Reactive Oxygen Species (ROS).[12] This elevation in ROS can, in turn, create a feedback loop, promoting further lipid peroxidation. Prolonged or high-concentration exposure to this compound has been shown to decrease cell viability and induce apoptosis (programmed cell death), suggesting a direct cytotoxic effect on skin cells.[10][12] This may contribute to age-related changes in skin structure and function.
Detoxification Pathways
The human body possesses enzymatic pathways to metabolize and detoxify reactive aldehydes like this compound, mitigating their harmful effects. While research on this compound is ongoing, the detoxification mechanisms are understood to be analogous to those for the more extensively studied lipid peroxidation product, 4-hydroxy-2-nonenal (4-HNE).[13][14]
The primary routes of detoxification include:
-
Conjugation with Glutathione (GSH): This is the predominant pathway, catalyzed by Glutathione S-transferases (GSTs), particularly isoforms like GSTA4-4. The reaction forms a stable, less reactive GSH-adduct that can be further metabolized and excreted.[14][15][16]
-
Oxidation: Aldehyde dehydrogenases (ALDHs) can oxidize this compound to its corresponding carboxylic acid, 2-nonenoic acid, which is less toxic.[14]
-
Reduction: Alcohol dehydrogenases (ADHs) and aldo-keto reductases (AKRs) can reduce the aldehyde group of this compound to an alcohol, forming 2-nonenol.[14]
Quantitative Data
Quantitative analysis of this compound is crucial for understanding its correlation with age and physiological conditions. The data is typically acquired from headspace analysis of samples collected from the skin surface.
Table 1: Concentration of this compound in Human Samples
| Age Group | Sample Type | Concentration Range | Analytical Method | Reference |
|---|---|---|---|---|
| 40-70 years | Skin Emanations | 0.85 - 4.35 ppm | Bio-sniffer | [1][17] |
| 40-70 years | Skin Emanations | 2.6 ppm (Average) | GC-MS | [18] |
| 26-75 years | Body Odor (Shirt) | Detected only in subjects ≥ 40 years | HS-GC/MS | [3] |
| Not Specified | Skin Wipe (Gauze) | LOD: 22 pg | HS-SPME-GC/MS |[19] |
LOD: Limit of Detection; HS-GC/MS: Headspace Gas Chromatography-Mass Spectrometry; SPME: Solid-Phase Microextraction.
Experimental Protocols
The study of this compound requires sensitive and specific methodologies for its detection in biological samples and for characterizing its effects in vitro and in vivo.
6.1 Protocol: Detection and Quantification from Human Skin This protocol outlines a common non-invasive method for analyzing this compound from skin emissions.
-
Sample Collection: The subject's skin (e.g., nape of the neck, back) is gently wiped with a sterile gauze pad to collect sebum and other surface lipids.[19] Alternatively, subjects wear a specially prepared cotton shirt for a set period (e.g., three nights) to capture body odor components.[18]
-
Extraction (HS-SPME): The gauze or a patch from the shirt is placed in a sealed vial. The vial is heated (e.g., 50°C for 45 min) to volatilize the compounds. A Solid-Phase Microextraction (SPME) fiber (e.g., PDMS/DVB) is exposed to the headspace to adsorb and concentrate the volatile analytes, including this compound.[19]
-
Analysis (GC-MS): The SPME fiber is thermally desorbed in the injection port of a Gas Chromatograph (GC). The compounds are separated on a capillary column (e.g., DB-1) and subsequently detected and identified by a Mass Spectrometer (MS), often operating in selective ion monitoring (SIM) mode for enhanced sensitivity.[19]
-
Quantification: The amount of this compound is quantified by comparing its peak area to a calibration curve generated using known standards.[19]
6.2 Protocol: In Vivo Model of Oxidative Stress Animal models are used to confirm the in vivo formation of this compound adducts under conditions of oxidative stress.
-
Model Induction: Male Wistar rats receive a single intraperitoneal injection of ferric nitrilotriacetate (Fe³⁺-NTA) at a dose of 15 mg of iron/kg of body weight.[2] This compound induces potent free radical-mediated oxidative damage, particularly in the kidneys.[2]
-
Tissue Collection: Animals are sacrificed at various time points post-injection (e.g., 1, 6, 24, 48 hours). The kidneys are immediately removed, fixed in formalin, and embedded in paraffin.[2]
-
Immunohistochemistry: Tissue sections are incubated with a specific monoclonal antibody (e.g., mAb 27Q4) raised against this compound-modified proteins.[2] The binding of the primary antibody is detected using a labeled secondary antibody system, allowing for the visualization of this compound adducts within the damaged tissue.
-
LC/MS/MS Analysis: For quantitative confirmation, protein is extracted from the tissues, hydrolyzed, and analyzed by Liquid Chromatography with Electrospray Ionization Tandem Mass Spectrometry (LC/ESI/MS/MS) to detect and quantify specific adducts like HHP-lysine.[2]
6.3 Protocol: In Vitro Keratinocyte Assay for ROS Production This assay measures the ability of this compound to induce oxidative stress in skin cells.
-
Cell Culture: Human keratinocytes (e.g., HaCaT cell line) are cultured in appropriate media until they reach a suitable confluency.
-
Pre-treatment and Exposure: Cells are pre-treated with the fluorescent probe CM-H2DCFDA, which is non-fluorescent until oxidized by intracellular ROS. Following pre-treatment, the cells are exposed to a specific concentration of this compound (e.g., 0.1 mM in PBS) for a defined period.[12]
-
Fluorescence Measurement: The intracellular fluorescence, which is proportional to the amount of ROS produced, is measured using a fluorescence microplate reader or flow cytometer.
-
Data Analysis: The fluorescence intensity of this compound-treated cells is compared to that of untreated control cells to determine the relative increase in ROS production.[12]
Conclusion
This compound is a physiologically significant aldehyde whose formation via lipid peroxidation is a hallmark of the aging process in human skin. Its effects are multifaceted, ranging from contributing to the characteristic scent of aging to inducing direct cellular damage through protein modification and the promotion of oxidative stress and apoptosis. As a readily detectable marker of oxidative degradation of ω-7 fatty acids, the quantification of this compound serves as a valuable tool in gerontology and dermatology research. Understanding its biochemical pathways, physiological impacts, and detoxification mechanisms provides critical insights for developing targeted interventions in skincare and for managing age-related physiological changes. Further research into the specific signaling pathways activated by this compound and its potential role in the pathogenesis of age-related skin disorders is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. Lipid Peroxidation Generates Body Odor Component trans-2-Nonenal Covalently Bound to Protein in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound newly found in human body odor tends to increase with aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. unilad.com [unilad.com]
- 5. accesson.kr [accesson.kr]
- 6. medium.com [medium.com]
- 7. The mysterious scent of time: this compound, the scent of the elderly - Iconic Elements by dr. Wu [iconic-elements.com]
- 8. amyseden.com [amyseden.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Eggplant Phenolamides: this compound Scavenging and Skin Protection Against Aging Odor [mdpi.com]
- 13. 4-Hydroxy-2-nonenal: a critical target in oxidative stress? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Signaling by 4-hydroxy-2-nonenal: exposure protocols, target selectivity and degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pathways of 4-Hydroxy-2-Nonenal Detoxification in a Human Astrocytoma Cell Line | MDPI [mdpi.com]
- 17. Gas-Phase Biosensors (Bio-Sniffers) for Measurement of this compound, the Causative Volatile Molecule of Human Aging-Related Body Odor [mdpi.com]
- 18. iflscience.com [iflscience.com]
- 19. Headspace Solid-Phase Microextraction/Gas Chromatography–Mass Spectrometry for the Determination of this compound and Its Application to Body Odor Analysis - PMC [pmc.ncbi.nlm.nih.gov]
2-Nonenal: A Technical Guide to its Greasy, Grassy Odor and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Nonenal (B146743) is a volatile, unsaturated aldehyde recognized for its characteristic greasy and grassy odor, which is a significant contributor to the "old person's smell" associated with aging.[1][2] This compound is an endogenous product of the lipid peroxidation of polyunsaturated fatty acids, particularly omega-7 and omega-6 fatty acids.[1][3][4] Its presence and concentration in human body odor tend to increase after the age of 40, correlating with age-related shifts in skin lipid composition and oxidative stress.[1][5] Beyond its distinct aroma, this compound is a reactive molecule that can covalently modify proteins, primarily through reactions with lysine (B10760008) residues, and has been shown to induce cellular responses such as apoptosis in keratinocytes.[3][4][6] This technical guide provides a comprehensive overview of the chemical properties, formation pathways, biological interactions, and analytical methodologies for this compound, aimed at researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound is an unsaturated aldehyde with the chemical formula C₉H₁₆O.[7] It exists as cis- and trans-isomers, with the trans-isomer being of significant biological interest.[4] It is a colorless liquid that is insoluble in water and possesses a powerful, penetrating fatty odor when concentrated, which becomes more orris-like, waxy, and reminiscent of dried orange peels upon dilution.[7][8]
| Property | Value | Reference |
| Chemical Formula | C₉H₁₆O | [7] |
| Molar Mass | 140.226 g·mol⁻¹ | [7] |
| Appearance | Colorless liquid | [7] |
| Boiling Point | 188.00 to 190.00 °C | [7] |
| Flash Point | 79 °C | [7] |
| Solubility in Water | Insoluble | [7] |
| Odor Description | Greasy, grassy, fatty, cucumber, aldehydic, citrus | [3][7][9] |
| Odor Threshold | 0.08-0.1 ppb | [10] |
Formation of this compound
This compound is not directly secreted by the body but is formed on the skin's surface through the oxidative degradation of specific polyunsaturated fatty acids (PUFAs).[2] The primary precursors are omega-7 unsaturated fatty acids, such as palmitoleic acid, and to a lesser extent, omega-6 PUFAs like linoleic acid and arachidonic acid.[1][3]
The formation process is initiated by lipid peroxidation, a chain reaction involving reactive oxygen species (ROS).[11] As individuals age, the composition of skin surface lipids changes, with an increase in the levels of omega-7 fatty acids and lipid peroxides.[1] This, coupled with a potential age-related decline in the skin's antioxidant defenses, accelerates the oxidative breakdown of these fatty acids into volatile compounds, including this compound.[12]
Biological Interactions and Cellular Effects
This compound is a reactive α,β-unsaturated aldehyde, making it capable of interacting with biological macromolecules.[3][4]
Protein Adduct Formation
The electrophilic nature of this compound facilitates its covalent binding to nucleophilic residues on proteins, primarily the ε-amino group of lysine.[3][4] This reaction forms a novel adduct known as Nε-(3-[(hept-1-enyl)-4-hexylpyridinium])lysine (HHP-lysine), which exists in both cis and trans forms.[3][13] The formation of these protein adducts can alter protein structure and function and may serve as a biomarker for oxidative stress.[3]
Recognition by Scavenger Receptors
Proteins modified by this compound, specifically the HHP-lysine adducts, are recognized by the scavenger receptor lectin-like oxidized low-density lipoprotein receptor-1 (LOX-1).[3][14] This interaction suggests a potential mechanism for the clearance of these modified proteins from circulation.[3]
Effects on Keratinocytes
In vitro studies have demonstrated that trans-2-nonenal can have cytotoxic effects on human keratinocytes.[6] It has been shown to decrease cell viability and promote apoptosis.[6] Furthermore, in a three-dimensional epidermal equivalent model, this compound reduced the thickness of the epidermal layer and the number of proliferating cells.[6] These findings suggest that this compound may play a role in age-related changes in skin health beyond its characteristic odor.
Experimental Protocols
Detection and Quantification of this compound from Skin
Method: Headspace Gas Chromatography-Mass Spectrometry (GC-MS)
This is the most common method for analyzing volatile organic compounds (VOCs) like this compound from human skin.[5][11][15][16]
Protocol Outline:
-
Sampling:
-
Swab Method: A non-invasive technique where a sterile gauze pad is used to wipe a specific area of the skin (e.g., forehead, back of the neck).[11][16] The gauze is then placed in a sealed vial.
-
Passive Flux Sampler (PFS): A device placed on the skin to create a headspace from which emanating gases are collected onto an adsorbent disk.[17][18]
-
Headspace Solid-Phase Microextraction (HS-SPME): A wearable device for passive headspace sampling directly onto a coated fiber.[19]
-
-
Extraction (for swab and PFS methods):
-
The collected sample (gauze or adsorbent) is placed in a headspace vial.
-
For PFS, trapped gases are typically extracted with a solvent like dichloromethane.[17][18]
-
For swabs, HS-SPME can be used for extraction and enrichment.[11][16] A PDMS/DVB fiber is exposed to the headspace of the vial at a controlled temperature (e.g., 50°C) for a specific time (e.g., 45 minutes).[11][16]
-
-
GC-MS Analysis:
-
Injection: The extracted volatiles are introduced into the GC system, either through thermal desorption from the SPME fiber or by injecting the solvent extract.[15][19]
-
Separation: The compounds are separated on a capillary column (e.g., DB-1 or HP-5ms).[11][15][16] The oven temperature is programmed to ramp up to effectively separate the components. A typical program might start at 30°C and increase to 270°C.[15][19]
-
Detection: The separated compounds are ionized and detected by a mass spectrometer, which provides a mass spectrum for each compound.[15][19] this compound is identified by its characteristic retention time and mass spectrum.[20]
-
Quantification: The amount of this compound can be quantified using selective ion monitoring (SIM) and comparison with a calibration curve generated from standards.[11][16] The limit of detection for this compound using HS-SPME/GC-MS has been reported to be as low as 22 pg.[11][16]
-
In Vitro Generation of this compound
Method: Iron/Ascorbic Acid-Mediated Free Radical Generation System
This method simulates the in vivo oxidative degradation of PUFAs.[8]
Protocol Outline:
-
Substrate Preparation: Dissolve a PUFA (e.g., arachidonic acid at 2 mM) in an equimolar amount of NaOH to ensure solubilization.[8]
-
Initiation of Lipid Peroxidation: Initiate the reaction by adding 250 µM FeSO₄ and 2.5 mM ascorbic acid to the PUFA solution.[8]
-
Incubation: Incubate the reaction mixture under controlled conditions (e.g., 37°C).
-
Analysis: The formation of this compound can be monitored by headspace GC-MS or by HPLC analysis of the reaction mixture.[8]
Analysis of this compound-Protein Adducts (HHP-Lysine)
Method: High-Performance Liquid Chromatography with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS)
This is a highly sensitive method for the detection of HHP-lysine in biological samples.[3][4]
Protocol Outline:
-
Protein Hydrolysis: Proteins from samples are hydrolyzed in vacuo with 6 N HCl for 24 hours at 110°C to release the amino acid adducts.[3]
-
HPLC Separation: The hydrolysate is injected into a reverse-phase HPLC system to separate the components.[3]
-
MS/MS Detection: The eluent from the HPLC is introduced into an electrospray ionization tandem mass spectrometer. HHP-lysine is identified and quantified based on its specific mass-to-charge ratio and fragmentation pattern.[3]
Quantitative Data
| Parameter | Value/Observation | Age Group | Reference |
| Detection of this compound in Body Odor | Detected only in older subjects | 40 years and older | [1][5] |
| Correlation with Skin Lipids | Positive correlation between this compound amount and levels of omega-7 unsaturated fatty acids and lipid peroxides | All age groups studied (26-75 years) | [1][5] |
| Emission Flux from Skin (Nape of the Neck) | Emission flux increases with age | Both males and females | [17][18] |
| Concentration Range (Biosensor Measurement) | Reported concentration range: 0.85–4.35 ppm | Not specified | [1] |
| In Vitro Effects on Keratinocytes | 100 µM this compound induced moderate cellular damage (~80% viability) | N/A | [8] |
| In Vitro Effects on Keratinocytes | 150 µM this compound resulted in a sharp decrease in viability (~55%) | N/A | [8] |
Conclusion
This compound is a significant biomarker of aging, characterized by its distinct greasy and grassy odor. Its formation is intrinsically linked to lipid peroxidation on the skin surface, a process that becomes more pronounced with age. The reactivity of this compound, leading to the formation of protein adducts and cellular effects on keratinocytes, suggests its potential involvement in the broader physiological changes associated with skin aging. The analytical methods detailed in this guide, particularly GC-MS, provide robust tools for the detection and quantification of this compound, enabling further research into its role in health and disease, and the development of targeted interventions in cosmetics and drug development. A deeper understanding of the signaling pathways initiated by this compound and its adducts will be a critical area for future investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. Signaling by 4-hydroxy-2-nonenal: exposure protocols, target selectivity and degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] this compound newly found in human body odor tends to increase with aging. | Semantic Scholar [semanticscholar.org]
- 4. Lipid Peroxidation Generates Body Odor Component trans-2-Nonenal Covalently Bound to Protein in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound newly found in human body odor tends to increase with aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of trans-2-nonenal and olfactory masking odorants on proliferation of human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Hydroxy-Trans-2-Nonenal in the Regulation of Anti-Oxidative and Pro-Inflammatory Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Eggplant Phenolamides: this compound Scavenging and Skin Protection Against Aging Odor [mdpi.com]
- 9. (E)-2-nonenal, 18829-56-6 [thegoodscentscompany.com]
- 10. Odor Detection Thresholds & References [leffingwell.com]
- 11. Headspace Solid-Phase Microextraction/Gas Chromatography–Mass Spectrometry for the Determination of this compound and Its Application to Body Odor Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-Hydroxy-2-nonenal upregulates and phosphorylates cytosolic phospholipase A(2) in cultured Ra2 microglial cells via MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The lipid peroxidation product 4-hydroxy-2-nonenal: Advances in chemistry and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A device for volatile organic compound (VOC) analysis from skin using heated dynamic headspace sampling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Headspace Solid-Phase Microextraction/Gas Chromatography-Mass Spectrometry for the Determination of this compound and Its Application to Body Odor Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Measurement of this compound and diacetyl emanating from human skin surface employing passive flux sampler-GCMS system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
A Technical Guide to Preliminary Studies on 2-Nonenal and Oxidative Stress
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary: Oxidative stress is a critical factor in cellular aging and the pathogenesis of numerous age-related diseases. A key consequence of oxidative stress is lipid peroxidation, which generates a variety of reactive aldehydes. Among these, 2-Nonenal is an α,β-unsaturated aldehyde recognized as a marker of oxidative damage and a contributor to the characteristic "aging odor".[1][2] This document provides a technical overview of the preliminary research on this compound, focusing on its formation, mechanisms of cellular damage, and its role in signaling pathways related to oxidative stress. It includes summaries of quantitative data, detailed experimental protocols for its study, and visualizations of key biological and experimental processes.
Introduction to this compound and Oxidative Stress
Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates.[3][4] This imbalance leads to the oxidative degradation of cellular macromolecules, most notably the polyunsaturated fatty acids (PUFAs) within cell membranes—a process known as lipid peroxidation.[5][6] this compound, along with the more extensively studied 4-hydroxy-2-nonenal (4-HNE), is a major secondary product of the peroxidation of ω-6 and ω-7 PUFAs, such as linoleic acid and palmitoleic acid.[1][2][7]
Due to its high reactivity, this compound can form covalent adducts with cellular macromolecules, including proteins and nucleic acids, disrupting their function and leading to cellular damage, apoptosis, and inflammation.[8][9] Its presence is correlated with aging and is implicated in the progression of various oxidative stress-related diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[3][10][11]
Mechanism of Formation and Cellular Action
The formation of this compound is a direct consequence of the free radical chain reactions that characterize lipid peroxidation. This process initiates with ROS abstracting a hydrogen atom from a PUFA, leading to a cascade of reactions that ultimately cleave the fatty acid chain, releasing reactive aldehydes.
Once formed, the electrophilic nature of this compound allows it to react readily with nucleophilic residues in proteins, primarily the sulfhydryl group of cysteine, the ε-amino group of lysine, and the imidazole (B134444) group of histidine.[10][12] This adduction can lead to:
-
Enzyme Inactivation: Modification of active site residues can inhibit or completely abolish enzyme function.[12]
-
Disruption of Signal Transduction: Key signaling proteins can be modified, altering cellular communication and response pathways.[8][9]
-
Induction of Apoptosis: Accumulation of damaged proteins and activation of stress-response pathways can trigger programmed cell death.[13][14]
Caption: Formation of this compound from PUFAs under oxidative stress and its subsequent cellular effects.
Signaling Pathways Modulated by this compound/4-HNE
The accumulation of aldehydes like this compound and 4-HNE acts as a danger signal, activating multiple stress-response pathways. These aldehydes are not just markers of damage but also function as second messengers that can trigger specific cellular programs, including apoptosis.
Key signaling pathways affected include:
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: 4-HNE is known to activate MAPK pathways, including ERK1/2 and JNK, which are critical regulators of cell survival and apoptosis.[14][15]
-
p53-Mediated Intrinsic Apoptosis: 4-HNE can activate the tumor suppressor p53, leading to the upregulation of pro-apoptotic proteins like Bax and subsequent activation of caspase-3.[13][16]
-
Fas-Mediated Extrinsic Apoptosis: Studies show 4-HNE can induce a Fas-mediated apoptotic pathway that activates Apoptosis Signal-regulating Kinase 1 (ASK1), JNK, and caspase-3.[13][16]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Oxidative stress, aging, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Hydroxy-2-nonenal, a lipid peroxidation product, as a biomarker in diabetes and its complications: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 7. Signaling by 4-hydroxy-2-nonenal: exposure protocols, target selectivity and degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. 4-Hydroxy-Trans-2-Nonenal in the Regulation of Anti-Oxidative and Pro-Inflammatory Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. researchgate.net [researchgate.net]
- 12. Lipid Peroxidation Generates Body Odor Component trans-2-Nonenal Covalently Bound to Protein in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 4-Hydroxy-2-nonenal induces apoptosis by activating ERK1/2 signaling and depleting intracellular glutathione in intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Trans-4-hydroxy-2-nonenal inhibits nucleotide excision repair in human cells: A possible mechanism for lipid peroxidation-induced carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
A Comprehensive Technical Review of 2-Nonenal Research in Dermatology
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Since its identification as a key volatile compound associated with human skin aging, 2-Nonenal (B146743) has garnered significant attention within the dermatological research community. This unsaturated aldehyde, a byproduct of lipid peroxidation, is implicated in the characteristic age-related changes in body odor and has demonstrated cytotoxic effects on skin cells. This technical guide provides a comprehensive overview of the history of this compound research in dermatology, detailing its discovery, biochemical origins, analytical methodologies for its detection, and its physiological impact on the skin, particularly on keratinocytes. The guide synthesizes key quantitative data from pivotal studies, outlines detailed experimental protocols, and visualizes the primary biochemical and cellular pathways associated with this compound. This document serves as a thorough resource for professionals engaged in skin aging research and the development of dermatological and cosmetic interventions.
Introduction
The study of volatile organic compounds (VOCs) emitted from human skin has provided valuable insights into physiological and pathological states. Among these, this compound has emerged as a significant biomarker associated with the aging process. First identified in 2001, this molecule is characterized by its unpleasant greasy and grassy odor and its increasing presence on the skin of older individuals.[1][2] Understanding the formation and dermatological effects of this compound is crucial for the development of products aimed at mitigating age-related skin changes and associated odors.
The Discovery and Correlation with Aging
The seminal work by Haze et al. in 2001 was the first to identify this compound in human body odor and link its presence to aging.[1][3] Their research laid the foundation for subsequent investigations into the biochemical underpinnings of this phenomenon.
Initial Identification
Haze and colleagues analyzed the body odor of subjects ranging from 26 to 75 years of age using headspace gas chromatography/mass spectrometry (GC/MS). Their findings revealed the presence of this compound exclusively in subjects aged 40 and older.[1][2][4] This discovery provided a molecular basis for the long-observed changes in body odor associated with aging.
Quantitative Analysis of this compound on Skin with Age
Subsequent studies have sought to quantify the age-related increase in this compound levels. While the initial study by Haze et al. provided qualitative evidence, later research has provided more quantitative data, although specific concentrations can vary based on analytical methodology and sampling location.
| Age Group (years) | This compound Detection | Relative Abundance/Concentration | Reference |
| 26-39 | Not Detected | - | [1][3] |
| 40-75 | Detected | Tends to increase with age | [1][3] |
| 40-70 | Detected | Average concentration of 2.6 parts per million | [4] |
| 30s | Lower | Lower emission flux | [5] |
| Over 40 | Higher | Increased emission flux | [5] |
Table 1: Summary of Quantitative Data on this compound Levels and Age
Biochemical Pathway of this compound Formation
The formation of this compound is intrinsically linked to the process of lipid peroxidation on the skin's surface. The primary precursors are omega-7 unsaturated fatty acids, which become more prevalent with age.
The Role of Lipid Peroxidation
Reactive oxygen species (ROS) can initiate a chain reaction of lipid peroxidation, targeting polyunsaturated fatty acids in cell membranes and skin surface lipids.[6][7] This process leads to the generation of various byproducts, including aldehydes like this compound.
Precursors: Omega-7 Unsaturated Fatty Acids
Research has demonstrated a positive correlation between the amount of this compound and the levels of omega-7 unsaturated fatty acids and lipid peroxides on the skin.[1][3] As individuals age, the composition of skin surface lipids changes, with an increase in these specific fatty acids, making them more available for oxidative degradation.[1]
References
- 1. [PDF] this compound newly found in human body odor tends to increase with aging. | Semantic Scholar [semanticscholar.org]
- 2. News: Do Older People Have a Different... (The New York Times) - Behind the headlines - NLM [ncbi.nlm.nih.gov]
- 3. This compound newly found in human body odor tends to increase with aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Measurement of this compound and diacetyl emanating from human skin surface employing passive flux sampler-GCMS system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accesson.kr [accesson.kr]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Endogenous Sources of 2-Nonenal
Introduction: 2-Nonenal is an α,β-unsaturated aldehyde recognized by its characteristic unpleasant, greasy, and grassy odor.[1][2] Endogenously produced, its presence on human skin is strongly correlated with aging, often being cited as the primary molecule responsible for "old person smell".[3][4][5] Beyond its olfactory properties, this compound is a reactive aldehyde capable of forming covalent adducts with biological macromolecules, implicating it in cellular stress and age-related physiological changes.[1][6] This technical guide provides a comprehensive exploration of the core endogenous sources of this compound, detailing its primary biosynthetic pathways, the cellular interactions it mediates, and the experimental methodologies used for its study. The content is tailored for researchers, scientists, and professionals in drug development seeking a detailed understanding of this age-related biomarker.
Primary Biosynthetic Pathway: Lipid Peroxidation of Omega-7 Fatty Acids
The predominant endogenous source of this compound is the non-enzymatic, free radical-mediated oxidative degradation of specific polyunsaturated fatty acids (PUFAs).[1] Research has pinpointed omega-7 monounsaturated fatty acids, namely palmitoleic acid and sapienic acid, as the principal precursors.[2][3][7] This process is particularly relevant to the skin, where these fatty acids are abundant in the sebum secreted by sebaceous glands.[8][9]
The formation of this compound accelerates with age due to two key factors:
-
Increased Substrate Availability: The concentration of omega-7 unsaturated fatty acids in skin surface lipids increases with age.[2][3]
-
Elevated Oxidative Stress: There is an age-related increase in lipid peroxides on the skin, which act as initiators for the oxidative chain reaction that degrades the fatty acids.[2][3][10]
The mechanism proceeds via a classic lipid peroxidation chain reaction, initiated by reactive oxygen species (ROS), which attack the fatty acid chains to form unstable lipid hydroperoxides. These intermediates subsequently decompose to yield a variety of products, including the nine-carbon aldehyde, this compound.[1][10][11]
Caption: Lipid peroxidation pathway for this compound formation.
Other Potential Endogenous Sources
Lipid Peroxidation of Other Polyunsaturated Fatty Acids
While omega-7 fatty acids are the primary precursors, this compound can also be formed as a minor product from the peroxidation of other PUFAs. For instance, it has been observed in vitro from the peroxide-mediated oxidation of high concentrations of linoleic acid (an omega-6 fatty acid).[1] However, its yield from these sources is significantly lower compared to that from palmitoleic or sapienic acid.
Maillard Reaction
The Maillard reaction is a form of non-enzymatic browning that occurs between amino acids and reducing sugars, typically at elevated temperatures.[12][13] While this reaction is a well-known source of various aldehydes in cooked foods, there is currently no significant evidence to support it as a major endogenous pathway for this compound formation in vivo under physiological conditions. The conditions of high heat required for the Maillard reaction are not present in the human body, making lipid peroxidation the definitive primary endogenous source.[14]
Quantitative Data on this compound and Precursors
The quantification of this compound and its related precursors is crucial for understanding its role in aging. Studies have consistently shown a positive correlation between age (specifically 40 years and older) and the amount of this compound detected in body odor.[2][3]
| Analyte | Biological Matrix | Concentration / Level | Key Findings / Conditions | Citation(s) |
| This compound | Body Odor (from skin/clothing) | Detected only in subjects ≥ 40 years old. | Positive correlation with age and levels of omega-7 fatty acids and lipid peroxides. | [2][3] |
| This compound Vapor | Headspace gas from skin | Reported range of 0.85–4.35 ppm. | Measured using a biosniffer; higher signals observed in older participants (50s vs 20s). | [15] |
| Omega-7 Fatty Acids | Skin Surface Lipids | Increased levels observed with aging. | A direct precursor to this compound formation. | [2][3] |
| Lipid Peroxides | Skin Surface Lipids | Increased levels observed with aging. | Act as initiators for the lipid peroxidation chain reaction. | [2][3] |
| 4-HNE (related aldehyde) | Human Plasma | 37 ± 15 nmol/l | Measured in a group of 96 elderly volunteers as a general marker of lipid peroxidation. | [16] |
Cellular Interactions and Signaling
As an α,β-unsaturated aldehyde, this compound is a reactive electrophile that readily forms covalent adducts with cellular macromolecules, leading to what is often termed "carbonyl stress".[1] This reactivity is central to its biological effects.
-
Protein Adducts: this compound preferentially reacts with the nucleophilic side chains of cysteine, histidine, and particularly lysine (B10760008) residues in proteins.[1] This modification can alter protein structure and function, potentially disrupting critical cellular processes. The formation of a specific this compound-lysine adduct, HHP-lysine, has been confirmed in vivo under conditions of oxidative stress.[1]
-
DNA Adducts: While direct studies on this compound are limited, the analogous and well-studied lipid peroxidation product, 4-hydroxy-2-nonenal (4-HNE), is known to form adducts with DNA bases, particularly guanine.[17][18] These adducts are mutagenic and can contribute to genomic instability. It is plausible that this compound engages in similar genotoxic reactions.
-
Cellular Effects: The formation of these adducts can lead to significant cellular consequences. In human keratinocytes, this compound has been shown to induce apoptosis and reduce cell proliferation, suggesting a role in age-related skin degradation.[6][10]
Caption: Cellular interactions and downstream effects of this compound.
Key Experimental Protocols
The study of this compound involves specialized methods for its detection and the simulation of its formation.
Protocol 1: Analysis of this compound in Body Odor by Headspace GC-MS
This is the primary method used to identify and quantify volatile compounds like this compound from human subjects.[2][3]
-
Sample Collection: Subjects wear a cotton T-shirt for a specified period (e.g., 24 hours). The shirt is then collected and stored in a sealed, inert container to prevent contamination or loss of volatiles.
-
Headspace Sampling: A piece of the collected shirt is placed in a sealed vial and heated (e.g., 80°C for 30 min) to release volatile compounds into the headspace (the gas phase above the sample).
-
Adsorption/Extraction: The headspace gas is drawn through an adsorbent trap (e.g., Tenax TA) to concentrate the volatile organic compounds (VOCs). Alternatively, solid-phase microextraction (SPME) may be used, where a coated fiber is exposed to the headspace to adsorb analytes.
-
Thermal Desorption and GC-MS Analysis: The trap is rapidly heated in the injector port of a gas chromatograph (GC), releasing the VOCs onto the GC column. The compounds are separated based on their boiling points and affinity for the column's stationary phase. The separated compounds then enter a mass spectrometer (MS), which fragments them and detects the fragments based on their mass-to-charge ratio, allowing for definitive identification and quantification of this compound.
Caption: Experimental workflow for GC-MS analysis of this compound.
Protocol 2: In Vitro Simulation of this compound Formation
This protocol is used to confirm the precursors of this compound by simulating its formation from skin lipids.[2][3]
-
Lipid Extraction: Collect skin surface lipids from a subject or use commercially available key components (e.g., palmitoleic acid, sapienic acid).
-
Initiation of Oxidation: Dissolve the lipids in a suitable solvent (e.g., chloroform/methanol). Add an initiator of oxidative chain reactions, such as a solution of lipid peroxides (e.g., linoleic acid hydroperoxide) or a metal catalyst (e.g., Cu²⁺).[1]
-
Incubation: Incubate the mixture at physiological temperature (e.g., 37°C) for a set period, allowing oxidative degradation to occur.
-
Analysis: Analyze the reaction products for the presence of this compound using the headspace GC-MS method described in Protocol 1. A positive result confirms that the initial lipids are precursors to this compound.
Protocol 3: Detection of this compound-Protein Adducts by LC-MS/MS
This method is employed to identify the formation of covalent adducts between this compound and proteins in biological samples.[1]
-
Sample Preparation: Incubate a target protein (e.g., human serum albumin) with this compound in vitro, or isolate proteins from tissues subjected to oxidative stress in vivo.
-
Proteolytic Digestion: Digest the protein sample into smaller peptides using a protease such as trypsin.
-
LC Separation: Separate the resulting peptide mixture using liquid chromatography (LC), typically reverse-phase HPLC.
-
Tandem Mass Spectrometry (MS/MS) Analysis: The eluting peptides are ionized (e.g., by electrospray ionization, ESI) and analyzed by a tandem mass spectrometer. The instrument first measures the mass of the intact peptides. It then selects specific peptides (e.g., those with a mass shift corresponding to a this compound adduct), fragments them, and measures the masses of the fragments.
-
Data Analysis: The fragmentation pattern (MS/MS spectrum) provides sequence information that can confirm the identity of the peptide and pinpoint the exact amino acid residue (e.g., lysine) that has been modified by this compound.
References
- 1. Lipid Peroxidation Generates Body Odor Component trans-2-Nonenal Covalently Bound to Protein in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound newly found in human body odor tends to increase with aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The mysterious scent of time: this compound, the scent of the elderly - Iconic Elements by dr. Wu [iconic-elements.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. accesson.kr [accesson.kr]
- 10. mdpi.com [mdpi.com]
- 11. Lipid Peroxidation and Its Toxicological Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Maillard reaction - Wikipedia [en.wikipedia.org]
- 13. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. home.sandiego.edu [home.sandiego.edu]
- 15. researchgate.net [researchgate.net]
- 16. ajrms.com [ajrms.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. The major lipid peroxidation product, trans-4-hydroxy-2-nonenal, preferentially forms DNA adducts at codon 249 of human p53 gene, a unique mutational hotspot in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Age-related changes in body odor are a well-documented phenomenon, often characterized by a distinct "greasy" or "grassy" scent. Scientific inquiry has identified trans-2-nonenal as a key volatile organic compound responsible for this characteristic odor, which tends to become more prominent in individuals from the age of 40 onwards.[1][2][3] This in-depth technical guide synthesizes the current understanding of the biochemical origins of 2-nonenal (B146743), its correlation with aging, and the analytical methodologies employed for its detection and quantification. The guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in dermatology, gerontology, and the development of cosmetic and therapeutic interventions targeting age-associated body odor.
Introduction
Human body odor is a complex amalgam of volatile organic compounds (VOCs) produced by the metabolic activity of skin glands and the subsequent biotransformation of their secretions by the cutaneous microbiome.[4] While many of these compounds are present throughout an individual's life, the composition of this volatile profile shifts with age. A significant contributor to the characteristic scent associated with older individuals is the unsaturated aldehyde, this compound.[1][5] Its presence is not linked to hygiene but is a natural consequence of age-related changes in skin chemistry.[6] Understanding the formation and accumulation of this compound is critical for the development of targeted strategies to mitigate age-related body odor.
Biochemical Pathway of this compound Formation
The formation of this compound is intrinsically linked to the oxidative degradation of specific unsaturated fatty acids present in skin surface lipids.[2][7] The primary precursors are omega-7 monounsaturated fatty acids, most notably palmitoleic acid and vaccenic acid.[3][8]
The process is initiated by lipid peroxidation, a chain reaction involving reactive oxygen species (ROS). As individuals age, there is a natural decline in the skin's antioxidant defense mechanisms, leading to an accumulation of lipid peroxides.[9][10] These lipid peroxides act as initiators, promoting the oxidative breakdown of omega-7 fatty acids into various smaller molecules, including the volatile and odorous this compound.[2][9] This age-related increase in both the substrate (omega-7 fatty acids) and the initiators (lipid peroxides) creates a favorable environment for the heightened production of this compound.[1][5]
Quantitative Analysis of this compound and its Precursors with Age
Quantitative studies have consistently demonstrated a positive correlation between age and the concentration of this compound in skin emissions. While trace amounts may be detected in younger individuals, its presence becomes significantly more pronounced after the age of 40.[1][7]
| Compound | Age Group | Concentration / Level | Reference |
| This compound | 26-39 years | Not detected | [1][5] |
| 40-75 years | Detected | [1][5] | |
| 40-70 years | 2.6 ± 3.5 ppm (mean ± SD) | [2] | |
| Omega-7 Unsaturated Fatty Acids | Younger Adults | Lower levels | [1][3] |
| Older Adults | Increased levels | [1][3] | |
| Lipid Peroxides | Younger Adults | Lower levels | [1][5] |
| Older Adults | Increased levels | [1][5] |
Role of Skin Microbiota
The human skin is colonized by a diverse community of microorganisms, with genera such as Staphylococcus and Corynebacterium being prominent members.[11] These bacteria play a significant role in the metabolism of sebum components.[12] While direct enzymatic production of this compound by these bacteria from omega-7 fatty acids has not been definitively established, their metabolic activities are crucial in shaping the lipid profile of the skin surface. Skin bacteria possess lipases that hydrolyze triglycerides into free fatty acids, thereby influencing the availability of substrates for lipid peroxidation.[11] The interplay between the skin microbiome and sebum composition is a critical area of ongoing research in the context of age-related body odor.
Experimental Protocols
The analysis of this compound, a volatile and often low-concentration compound, requires sensitive and specific analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for its identification and quantification.
Sample Collection
A non-invasive and common method for collecting skin volatiles is the use of gauze wipes or passive flux samplers.[13][14]
-
Gauze Wipe Method: A sterile gauze pad is wiped across a defined area of the skin, typically the nape of the neck or the back, where sebaceous gland density is high.[14] The gauze is then sealed in a vial for analysis.
-
Passive Flux Sampler (PFS): A PFS device is placed on the skin surface to create a headspace, allowing volatile compounds to diffuse and be trapped onto an adsorbent material within the sampler.[14]
Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free extraction technique that is highly effective for concentrating volatile and semi-volatile analytes from a sample matrix before GC-MS analysis.
-
Fiber Selection: A Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber is commonly used and has been shown to be efficient for this compound extraction.[15][16]
-
Extraction Parameters:
-
The sample vial containing the gauze wipe or adsorbent from the PFS is heated to a specific temperature, typically around 50°C, to facilitate the release of volatile compounds into the headspace.[15][16]
-
The SPME fiber is then exposed to the headspace for a defined period, generally around 45 minutes, to allow for the adsorption of analytes.[15][16]
-
-
Desorption: The fiber is subsequently retracted and inserted into the hot injection port of the GC, where the trapped analytes are thermally desorbed onto the analytical column.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Gas Chromatograph (GC):
-
Column: A non-polar or mid-polar capillary column, such as a DB-1 or equivalent, is typically used for the separation of volatile compounds.[16]
-
Temperature Program: A temperature gradient is employed to separate the analytes based on their boiling points and interactions with the stationary phase.
-
-
Mass Spectrometer (MS):
-
Ionization: Electron ionization (EI) is commonly used to fragment the analyte molecules.
-
Detection: The resulting ions are separated by their mass-to-charge ratio, generating a unique mass spectrum for each compound.
-
Identification: The mass spectrum of this compound is identified by comparing it to a reference spectrum in a mass spectral library (e.g., NIST).
-
Quantification: The concentration of this compound is determined by creating a calibration curve using a series of known standards. The limit of detection for this compound using this method can be as low as 22 picograms.[15][16]
-
Implications for Drug and Cosmetic Development
A thorough understanding of the mechanisms underlying this compound formation opens avenues for the development of targeted interventions. Strategies may include:
-
Antioxidant Formulations: Topical application of antioxidants to neutralize ROS and inhibit the initiation of lipid peroxidation.
-
Modulation of Skin Microbiome: Development of prebiotics or probiotics to foster a skin microbiome that produces a more favorable lipid profile.
-
Enzyme Inhibitors: Exploration of inhibitors for enzymes that may be involved in the lipid peroxidation cascade.
-
Odor-Neutralizing Agents: Formulation of products containing compounds that can chemically react with and neutralize this compound.
Conclusion
The age-related increase in the skin's production of this compound is a multifactorial process driven by changes in the lipid composition of sebum and a decline in the skin's natural antioxidant defenses. This technical guide provides a comprehensive overview of the biochemical pathways, quantitative data, and analytical methodologies related to this compound and its role in age-associated body odor. This information serves as a valuable resource for the scientific community to further investigate and develop effective solutions to address this common concern.
References
- 1. researchgate.net [researchgate.net]
- 2. Analyses of volatile organic compounds from human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound newly found in human body odor tends to increase with aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Analyses of volatile organic compounds from human skin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Predicting Chronological Age via the Skin Volatile Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Omega−7 fatty acid - Wikipedia [en.wikipedia.org]
- 9. Skin emitted volatiles analysis for noninvasive diagnosis: the current advances in sample preparation techniques for biomedical application - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01579G [pubs.rsc.org]
- 10. Lipid oxidation in the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Skin Lipids and Their Influence on Skin Microbiome and Skin Care - PMC [pmc.ncbi.nlm.nih.gov]
- 12. KEGG PATHWAY: Fatty acid degradation - Corynebacterium aurimucosum [kegg.jp]
- 13. karger.com [karger.com]
- 14. Measurement of this compound and diacetyl emanating from human skin surface employing passive flux sampler-GCMS system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Headspace Solid-Phase Microextraction/Gas Chromatography-Mass Spectrometry for the Determination of this compound and Its Application to Body Odor Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Chemical Properties of 2-Nonenal: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Nonenal, a volatile unsaturated aldehyde, has garnered significant scientific interest due to its distinct chemical properties and its role in various biological processes, from food chemistry to human aging. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its molecular structure, physicochemical characteristics, and reactivity. Detailed experimental protocols for its synthesis, detection, and quantification are presented, alongside an exploration of its involvement in key signaling pathways. This document aims to serve as a valuable resource for researchers and professionals in the fields of chemistry, biology, and drug development who are investigating the multifaceted nature of this compound.
Introduction
This compound (C₉H₁₆O) is an α,β-unsaturated aldehyde known for its characteristic greasy and grassy odor.[1][2] It is a naturally occurring compound found in a variety of foods and beverages, including beer, coffee, and buckwheat, contributing to their flavor and aroma profiles.[3] Beyond its role in food science, this compound is of significant biological importance as a product of lipid peroxidation of omega-7 monounsaturated fatty acids, such as palmitoleic acid.[4][5][6] This process is particularly relevant in the context of human aging, where the accumulation of this compound on the skin is associated with the characteristic "aging odor."[5][6]
From a chemical standpoint, the presence of both an aldehyde functional group and a carbon-carbon double bond in conjugation makes this compound a highly reactive molecule.[7] It readily participates in nucleophilic addition reactions and can form covalent adducts with biological macromolecules, particularly proteins.[8] This reactivity is central to its biological effects, including its potential to induce oxidative stress and modulate cellular signaling pathways.[9] This guide will delve into the fundamental chemical properties of this compound, providing a detailed understanding for researchers and drug development professionals.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid with the molecular formula C₉H₁₆O and a molar mass of 140.226 g·mol⁻¹.[3] It exists as cis and trans isomers, with the trans-isomer being the more common form.[3]
Quantitative Data Summary
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₆O | [3] |
| Molar Mass | 140.226 g·mol⁻¹ | [3] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | 188.00 to 190.00 °C at 760.00 mmHg | [3] |
| Flash Point | 79 °C (174 °F; 352 K) | [3] |
| Solubility | Insoluble in water; soluble in ethanol (B145695) and oils. | [3] |
| CAS Number | 18829-56-6 (trans), 60784-31-8 (cis), 2463-53-8 (cis/trans mixture) | [3] |
Chemical Reactivity and Biological Significance
The chemical reactivity of this compound is primarily dictated by its α,β-unsaturated aldehyde structure. This functional group arrangement creates two electrophilic centers: the carbonyl carbon and the β-carbon of the double bond. This makes this compound susceptible to nucleophilic attack, a key feature in its biological interactions.
Lipid Peroxidation and Formation
This compound is a significant biomarker of lipid peroxidation, the oxidative degradation of lipids. It is endogenously generated from the peroxidation of polyunsaturated fatty acids, particularly omega-7 fatty acids like palmitoleic acid.[8] This process is initiated by reactive oxygen species (ROS) and is implicated in cellular damage and aging.[4][9]
Adduct Formation with Proteins
The high reactivity of this compound allows it to form covalent adducts with nucleophilic residues in proteins, such as cysteine, histidine, and lysine.[8] This modification can alter the structure and function of proteins, leading to cellular dysfunction. The formation of these adducts is a critical aspect of the biological activity of this compound.[8]
Experimental Protocols
Synthesis of trans-2-Nonenal via Aldol (B89426) Condensation
This protocol describes the synthesis of trans-2-Nonenal through the aldol condensation of heptanal (B48729) and acetaldehyde (B116499).
Materials:
-
Heptanal
-
Acetaldehyde
-
Solid base catalyst (e.g., hydrotalcite-type catalyst)
-
Ethanol (solvent)
-
Hexane (B92381) or Toluene (for extraction)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Heating and stirring apparatus
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Set up a reaction vessel equipped with a stirrer, condenser, and dropping funnel.
-
Charge the reaction vessel with the solid base catalyst and ethanol.
-
Prepare a mixture of heptanal and acetaldehyde in a dropping funnel. A typical molar ratio is 2:1 acetaldehyde to heptanal.
-
Slowly add the aldehyde mixture to the stirred catalyst suspension at a controlled temperature (e.g., 373 K).
-
After the addition is complete, continue stirring the reaction mixture at the same temperature for a specified period (e.g., several hours) to ensure complete reaction.
-
Monitor the reaction progress using a suitable analytical technique, such as gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the catalyst.
-
Extract the product from the filtrate using a non-polar solvent like hexane or toluene.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by distillation under reduced pressure to obtain pure trans-2-Nonenal.
Detection and Quantification of this compound in Biological Samples by HS-SPME-GC-MS
This protocol outlines a non-invasive method for the analysis of this compound from human skin.
Materials:
-
Headspace solid-phase microextraction (HS-SPME) autosampler
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
SPME fiber (e.g., PDMS/DVB)
-
Vials with septa
-
Gauze pads
-
This compound standard solution
-
Internal standard solution
Procedure:
-
Sample Collection: Gently wipe the skin surface (e.g., forehead, back) with a sterile gauze pad to collect skin lipids.
-
Sample Preparation: Place the gauze pad into a headspace vial and seal it.
-
HS-SPME Extraction:
-
Place the vial in the HS-SPME autosampler.
-
Expose the SPME fiber to the headspace of the vial at a controlled temperature (e.g., 50°C) for a specific time (e.g., 45 minutes) to allow for the adsorption of volatile compounds, including this compound.
-
-
GC-MS Analysis:
-
Inject the SPME fiber into the GC inlet for thermal desorption of the analytes.
-
Separate the compounds on a suitable GC column (e.g., DB-1).
-
Detect and identify this compound using the mass spectrometer, typically in selected ion monitoring (SIM) mode for enhanced sensitivity.
-
-
Quantification: Create a calibration curve using standard solutions of this compound to quantify its concentration in the samples. An internal standard can be used to improve accuracy.
Signaling Pathways and Logical Relationships
This compound, as a reactive aldehyde, can influence cellular signaling pathways, primarily those related to oxidative stress and inflammation.
Keap1-Nrf2 Signaling Pathway
The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, the transcription factor Nrf2 is kept at low levels by Keap1-mediated ubiquitination and subsequent proteasomal degradation. Electrophiles and reactive oxygen species, including α,β-unsaturated aldehydes like this compound, can react with specific cysteine residues on Keap1. This modification leads to a conformational change in Keap1, inhibiting its ability to target Nrf2 for degradation. As a result, Nrf2 accumulates, translocates to the nucleus, and activates the transcription of antioxidant and cytoprotective genes.
Caption: Keap1-Nrf2 signaling pathway activation by this compound.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a crucial role in inflammation and immunity. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκB proteins, targeting them for ubiquitination and proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes. As an electrophile, this compound has the potential to interact with components of this pathway, such as the IKK complex, although the precise mechanisms are still under investigation.
Caption: Overview of the NF-κB signaling pathway and potential interaction with this compound.
Conclusion
This compound is a chemically reactive and biologically significant α,β-unsaturated aldehyde. Its formation through lipid peroxidation and its ability to interact with cellular macromolecules underscore its importance in various physiological and pathological processes, including aging and oxidative stress-related diseases. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers and professionals seeking to investigate the chemical properties and biological roles of this compound. Further research into its specific interactions with signaling pathways will be crucial for elucidating its complete biological profile and for the potential development of therapeutic interventions targeting its effects.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. nanobioletters.com [nanobioletters.com]
- 7. Lipid Peroxidation Generates Body Odor Component trans-2-Nonenal Covalently Bound to Protein in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gas-Phase Biosensors (Bio-Sniffers) for Measurement of this compound, the Causative Volatile Molecule of Human Aging-Related Body Odor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Nexus of Oxidative Stress: A Technical Guide to Lipid Peroxidation and 2-Nonenal Formation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lipid peroxidation, a cornerstone of oxidative stress, is a complex cascade of reactions that degrades lipids, leading to the formation of a variety of reactive aldehydes. Among these, 2-nonenal (B146743) has emerged as a significant biomarker and a bioactive molecule implicated in cellular damage, aging, and the pathogenesis of several diseases. This technical guide provides an in-depth exploration of the intricate relationship between lipid peroxidation and the generation of this compound. It details the underlying chemical mechanisms, summarizes key quantitative data, provides comprehensive experimental protocols for the study of these processes, and visualizes the critical pathways and workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to understand and target the pathways of oxidative damage.
Introduction
Lipid peroxidation is a free radical-mediated chain reaction that affects polyunsaturated fatty acids (PUFAs), leading to the oxidative degradation of lipids within cellular membranes and lipoproteins.[1] This process not only compromises the structural integrity of cell membranes but also generates a plethora of secondary products, including highly reactive aldehydes such as malondialdehyde (MDA) and 4-hydroxy-2-nonenal (4-HNE).[2][3] One such aldehyde, trans-2-nonenal, is an α,β-unsaturated aldehyde recognized for its characteristic greasy and grassy odor and is endogenously generated during the peroxidation of polyunsaturated fatty acids.[4]
With advancing age, metabolic processes can slow down, leading to an increase in reactive oxygen species (ROS) and a concurrent decrease in the efficacy of antioxidant enzyme systems.[5][6] This imbalance fosters an environment ripe for excessive lipid peroxide production, which in turn promotes the oxidative decomposition of ω-7 and ω-6 monounsaturated fatty acids, such as palmitoleic acid, on the skin surface, yielding this compound.[5][6][7] Consequently, this compound has been identified as a characteristic biomarker of the aging process.[5][6] Beyond its association with aging-related body odor, this compound is a reactive molecule that can covalently modify cellular macromolecules, including proteins and DNA, leading to disruptions in crucial cellular functions.[4] It has been shown to react with the sulfhydryl group of cysteine, the ε-amino group of lysine, and the imidazole (B134444) group of histidine in proteins.[4] Recent studies have also highlighted its role in promoting apoptosis in keratinocytes.[5][8]
Understanding the precise mechanisms of this compound formation and its subsequent biological activities is paramount for the development of therapeutic strategies aimed at mitigating oxidative stress-related pathologies. This guide will delve into the technical aspects of the lipid peroxidation pathway leading to this compound, methods for its detection and quantification, and its downstream cellular effects.
The Chemical Pathway: From Lipid Peroxidation to this compound
The formation of this compound is a multi-step process initiated by the attack of a reactive oxygen species (ROS) on a polyunsaturated fatty acid (PUFA). The process can be broadly categorized into three stages: initiation, propagation, and termination.[9]
Initiation: The process begins when a ROS, such as a hydroxyl radical (•OH), abstracts a hydrogen atom from a methylene (B1212753) group (-CH2-) in a PUFA, forming a lipid radical (L•).[1][9]
Propagation: The lipid radical rapidly reacts with molecular oxygen (O2) to form a lipid peroxyl radical (LOO•). This highly reactive species can then abstract a hydrogen atom from an adjacent PUFA, creating a lipid hydroperoxide (LOOH) and a new lipid radical, thus propagating the chain reaction.[1][9]
Decomposition and this compound Formation: The unstable lipid hydroperoxides can undergo further reactions, often catalyzed by transition metals, to form alkoxyl radicals which can then lead to carbon-carbon bond cleavage.[4] Specifically, the oxidative degradation of ω-7 and ω-6 unsaturated fatty acids, such as palmitoleic acid and linoleic acid, is a key source of this compound.[5][6][10] For instance, the oxidation of linoleic acid can yield 9-hydroperoxide, which can then fragment to form this compound.
Below is a diagram illustrating the general pathway of lipid peroxidation leading to the formation of aldehydes like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. [PDF] Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal | Semantic Scholar [semanticscholar.org]
- 4. Lipid Peroxidation Generates Body Odor Component trans-2-Nonenal Covalently Bound to Protein in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Lipid Peroxidation Produces a Diverse Mixture of Saturated and Unsaturated Aldehydes in Exhaled Breath That Can Serve as Biomarkers of Lung Cancer—A Review - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of "Aging Odor": A Technical Deep-Dive into the Early Identification of 2-Nonenal
For Immediate Release
YOKOHAMA, Japan – A seminal study published in the Journal of Investigative Dermatology in 2001 was the first to identify and quantify 2-nonenal (B146743), an unsaturated aldehyde, as a characteristic volatile compound associated with the aging process in humans.[1][2][3] This technical guide provides a comprehensive overview of this early research, detailing the experimental protocols, presenting the quantitative data, and illustrating the key pathways and workflows for researchers, scientists, and drug development professionals.
Abstract
Researchers in the early 2000s sought to understand the biochemical basis of the characteristic body odor associated with aging.[1][3] Through a meticulously designed study involving human subjects of varying ages, they identified this compound as a key age-related volatile organic compound.[1][2][3] This compound, described as having an "unpleasant greasy and grassy odor," was found to be uniquely present in individuals aged 40 and older.[1][3] The research further established a direct link between the presence of this compound and the oxidative degradation of omega-7 unsaturated fatty acids, which were also found to increase with age on the skin's surface.[1][4] This guide will dissect the methodologies of this pivotal research, present its quantitative findings, and provide visual representations of the underlying biochemical processes and experimental procedures.
Data Presentation
The foundational study by Haze et al. (2001) provided quantitative evidence for the age-related increase in this compound and its precursors. The following tables summarize the key findings.
Table 1: Detection of this compound in Body Odor by Age Group
| Age Group | Number of Subjects | Number of Subjects with Detected this compound |
| 26-35 | 6 | 0 |
| 41-50 | 5 | 5 |
| 51-65 | 5 | 5 |
| 70-75 | 6 | 6 |
Source: Haze et al., 2001
Table 2: Age-Related Changes in Skin Surface Lipids
| Age Group | ω-7 Unsaturated Fatty Acids (μg/g of skin surface lipid) | Lipid Peroxides (nmol/mg of skin surface lipid) |
| 25-34 | 15.2 ± 3.5 | 1.2 ± 0.3 |
| 40-49 | 28.9 ± 5.1 | 2.5 ± 0.6 |
| 60-72 | 35.6 ± 6.2 | 3.8 ± 0.8 |
Values are presented as mean ± standard deviation. Source: Haze et al., 2001
Experimental Protocols
The identification of this compound in older subjects was the result of a carefully designed and executed series of experiments. The following is a detailed description of the methodologies employed in the seminal 2001 study by Haze et al.
Subject Recruitment and Sample Collection
-
Subjects: A total of 22 healthy Japanese volunteers, ranging in age from 26 to 75 years, participated in the study.
-
Pre-collection Protocol: To minimize exogenous volatile compounds, subjects were instructed to bathe with unscented soap for three consecutive days prior to and during the sample collection period.
-
Sample Collection: Subjects wore specially prepared, odorless T-shirts for three consecutive nights. A gauze pad was sewn into the back of each shirt to collect skin surface lipids for later analysis.[4]
Analysis of Volatile Compounds from T-shirts
-
Sample Preparation: A piece of the T-shirt worn by each subject was placed in a vial for headspace analysis.
-
Analytical Method: The volatile compounds were analyzed using Headspace Gas Chromatography-Mass Spectrometry (GC-MS) .
-
Headspace Autosampler: The vial was heated to allow the volatile compounds to collect in the headspace.
-
Gas Chromatograph (GC): The headspace gas was injected into a GC for separation of the individual compounds.
-
Column: While the specific column was not detailed in the abstract, a non-polar or mid-polar capillary column is typically used for such analyses.
-
Temperature Program: A programmed temperature gradient would have been used to elute compounds with different boiling points.
-
-
Mass Spectrometer (MS): The separated compounds were then introduced into an MS for identification based on their mass spectra.
-
Analysis of Skin Surface Lipids
-
Extraction: The gauze pads containing the collected skin surface lipids were treated with a hexane (B92381) solvent to extract the lipids.[4]
-
Analysis of ω-7 Unsaturated Fatty Acids: The extracted lipids were analyzed to determine the concentration of omega-7 unsaturated fatty acids, such as palmitoleic acid and vaccenic acid.[4]
-
Analysis of Lipid Peroxides: The amount of lipid peroxides in the extracted skin surface lipids was also quantified.
Mandatory Visualizations
To further elucidate the experimental design and the biochemical pathway, the following diagrams are provided.
Conclusion
The early research that identified this compound as a marker for aging body odor laid the groundwork for our current understanding of the biochemical changes that occur in the skin with age. The meticulous experimental design, combining sensory analysis with advanced analytical chemistry, provided robust evidence for the role of this specific aldehyde. This foundational work has opened avenues for the development of targeted cosmetic and dermatological products and continues to be a cornerstone for researchers in the fields of dermatology, biochemistry, and product development. The positive correlation between age and the levels of both omega-7 unsaturated fatty acids and lipid peroxides on the skin surface strongly supports the hypothesis that the age-related increase in this compound is a result of the oxidative degradation of these fatty acids.[1]
References
- 1. This compound newly found in human body odor tends to increase with aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] this compound newly found in human body odor tends to increase with aging. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound [chemeurope.com]
The Biological Significance of 2-Nonenal: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Nonenal, a volatile α,β-unsaturated aldehyde, is an endogenously produced molecule resulting from the oxidative degradation of polyunsaturated fatty acids. Historically recognized for its characteristic "aging odor," emerging research has illuminated its broader biological significance as a potent signaling molecule and a marker of oxidative stress. Its high reactivity allows it to form covalent adducts with cellular macromolecules, thereby modulating various signaling pathways implicated in cytotoxicity, inflammation, and apoptosis. This technical guide provides a comprehensive overview of the foundational knowledge on this compound, including its biochemical properties, formation, and physiological roles. It details established experimental protocols for its detection and quantification and summarizes key quantitative data. Furthermore, this guide illustrates the signaling pathways influenced by this compound, offering insights for researchers and professionals in drug development targeting age-related and oxidative stress-driven pathologies.
Introduction: Beyond the Scent of Aging
This compound is a colorless liquid with a characteristic greasy and grassy odor, notoriously associated with the change in body odor during aging.[1][2] It is formed through the lipid peroxidation of ω-7 unsaturated fatty acids, such as palmitoleic and vaccenic acids, which are present in skin surface lipids.[3][4] The production of this compound increases with age, a phenomenon linked to age-related shifts in metabolism, including a rise in reactive oxygen species (ROS) and a decline in the skin's natural antioxidant defenses.[2][5]
Beyond its role in body odor, this compound is a reactive aldehyde that can readily form covalent adducts with proteins, a process that can lead to altered protein function and cellular damage.[6][7] This reactivity underlies its cytotoxicity and its implication in a range of cellular processes, including the induction of apoptosis and inflammation.[5][8] As a marker of oxidative stress, elevated levels of this compound and its related compounds are associated with a variety of age-related and chronic diseases, highlighting its potential as a biomarker and a therapeutic target.
Biochemical Properties and Formation
This compound is an α,β-unsaturated aldehyde, a class of compounds known for their high reactivity.[9] This reactivity stems from the electrophilic nature of the carbon-carbon double bond and the carbonyl group, making it susceptible to nucleophilic attack by amino acid residues within proteins, particularly cysteine, histidine, and lysine.[9][10] This interaction leads to the formation of stable covalent adducts, such as Nϵ-3-[(hept-1-enyl)-4-hexylpyridinium]lysine (HHP-lysine), which can alter protein structure and function.[7]
The primary pathway for this compound formation is the oxidative degradation of polyunsaturated fatty acids, a process known as lipid peroxidation.[10] This process is initiated by ROS, which abstract a hydrogen atom from a methylene (B1212753) group in the fatty acid chain, leading to the formation of a lipid radical. This radical then reacts with molecular oxygen to form a lipid peroxyl radical, propagating a chain reaction that ultimately results in the fragmentation of the fatty acid and the generation of various reactive aldehydes, including this compound.
Quantitative Data
The concentration of this compound in biological samples is a key indicator of oxidative stress and is observed to increase with age and in certain pathological conditions. The following tables summarize available quantitative data. It is important to note that much of the quantitative research in plasma and diseased tissues has focused on the related, more abundant lipid peroxidation product, 4-hydroxy-2-nonenal (HNE).
| Sample Type | Condition | Age Group | Concentration | Reference(s) |
| Skin (emitted vapor) | Healthy | 40-70 years | 2.6 ± 3.5 ppm | [11] |
| Skin (emitted vapor) | Healthy | Not specified | 0.4 - 7.5 ppm (dynamic range of biosensor) | [12] |
| Urine | Healthy (non-smoking) | Adults | ~1-5 µM | [13] |
| Urine | Healthy (smoking) | Adults | ~2-8 µM | [13] |
Table 1: Quantitative Data for this compound in Human Samples.
| Sample Type | Condition | Age Group | Concentration of HNE | Reference(s) |
| Plasma | Healthy | Elderly | 37 ± 15 nmol/l | [8] |
| Ventricular Fluid | Healthy Controls | 60-90+ years | Lower than AD subjects | [14] |
| Ventricular Fluid | Alzheimer's Disease | 60-90+ years | Significantly elevated vs. controls | [14] |
| Brain Tissue (various regions) | Healthy Controls | Matched to AD | 1 - 500 pmol/g fresh weight (as HNE-GSH conjugates) | [15] |
| Brain Tissue (various regions) | Alzheimer's Disease | Matched to controls | Increased levels of HNE-GSH conjugates in temporal and frontal cortex, and substantia innominata | [15] |
Table 2: Quantitative Data for 4-hydroxy-2-nonenal (HNE) in Human Samples (as a related biomarker).
Experimental Protocols
Accurate detection and quantification of this compound are crucial for research in this field. Due to its volatility and reactivity, specific analytical methods are required. Headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) is a widely used and sensitive method.
Protocol: Analysis of this compound in Skin Swabs by HS-SPME-GC-MS
This protocol is adapted from methodologies described for the analysis of this compound in body odor.[10][16][17]
Objective: To quantify the amount of this compound on the skin surface.
Materials:
-
Sterile cotton gauze pads
-
40-mL screw-cap vials with PTFE septa
-
HS-SPME fiber assembly with a StableFlex PDMS/DVB fiber
-
GC-MS system with a DB-1 capillary column (or equivalent)
-
This compound standard solution
-
Methanol (LC-MS grade)
-
Distilled water (LC-MS grade)
-
Hot plate
Procedure:
-
Sample Collection: a. Gently wipe a defined area of the skin (e.g., nape of the neck) with a pre-weighed sterile cotton gauze pad for a standardized duration. b. Place the gauze pad into a 40-mL screw-cap vial and seal immediately.
-
Headspace Solid-Phase Microextraction (HS-SPME): a. Place the vial on a hot plate and heat to 50°C. b. Insert the SPME needle through the septum of the vial and expose the fiber to the headspace above the gauze for 45 minutes to allow for the adsorption of volatile compounds.[16] c. After extraction, retract the fiber into the needle and withdraw it from the vial.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: a. Immediately introduce the SPME needle into the GC injection port for thermal desorption of the analytes onto the column. b. GC Conditions (example):
- Injector Temperature: 250°C
- Oven Program: Start at 60°C, ramp to 100°C at 3°C/min, then ramp to 250°C at 10°C/min, and hold for 7 minutes.[2]
- Carrier Gas: Helium at a flow rate of 1.0 mL/min. c. MS Conditions (example):
- Ionization Mode: Electron Ionization (EI)
- Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor characteristic ions for this compound (e.g., m/z 55, 70, 83, 96, 111, 122).[2]
-
Quantification: a. Prepare a calibration curve using standard solutions of this compound of known concentrations. b. The concentration of this compound in the samples is determined by comparing the peak area of the analyte to the calibration curve.
Protocol: Analysis of this compound in Plasma by LC-MS/MS
This protocol is a generalized approach based on methods for analyzing reactive aldehydes in biological fluids.[18][19]
Objective: To quantify the concentration of this compound in plasma.
Materials:
-
Plasma sample collected with an anticoagulant (e.g., EDTA)
-
LC-MS/MS system with an ESI source
-
C18 reversed-phase HPLC column
-
Derivatizing agent (e.g., 2,4-dinitrophenylhydrazine (B122626) - DNPH)
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Solid-phase extraction (SPE) cartridges
-
Internal standard (e.g., deuterated this compound)
Procedure:
-
Sample Preparation and Derivatization: a. To a known volume of plasma, add the internal standard. b. Deproteinize the plasma sample (e.g., by adding acetonitrile or perchloric acid) and centrifuge to pellet the proteins. c. Transfer the supernatant to a new tube and add the derivatizing agent (e.g., DNPH in an acidic solution) to convert this compound to a more stable and ionizable derivative. Incubate as required.
-
Solid-Phase Extraction (SPE): a. Condition an SPE cartridge according to the manufacturer's instructions. b. Load the derivatized sample onto the cartridge. c. Wash the cartridge to remove interferences. d. Elute the derivatized this compound with an appropriate solvent. e. Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
LC-MS/MS Analysis: a. LC Conditions (example):
- Column: C18 reversed-phase column
- Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.
- Flow Rate: As recommended for the column. b. MS/MS Conditions (example):
- Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the derivative.
- Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Set the instrument to monitor the specific precursor-to-product ion transition for the this compound derivative and its internal standard.
-
Quantification: a. Construct a calibration curve using derivatized this compound standards. b. Calculate the concentration of this compound in the plasma sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.
Signaling Pathways Modulated by this compound
While much of the detailed mechanistic work on signaling has been conducted with the related aldehyde, 4-hydroxy-2-nonenal (HNE), it is widely accepted that this compound and other reactive aldehydes generated during lipid peroxidation can trigger similar cellular responses. These aldehydes act as signaling molecules that can activate stress-response pathways, including the NF-κB, MAPK, and Nrf2 pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, including oxidative stress and reactive aldehydes, can lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκB, targeting it for ubiquitination and proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, such as cytokines and chemokines.[13][20]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial signaling cascades that regulate a wide range of cellular processes, including proliferation, differentiation, apoptosis, and stress responses. The main MAPK pathways include the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. Reactive aldehydes like HNE have been shown to activate these pathways, particularly the stress-activated p38 and JNK pathways, which can lead to apoptosis.[3][21]
Nrf2 Antioxidant Response Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation. Electrophilic compounds, such as reactive aldehydes, can modify cysteine residues on Keap1. This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, inducing the expression of a battery of antioxidant and detoxification enzymes.
Conclusion
This compound is a biologically significant molecule that extends far beyond its association with the scent of aging. As a product of lipid peroxidation, it is a key indicator of oxidative stress and has been implicated in the pathophysiology of numerous age-related and chronic diseases. Its high reactivity and ability to form protein adducts allow it to modulate critical cellular signaling pathways, leading to inflammation, apoptosis, and other cellular responses. The experimental protocols and quantitative data provided in this guide offer a foundation for researchers to further investigate the roles of this compound in health and disease. A deeper understanding of its mechanisms of action will be pivotal for the development of novel therapeutic strategies aimed at mitigating the detrimental effects of oxidative stress and promoting healthy aging.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound newly found in human body odor tends to increase with aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Lipid Peroxidation Generates Body Odor Component trans-2-Nonenal Covalently Bound to Protein in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajrms.com [ajrms.com]
- 9. Molecular mechanisms of 4-hydroxy-2-nonenal and acrolein toxicity: nucleophilic targets and adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Headspace Solid-Phase Microextraction/Gas Chromatography–Mass Spectrometry for the Determination of this compound and Its Application to Body Odor Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Regulation of NF-κB-induced inflammatory signaling by lipid peroxidation-derived aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Elevated 4-hydroxynonenal in ventricular fluid in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Increased brain levels of 4-hydroxy-2-nonenal glutathione conjugates in severe Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Headspace Solid-Phase Microextraction/Gas Chromatography-Mass Spectrometry for the Determination of this compound and Its Application to Body Odor Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. NF-κB in Aging and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 4-Hydroxy-2-nonenal Enhances Tissue Factor Activity in Human Monocytic Cells via p38 MAPK Activation-dependent Phosphatidylserine Exposure - PMC [pmc.ncbi.nlm.nih.gov]
Initial Investigations into the Metabolic Fate of 2-Nonenal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Nonenal, a volatile α,β-unsaturated aldehyde, is an oxidative breakdown product of polyunsaturated fatty acids, particularly omega-7 fatty acids. It is notably associated with the characteristic scent of human aging. Beyond its olfactory properties, this compound is a reactive electrophile capable of interacting with biological macromolecules, leading to cellular stress and potential toxicity. Understanding its metabolic fate—absorption, distribution, metabolism, and excretion (ADME)—is crucial for elucidating its physiological and pathological roles. This technical guide provides a comprehensive overview of the initial investigations into the metabolic journey of this compound, drawing upon direct evidence where available and leveraging analogous data from the extensively studied lipid peroxide, 4-hydroxy-2-nonenal (HNE). This document outlines the primary metabolic pathways, details relevant experimental protocols, and presents the limited available quantitative data to serve as a foundational resource for researchers in the field.
Introduction
trans-2-Nonenal is an endogenous aldehyde generated through the lipid peroxidation of polyunsaturated fatty acids. Its increased presence on the skin is a known biomarker of aging[1][2]. As a reactive aldehyde, this compound can form covalent adducts with proteins, primarily reacting with the nucleophilic side chains of cysteine, histidine, and lysine (B10760008) residues[3]. This adduction can alter protein structure and function, contributing to cellular dysfunction. The primary detoxification routes for α,β-unsaturated aldehydes involve enzymatic and non-enzymatic conjugation with glutathione (B108866) (GSH), followed by further metabolism and excretion. This guide will detail these inferred pathways and the methodologies used to study them.
Metabolic Pathways of this compound
The metabolism of this compound is presumed to follow three main routes, analogous to other α,β-unsaturated aldehydes like HNE: glutathione conjugation, enzymatic reduction, and enzymatic oxidation[4][5][6].
Glutathione Conjugation
The principal detoxification pathway for this compound is likely initiated by the Michael addition of glutathione (GSH) to the electrophilic β-carbon of the aldehyde. This reaction can occur spontaneously but is significantly accelerated by glutathione S-transferases (GSTs)[4]. The resulting glutathione conjugate (this compound-SG) is more water-soluble and is the precursor for the mercapturic acid pathway. The this compound-SG conjugate is then sequentially metabolized by γ-glutamyltransferase and dipeptidases to form the cysteine conjugate, which is subsequently N-acetylated by N-acetyltransferase to yield the mercapturic acid derivative, a major urinary metabolite[7].
Enzymatic Reduction
The aldehyde group of this compound can be reduced to a primary alcohol, forming trans-2-nonenol. This reaction is catalyzed by aldo-keto reductases (AKRs) and alcohol dehydrogenases (ADHs)[5]. This reduction significantly decreases the reactivity of the molecule.
Enzymatic Oxidation
Alternatively, the aldehyde group can be oxidized to a carboxylic acid, forming 2-nonenoic acid. This oxidation is carried out by aldehyde dehydrogenases (ALDHs)[5].
The following diagram illustrates the inferred primary metabolic pathways of this compound.
Quantitative Data on this compound Metabolism
Direct quantitative data on the in vivo metabolism and excretion of this compound is scarce in the current literature. However, studies on the closely related and more extensively researched α,β-unsaturated aldehyde, 4-hydroxy-2-nonenal (HNE), provide valuable insights that can be used to infer the metabolic fate of this compound. The following tables summarize key quantitative findings for HNE, which may serve as a proxy for estimating the metabolic parameters of this compound. It is critical to note that these values are for HNE and not this compound, and direct experimental verification for this compound is required.
Table 1: Urinary Excretion of HNE Metabolites in Rats (as a percentage of administered dose)
| Metabolite | Percentage of Dose in Urine (48h) | Reference |
| 1,4-Dihydroxynonane mercapturic acid (DHN-MA) | 3.5% | [7] |
| Other Mercapturic Acids | 2.0% | [7] |
| Total Radioactivity in Urine | ~25% | [7] |
| Total Radioactivity in Feces | ~18% | [7] |
Table 2: In Vivo Distribution of Radiolabeled HNE in Rats (48 hours post-administration)
| Tissue | Percentage of Administered Radioactivity | Reference |
| Liver | 7.0% | [7] |
| Other Organs | 0.2% | [7] |
| Covalently Bound in Liver | 0.13% | [7] |
Table 3: Basal and Induced Levels of HNE-Glutathione Conjugates in Rat Liver
| Condition | HNE-GSH Level (pmol/g liver) | Reference |
| Untreated Rats (Basal) | 20 | [8] |
| Iron Nitrilotriacetate (Fe(III)NTA) Treated Rats (5h) | ~100 (fivefold increase) | [8] |
Experimental Protocols
The following section details experimental methodologies that can be adapted for the comprehensive study of this compound's metabolic fate.
Animal Model and Administration of this compound
-
Animal Model: Male Wistar rats (200-250 g) are a suitable model for in vivo metabolic studies[3][7]. Animals should be housed in metabolic cages to allow for the separate collection of urine and feces.
-
Administration: For oral administration studies, this compound can be dissolved in a suitable vehicle (e.g., corn oil) and administered via oral gavage at a specific dose (e.g., 10-50 mg/kg body weight). For intravenous studies, this compound can be formulated in a solution containing a co-solvent like ethanol (B145695) and administered via the tail vein.
Sample Collection and Preparation
-
Urine and Feces: Collect urine and feces at regular intervals (e.g., 0-8h, 8-24h, 24-48h) after administration. Urine samples should be immediately frozen at -80°C. Feces can be dried and homogenized.
-
Blood: Blood samples can be collected via tail vein or cardiac puncture at specified time points. Plasma is separated by centrifugation and stored at -80°C.
-
Tissues: At the end of the study, animals are euthanized, and tissues of interest (liver, kidney, lung, brain, etc.) are rapidly excised, weighed, and snap-frozen in liquid nitrogen.
Analytical Methodology for Metabolite Quantification
-
Sample Extraction:
-
Urine: Thaw and centrifuge to remove particulates. For analysis of mercapturic acids, solid-phase extraction (SPE) can be used for sample cleanup and concentration.
-
Plasma: Protein precipitation with a cold organic solvent (e.g., acetonitrile) is a common method to extract small molecule metabolites.
-
Tissues: Homogenize tissues in a suitable buffer and perform protein precipitation or SPE for metabolite extraction.
-
-
LC-MS/MS Analysis: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of metabolites. A reversed-phase C18 column is typically used for separation. Multiple reaction monitoring (MRM) mode is employed for quantification, using specific precursor-to-product ion transitions for each metabolite and a stable isotope-labeled internal standard.
Analysis of Protein Adducts (HHP-lysine)
-
Sample Preparation: Proteins are precipitated from plasma or tissue homogenates. The protein pellet is washed to remove unbound material. The proteins are then subjected to enzymatic digestion (e.g., with pronase) to release the modified amino acids.
-
LC-ESI/MS/MS Analysis: The resulting digest is analyzed by liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI/MS/MS) to detect and quantify the HHP-lysine adduct[3][9].
Cellular Signaling Pathways Affected by this compound
As a reactive electrophile, this compound is expected to modulate cellular signaling pathways involved in oxidative stress response and apoptosis, similar to HNE.
Keap1-Nrf2-ARE Pathway
The Keap1-Nrf2-ARE pathway is a primary defense mechanism against oxidative and electrophilic stress. Electrophiles like α,β-unsaturated aldehydes can react with cysteine residues on Keap1, leading to the release and nuclear translocation of the transcription factor Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, upregulating their expression. These genes include those encoding for antioxidant enzymes and enzymes involved in glutathione synthesis and conjugation (e.g., GSTs).
Apoptosis Signaling
High concentrations of reactive aldehydes can overwhelm cellular defenses and trigger apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This compound has been shown to induce apoptosis in human keratinocytes[10][11]. This process likely involves the activation of caspases, a family of proteases that execute the apoptotic program. For instance, HNE has been shown to activate caspase-3, a key executioner caspase[12].
Conclusion and Future Directions
The metabolic fate of this compound is a critical area of research for understanding its role in aging and age-related diseases. While direct quantitative data remains limited, the established metabolic pathways of analogous α,β-unsaturated aldehydes provide a strong framework for initial investigations. The primary detoxification routes are inferred to be glutathione conjugation, reduction, and oxidation. Furthermore, its reactivity towards proteins and its potential to modulate key cellular signaling pathways highlight its biological significance.
Future research should focus on:
-
Developing and validating sensitive analytical methods for the direct quantification of this compound and its specific metabolites in biological matrices.
-
Conducting comprehensive ADME studies in animal models to obtain quantitative data on the distribution, metabolism, and excretion of this compound.
-
Elucidating the specific cellular signaling pathways directly modulated by this compound and its metabolites.
-
Investigating the long-term consequences of chronic exposure to low levels of this compound.
This technical guide serves as a starting point for researchers, providing the foundational knowledge and methodological considerations necessary to advance our understanding of the metabolic fate of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound newly found in human body odor tends to increase with aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipid Peroxidation Generates Body Odor Component trans-2-Nonenal Covalently Bound to Protein in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pathways of 4-Hydroxy-2-Nonenal Detoxification in a Human Astrocytoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Hydroxy-2-nonenal: a critical target in oxidative stress? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemistry and Biochemistry Aspects of the 4-Hydroxy-2,3-trans-nonenal [mdpi.com]
- 7. Disposition in rat of [2-3H]-trans-4-hydroxy-2,3-nonenal, a product of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glutathione conjugates of 4-hydroxy-2(E)-nonenal as biomarkers of hepatic oxidative stress-induced lipid peroxidation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Effects of trans-2-nonenal and olfactory masking odorants on proliferation of human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The lipid peroxidation product 4-hydroxy-2,3-nonenal increases AP-1-binding activity through caspase activation in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Analysis of 2-Nonenal using Gas Chromatography-Mass Spectrometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 2-Nonenal using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined are primarily based on headspace solid-phase microextraction (HS-SPME) for sample preparation, a technique noted for its efficiency and sensitivity in extracting volatile and semi-volatile compounds like this compound from various matrices.
Introduction
This compound is an unsaturated aldehyde recognized as a significant contributor to the characteristic off-flavor in aged beer and is also identified as a key compound associated with human body odor, the concentration of which can be influenced by aging, lifestyle, and stress.[1][2][3] Accurate and sensitive quantification of this compound is crucial for quality control in the food and beverage industry, as well as for clinical and cosmetic research. Gas chromatography coupled with mass spectrometry (GC-MS) offers a robust and highly selective method for the analysis of this compound. This application note details validated methods for the extraction and quantification of this compound from different sample types.
Experimental Protocols
Analysis of this compound in Human Skin Secretions (Body Odor)
This protocol is adapted from a non-invasive sampling method for the analysis of this compound from skin emissions.[1][2][4]
2.1.1. Materials and Reagents
-
This compound standard
-
Dry gauze pads
-
40 mL vials with screw caps
-
Solid-Phase Microextraction (SPME) device with a StableFlex Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber[1][2]
-
GC-MS system
2.1.2. Sample Collection (Wiping Method)
-
Wipe the target skin area (e.g., forehead) with a pre-weighed 0.1 g dry gauze pad.[1]
-
Immediately place the gauze containing the collected sample into a 40 mL vial and seal it.
-
If not analyzed immediately, store the vials refrigerated at 4°C to prevent degradation of this compound. Samples are stable for up to 24 hours under these conditions.[1]
2.1.3. Headspace Solid-Phase Microextraction (HS-SPME)
-
Place the vial containing the gauze sample into a heating block or water bath set to 50°C.[1][2][4]
-
Expose the PDMS/DVB SPME fiber to the headspace of the heated vial for 45 minutes to extract the volatile and semi-volatile compounds, including this compound.[1][2][4]
2.1.4. GC-MS Analysis
-
After extraction, immediately insert the SPME fiber into the GC injection port for thermal desorption of the analytes.
-
GC Parameters:
-
MS Parameters:
Analysis of (E)-2-Nonenal in Beer
This protocol is based on a validated method for determining (E)-2-Nonenal in beer samples.[3][5]
2.2.1. Materials and Reagents
-
(E)-2-Nonenal standard
-
Beer samples
-
Vials with screw caps
-
SPME device with a Carboxen/Polydimethylsiloxane (CAR/PDMS) fiber[3][5]
-
GC-MS system
2.2.2. Sample Preparation
-
Place a known volume of the beer sample into a vial.
-
For calibration, spike beer samples with known concentrations of (E)-2-Nonenal standard.
2.2.3. Headspace Solid-Phase Microextraction (HS-SPME)
-
Expose the CAR/PDMS SPME fiber to the headspace of the vial for 90 minutes at 50°C for extraction.[3][5]
2.2.4. GC-MS Analysis
-
After extraction, introduce the SPME fiber into the GC inlet for desorption.
-
GC Parameters:
-
MS Parameters:
Quantitative Data Summary
The following table summarizes the quantitative data from the validated methods described in the literature.
| Parameter | Analysis of this compound in Body Odor (Gauze)[1][2][4] | Analysis of (E)-2-Nonenal in Beer[3][5] |
| Linearity Range | 1 - 50 ng | 0.02 - 4.0 µg/L |
| Correlation Coefficient (r²) | 0.991 | 0.9994 |
| Limit of Detection (LOD) | 22 pg (S/N = 3) | 0.01 µg/L |
| Limit of Quantification (LOQ) | 74 pg (S/N = 10) | 0.02 µg/L |
| Recovery | 40% (HS-SPME extraction efficiency) | 96.5% |
| Precision (RSD) | 1.8 - 9.6% | 4% |
Experimental Workflow and Diagrams
The general experimental workflow for the analysis of this compound by HS-SPME-GC-MS is depicted below.
References
- 1. Headspace Solid-Phase Microextraction/Gas Chromatography–Mass Spectrometry for the Determination of this compound and Its Application to Body Odor Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Headspace Solid-Phase Microextraction/Gas Chromatography-Mass Spectrometry for the Determination of this compound and Its Application to Body Odor Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
Application Note and Protocol: Headspace Solid-Phase Microextraction (HS-SPME) for 2-Nonenal Sampling
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Nonenal is a volatile organic compound of significant interest due to its association with the characteristic odor of human aging, as well as being an indicator of lipid peroxidation in various matrices such as food and beverages.[1][2] Accurate and sensitive quantification of this compound is crucial for research in dermatology, aging, food science, and diagnostics. Headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) offers a simple, solvent-free, and sensitive method for the analysis of this compound.[1][3] This application note provides a detailed protocol for the sampling and analysis of this compound using HS-SPME, along with comparative quantitative data from various studies.
Principle of HS-SPME
HS-SPME is a sample preparation technique where a fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace above a sample.[4] Volatile analytes, such as this compound, partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. After an equilibrium or pre-equilibrium period, the fiber is withdrawn and transferred to the injection port of a gas chromatograph for thermal desorption and subsequent analysis.
Experimental Protocols
This section details a generalized and an optimized protocol for the analysis of this compound using HS-SPME, primarily based on the analysis of body odor.[1][5][6][7][8]
Materials and Reagents
-
SPME Fiber Assembly: A variety of fibers are commercially available. For this compound, polydimethylsiloxane/divinylbenzene (PDMS/DVB) coated fibers have been shown to be highly effective.[5][9]
-
Vials: 20 mL or 40 mL headspace vials with PTFE/silicone septa.[5]
-
Heating Block or Water Bath: For temperature-controlled incubation.
-
Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector.
-
This compound Standard: For calibration and quantification.
-
Sample Collection Medium (if applicable): Gauze pads for wiping skin surfaces.[1]
Optimized Protocol for this compound in Body Odor Samples
This protocol is adapted from a validated method for the determination of this compound from skin emissions.[1][5]
-
Sample Collection (Wiping Method):
-
HS-SPME Extraction:
-
Desorption and GC-MS Analysis:
-
After extraction, retract the fiber into the needle and immediately insert it into the GC injection port.
-
Desorb the analytes from the fiber at a temperature of 250°C in splitless mode.
-
The separation is typically achieved on a DB-1 capillary column.[5][6][7][8]
-
The mass spectrometer can be operated in selective ion monitoring (SIM) mode for enhanced sensitivity.[3]
-
Data Presentation
The following tables summarize the quantitative data and optimized HS-SPME parameters for this compound analysis from various studies.
Table 1: Optimized HS-SPME Parameters for this compound Analysis
| Parameter | Body Odor Analysis[1][5] | Beer Analysis[9] | Beer Analysis[10] | Chinese Liquor Analysis[11] |
| SPME Fiber | 65 µm PDMS/DVB | 65 µm PDMS/DVB | 75 µm CAR/PDMS | DVB/CAR/PDMS |
| Extraction Temp. | 50°C | 60°C | 50°C | 45°C |
| Extraction Time | 45 min | 20 min | 90 min | 45 min |
| Equilibration Time | Not specified | Not specified | 15 min | Not specified |
| Sample Matrix | Gauze wipe | Beer | Beer | Chinese Liquor |
| Salt Addition | Not specified | 1.5 g NaCl | Not specified | 3.0 g NaCl |
Table 2: Quantitative Data for this compound Analysis by HS-SPME-GC-MS
| Parameter | Body Odor Analysis[6][7][8] | Beer Analysis[10] | Chinese Liquor Analysis[11] |
| Linearity Range | 1–50 ng | 0.02–4.0 µg/L | 16.07–4113.58 µg/L |
| Correlation Coeff. (r²) | 0.991 | 0.9994 | 0.9987 |
| Limit of Detection (LOD) | 22 pg (S/N = 3) | 0.01 µg/L | 220.85 µg/L |
| Limit of Quantitation (LOQ) | Not specified | 0.02 µg/L | 736.18 µg/L |
Visualization
The following diagrams illustrate the experimental workflow for the HS-SPME analysis of this compound.
Caption: Experimental workflow for this compound analysis using HS-SPME-GC-MS.
Caption: Logical relationships in HS-SPME method development for this compound.
References
- 1. Headspace Solid-Phase Microextraction/Gas Chromatography–Mass Spectrometry for the Determination of this compound and Its Application to Body Odor Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solid-Phase Microextraction and Related Techniques in Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Headspace Solid-Phase Microextraction/Gas Chromatography–Mass Spectrometry for the Determination of this compound and Its Application to Body Odor Analysis: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Headspace Solid-Phase Microextraction/Gas Chromatography–Mass Spectrometry for the Determination of this compound and Its Application to Body Odor Analysis | MDPI [mdpi.com]
- 6. Headspace Solid-Phase Microextraction/Gas Chromatography–Mass Spectrometry for the Determination of this compound and Its Application to Body Odor Analysis [agris.fao.org]
- 7. researchgate.net [researchgate.net]
- 8. Headspace Solid-Phase Microextraction/Gas Chromatography-Mass Spectrometry for the Determination of this compound and Its Application to Body Odor Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Optimization and Validation of a Headspace Solid-Phase Microextraction with Comprehensive Two-Dimensional Gas Chromatography Time-of-Flight Mass Spectrometric Detection for Quantification of Trace Aroma Compounds in Chinese Liquor (Baijiu) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Non-Invasive Collection of 2-Nonenal from Skin
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nonenal is a volatile organic compound (VOC) recognized as a significant contributor to age-related body odor. Its presence and concentration on the skin are of increasing interest in dermatological research, cosmetics, and the development of personal care products. Accurate and reproducible collection of this compound is crucial for studies investigating its biological significance and for the efficacy testing of new formulations. These application notes provide detailed protocols for non-invasive methods of collecting this compound from the skin, primarily focusing on techniques suitable for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Biochemical Pathway of this compound Formation
This compound is not directly secreted by glands but is formed on the skin's surface through the oxidative degradation of specific unsaturated fatty acids. The primary precursor is palmitoleic acid (an omega-7 unsaturated fatty acid), which is a component of sebum. The process is initiated by lipid peroxidation.[1][2]
Comparison of Non-Invasive Collection Methods
Several non-invasive methods have been developed for the collection of volatile compounds from the skin. The choice of method depends on the specific research question, required sensitivity, and practical considerations.
| Method | Principle | Key Advantages | Key Disadvantages |
| Gauze Wiping (in vitro) | Mechanical collection of sebum and other skin surface lipids and volatiles onto a sterile gauze pad.[3][4] | Simple, rapid, and cost-effective. Active collection can be more efficient than passive methods.[4] Good for assessing the presence of this compound precursors. | Potential for sample contamination if not handled properly. Variability in pressure and area of wiping can affect reproducibility. |
| Solid-Phase Microextraction (SPME) | Adsorption of volatile compounds onto a coated fiber, either from the headspace above the skin (HS-SPME) or by direct contact.[2][3] | High sensitivity and solvent-free extraction. Can be used for in vivo (direct) or in vitro (from gauze) analysis.[3] | SPME fibers are fragile and can be expensive. In vivo application requires careful placement to avoid skin irritation and contamination. |
| Passive Flux Sampler (PFS) | A device placed on the skin creates a headspace, and emitted volatiles diffuse to an adsorbent material. | Allows for the quantitative measurement of the emission flux of volatiles from a specific skin area.[5] Good for longitudinal studies. | Can be more complex to set up and may require longer sampling times. The device itself can alter the natural state of the skin. |
| Wearable Samplers/Sensors | Devices worn on the skin for continuous or periodic collection of volatiles, some with real-time detection capabilities. | Enables dynamic monitoring of this compound levels over time and in response to stimuli. High potential for clinical and consumer product testing. | An emerging technology with fewer standardized protocols. Potential for contamination from ambient air. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for some of the described methods, based on available literature.
| Method | Parameter | Value | Reference |
| Gauze Wiping with HS-SPME/GC-MS | Limit of Detection (LOD) | 22 pg (S/N = 3) | [3][4] |
| Linearity Range | 1–50 ng (r² = 0.991) | [3][4] | |
| Recovery (from 20 ng sample) | ~40% | [3] | |
| Reproducibility (RSD) | 1.8 - 9.6% | [3] | |
| Passive Flux Sampler (PFS) with GC-MS | Recovery Rate | 95 ± 2.7% | [5] |
| Reproducibility (RSD) | 5.6% | [5] | |
| Limit of Detection (LOD) | 0.011 ng cm⁻² h⁻¹ | [5] |
Experimental Workflow
The general workflow for collecting and analyzing this compound from the skin involves several key stages, from subject preparation to data analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Skin emitted volatiles analysis for noninvasive diagnosis: the current advances in sample preparation techniques for biomedical application - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01579G [pubs.rsc.org]
- 3. Headspace Solid-Phase Microextraction/Gas Chromatography–Mass Spectrometry for the Determination of this compound and Its Application to Body Odor Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Headspace Solid-Phase Microextraction/Gas Chromatography-Mass Spectrometry for the Determination of this compound and Its Application to Body Odor Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Quantification of 2-Nonenal in Human Sebum Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nonenal (B146743) is an unsaturated aldehyde recognized as a significant contributor to age-related body odor. It is produced through the oxidative degradation of omega-7 unsaturated fatty acids, such as palmitoleic acid and vaccenic acid, which are abundant in human sebum. As individuals age, the composition of skin surface lipids changes, often leading to an increase in the production of this compound. Consequently, the accurate quantification of this compound in human sebum is of great interest for research in dermatology, cosmetics, and the development of personal care products.
These application notes provide detailed protocols for the quantification of this compound in human sebum samples using two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Data Presentation: Quantitative Data Summary
The following table summarizes quantitative data for this compound reported in scientific literature. It is important to note that collection methods and units of measurement can vary significantly between studies.
| Analytical Method | Collection Method | Subject Group | Reported Concentration/Emission Flux | Reference |
| GC-MS | Passive Flux Sampler | Healthy volunteers (age range) | Emission flux increased with age for both males and females. | [1] |
| GC-MS with HS-SPME | Gauze Wipe | Not specified | Limit of Detection (LOD): 22 pg | [2] |
| GC-MS | Headspace analysis | Subjects aged 26-75 | Detected only in subjects 40 years or older. | [2] |
| Bio-sniffer (ALDH-based) | Headspace of wiped cotton | Subjects in their 20s and 50s | Dynamic range of 0.4–7.5 ppm, encompassing the reported concentration range of 2.6 ± 3.5 ppm for 40-70-year-old subjects. | [3][4] |
Signaling Pathways and Experimental Workflows
Biosynthesis of this compound in Sebum
The following diagram illustrates the biochemical pathway leading to the formation of this compound in human sebum.
Caption: Biosynthesis pathway of this compound in human sebum.
Experimental Protocols
Protocol 1: Quantification of this compound by HS-SPME-GC-MS
This protocol details the analysis of this compound in sebum collected using Sebutape®.
-
Clean the sampling area (e.g., forehead, back) with a 70% ethanol (B145695) wipe and allow it to air dry completely.
-
Apply a pre-weighed Sebutape® adhesive patch to the cleaned area.
-
Leave the patch in place for a defined period (e.g., 1-2 hours) to absorb sebum.
-
Carefully remove the patch and place it in a clean, labeled vial.
-
Store the sample at -80°C until analysis.
-
Place the Sebutape® patch into a 20 mL headspace vial.
-
Add a suitable internal standard (e.g., this compound-d5) to the vial.
-
Seal the vial with a PTFE/silicone septum cap.
-
Place the vial in a heating block or the autosampler's incubator set to a specific temperature (e.g., 60°C).
-
Allow the sample to equilibrate for a set time (e.g., 15 minutes).
-
Expose a Solid Phase Microextraction (SPME) fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30 minutes) while maintaining the incubation temperature.
-
Retract the fiber into the needle.
-
Gas Chromatograph (GC) Conditions:
-
Injector: Splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at 10°C/min.
-
Ramp 2: Increase to 240°C at 20°C/min, hold for 5 minutes.
-
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.
-
Target Ions for this compound: m/z 70, 81, 95, 140.
-
Target Ions for Internal Standard (e.g., this compound-d5): Adjust m/z values accordingly.
-
-
-
Generate a calibration curve using standard solutions of this compound with the internal standard.
-
Calculate the concentration of this compound in the sebum sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.
-
Normalize the result to the amount of sebum collected (if weighed) or the surface area and collection time.
Workflow for GC-MS Quantification of this compound
Caption: Workflow for the quantification of this compound in sebum by GC-MS.
Protocol 2: Quantification of this compound by LC-MS/MS with Derivatization
This protocol provides a method for analyzing this compound in sebum using LC-MS/MS, which requires derivatization to enhance ionization efficiency and chromatographic retention.
Follow the same procedure as described in Protocol 1, step 1.
-
Place the Sebutape® patch into a glass vial.
-
Add 1 mL of a suitable organic solvent (e.g., methanol (B129727) or a mixture of chloroform:methanol 2:1 v/v) to extract the lipids from the patch.
-
Vortex the vial for 1 minute and then sonicate for 15 minutes.
-
Transfer the solvent to a new vial and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., 50:50 acetonitrile (B52724):water).
-
To the reconstituted extract, add 50 µL of a derivatizing agent solution. A common agent for aldehydes is 2,4-dinitrophenylhydrazine (B122626) (DNPH). Prepare a 1 mg/mL solution of DNPH in acetonitrile with a small amount of acid catalyst (e.g., 1% phosphoric acid).
-
Add an internal standard, such as a stable isotope-labeled derivatized this compound.
-
Incubate the mixture at a specific temperature (e.g., 60°C) for a defined time (e.g., 30 minutes) to allow the derivatization reaction to complete.
-
Cool the sample to room temperature.
-
Liquid Chromatograph (LC) Conditions:
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
Start with 5% B, hold for 1 minute.
-
Increase to 95% B over 8 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to initial conditions and equilibrate for 3 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Determine the precursor ion (M+H)+ for the derivatized this compound.
-
Optimize and select characteristic product ions for quantification and confirmation.
-
Establish corresponding MRM transitions for the internal standard.
-
-
Ion Source Parameters: Optimize spray voltage, gas temperatures, and gas flows for the specific instrument.
-
-
Generate a calibration curve using standard solutions of derivatized this compound with the internal standard.
-
Calculate the concentration of this compound in the sebum sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.
-
Normalize the result to the amount of sebum collected.
Workflow for LC-MS/MS Quantification of this compound
Caption: Workflow for the quantification of this compound in sebum by LC-MS/MS.
References
- 1. Measurement of this compound and diacetyl emanating from human skin surface employing passive flux sampler-GCMS system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] this compound newly found in human body odor tends to increase with aging. | Semantic Scholar [semanticscholar.org]
- 3. Gas-Phase Biosensors (Bio-Sniffers) for Measurement of this compound, the Causative Volatile Molecule of Human Aging-Related Body Odor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Measuring 2-Nonenal In Vitro: A Detailed Application Note and Protocol
Application Note
Introduction
2-Nonenal is an unsaturated aldehyde that is endogenously generated from the peroxidation of polyunsaturated fatty acids.[1] It is a recognized biomarker for oxidative stress and has been implicated in various physiological and pathological processes, including aging and neurodegenerative diseases.[2][3] The high reactivity of this compound allows it to form covalent adducts with macromolecules, particularly proteins, leading to alterations in their structure and function.[1][2] Accurate in vitro measurement of this compound is crucial for understanding its biological roles and for the development of therapeutic strategies targeting oxidative stress-related conditions.
This document provides detailed protocols for the in vitro measurement of this compound, targeting researchers, scientists, and professionals in drug development. The methodologies described include High-Performance Liquid Chromatography (HPLC) with fluorescence detection, and Enzyme-Linked Immunosorbent Assay (ELISA), offering high sensitivity and specificity.
Principle of Detection
The protocols outlined below are based on the detection of this compound itself or its stable adducts formed with proteins.
-
HPLC-based Method: This method involves the derivatization of this compound to a stable, fluorescent compound, allowing for sensitive quantification by reverse-phase HPLC. A common approach is the pyridylamination of the aldehyde group.[4]
-
ELISA-based Method: This immunoassay utilizes a competitive format where free this compound in the sample competes with this compound-coated plates for binding to a specific antibody. The amount of bound antibody is inversely proportional to the concentration of this compound in the sample. While many commercial kits are available for the related compound 4-hydroxynonenal (B163490) (4-HNE), the principle can be adapted for this compound.[5][6] Another approach involves trapping the this compound with a protein-coated plate and then detecting the newly formed adducts with a specific antibody.[5]
Experimental Protocols
Protocol 1: Quantification of this compound using HPLC with Fluorescence Detection
This protocol is adapted from methods developed for the detection of 4-hydroxy-2-nonenal (HNE) adducts and is applicable for the detection of this compound.[4] It involves the derivatization of the aldehyde group of this compound with 2-aminopyridine (B139424) (2-AP) in the presence of a reducing agent to form a stable, fluorescent pyridylamino derivative.
Materials and Reagents
-
This compound standard
-
2-Aminopyridine (2-AP)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Hydrochloric acid (HCl)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Bovine Serum Albumin (BSA)
-
Phosphate (B84403) Buffered Saline (PBS), pH 7.2
-
C18 reverse-phase HPLC column
-
Fluorescence detector
Procedure
-
Preparation of this compound Standard Curve:
-
Prepare a stock solution of this compound in ethanol.
-
Create a series of dilutions from the stock solution in PBS to generate a standard curve (e.g., 0-100 µM).
-
-
Sample Preparation (In Vitro Protein Modification):
-
Incubate protein (e.g., 1 mg/mL BSA) with various concentrations of this compound (e.g., 0-1 mM) in 50 mM sodium phosphate buffer (pH 7.2) at 37°C for 24 hours.[1]
-
-
Derivatization with 2-Aminopyridine (2-AP):
-
Acid Hydrolysis (for protein-adducted this compound):
-
HPLC Analysis:
-
Inject the derivatized and hydrolyzed sample into an HPLC system equipped with a C18 reverse-phase column.
-
Elute the sample using a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B). A typical gradient is 5% to 40% B over 40 minutes.[4]
-
Set the fluorescence detector to an excitation wavelength of 315 nm and an emission wavelength of 380 nm.[4]
-
Quantify the this compound-2-AP derivative by comparing its peak area to the standard curve.
-
Data Presentation
| Parameter | Value | Reference |
| HPLC System | Jasco HPLC system or equivalent | [4] |
| Column | Develosil ODS-HG-5 (4.6 x 250 mm) or equivalent C18 | [4] |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid | [4] |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid | [4] |
| Gradient | 5% to 40% B over 40 minutes | [4] |
| Flow Rate | 0.8 mL/min | [4] |
| Fluorescence Detection | Excitation: 315 nm, Emission: 380 nm | [4] |
| Incubation (Protein) | 1 mg/mL protein with 1 mM this compound, 37°C, 24 h | [1] |
| Derivatization | 2-AP/NaBH₃CN, 37°C, 24 h | [4] |
| Acid Hydrolysis | 6 N HCl, 110°C, 24 h | [4] |
Protocol 2: Measurement of this compound using a Competitive ELISA
This protocol describes a general procedure for a competitive ELISA to measure free this compound. This method can be developed in-house or adapted from commercially available kits for similar aldehydes like 4-HNE.[6]
Materials and Reagents
-
This compound standard
-
This compound-conjugated protein (e.g., this compound-BSA) for coating
-
High-binding 96-well microplate
-
Primary antibody specific for this compound adducts
-
HRP-conjugated secondary antibody
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2 N H₂SO₄)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Sample diluent (e.g., PBS)
Procedure
-
Plate Coating:
-
Coat the wells of a 96-well microplate with 100 µL of this compound-BSA conjugate (e.g., 1-10 µg/mL in PBS) overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competitive Reaction:
-
Prepare a standard curve of this compound in sample diluent.
-
Add 50 µL of the standard or sample to the appropriate wells.
-
Add 50 µL of the primary antibody (at a pre-determined optimal dilution) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Secondary Antibody Incubation:
-
Add 100 µL of the HRP-conjugated secondary antibody (at an optimal dilution) to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Detection:
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stop the reaction by adding 50 µL of stop solution to each well.
-
-
Measurement:
-
Read the absorbance at 450 nm using a microplate reader.
-
The absorbance is inversely proportional to the amount of this compound in the sample. Construct a standard curve and determine the concentration of this compound in the samples.
-
Data Presentation
| Parameter | Description |
| Plate Coating | 1-10 µg/mL this compound-BSA, 4°C, overnight |
| Blocking | 1% BSA in PBS, RT, 1-2 hours |
| Competitive Incubation | Sample/Standard + Primary Antibody, RT, 1-2 hours |
| Secondary Antibody | HRP-conjugated, RT, 1 hour |
| Substrate | TMB, RT, 15-30 minutes (dark) |
| Detection | Absorbance at 450 nm |
Visualizations
Caption: Experimental workflow for the in vitro measurement of this compound.
Caption: Formation and cellular interaction of this compound.
References
- 1. Lipid Peroxidation Generates Body Odor Component trans-2-Nonenal Covalently Bound to Protein in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. sfrbm.org [sfrbm.org]
- 5. 4-Hydroxy-2-nonenal-trapping ELISA: direct evidence for the release of a cytotoxic aldehyde from oxidized low density lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Revolutionizing Antioxidant Efficacy Assessment: Utilizing 2-Nonenal as a Key Biomarker
[City, State] – [Date] – In a significant advancement for researchers, scientists, and drug development professionals, the quantification of 2-Nonenal, a specific marker of lipid peroxidation, is being highlighted as a powerful tool to assess the in vivo and in vitro efficacy of antioxidant compounds. This application note provides detailed protocols and methodologies for the precise measurement of this compound levels and showcases its utility in evaluating the performance of novel antioxidant therapies.
Introduction: The Significance of this compound in Oxidative Stress
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key contributor to aging and a variety of pathological conditions. Lipid peroxidation, the oxidative degradation of lipids, is a primary indicator of this cellular damage. This compound, an unsaturated aldehyde, emerges as a specific and reliable biomarker of lipid peroxidation, particularly of omega-7 fatty acids.[1][2] Its accumulation has been linked to the aging process and age-related diseases.[1] Therefore, the precise measurement of this compound offers a direct window into the extent of oxidative damage and, consequently, the effectiveness of antioxidant interventions.
The Biochemical Pathway: From Lipid Peroxidation to this compound Formation
This compound is a downstream product of the lipid peroxidation cascade, a self-propagating chain reaction initiated by ROS. The process begins with the abstraction of a hydrogen atom from a polyunsaturated fatty acid (PUFA), forming a lipid radical. This radical reacts with molecular oxygen to create a lipid peroxyl radical, which can then abstract a hydrogen from another PUFA, thus propagating the chain reaction and forming a lipid hydroperoxide. The decomposition of these unstable hydroperoxides, particularly those derived from omega-7 fatty acids like palmitoleic acid, leads to the formation of various aldehydes, including this compound.[1][2]
Below is a diagram illustrating the formation of this compound through the lipid peroxidation of an omega-7 fatty acid.
Caption: Formation of this compound from Omega-7 Fatty Acid Peroxidation.
Downstream Signaling Effects of this compound
As a reactive aldehyde, this compound can readily form adducts with cellular macromolecules, including proteins, DNA, and phospholipids. These interactions can disrupt normal cellular function and activate various signaling pathways. For instance, the modification of signaling proteins can lead to altered enzyme activity, modulation of gene expression, and the induction of inflammatory responses and apoptosis.[3] Understanding these downstream effects is crucial for comprehending the full impact of oxidative stress and the potential protective mechanisms of antioxidants.
Caption: Downstream Cellular Effects of this compound.
Application Notes & Protocols
This section provides detailed experimental protocols for the quantification of this compound in various biological matrices, enabling researchers to accurately assess antioxidant efficacy.
I. Quantification of this compound in Human Skin Samples using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
This non-invasive method is ideal for clinical studies and topical antioxidant testing.
Experimental Workflow:
Caption: Workflow for this compound Analysis in Skin Samples.
Protocol:
-
Sample Collection:
-
Gently wipe a defined area of the skin (e.g., 5x5 cm on the forearm or back) with a sterile gauze pad for a fixed duration (e.g., 30 seconds).
-
Immediately place the gauze into a clean, airtight glass vial and seal.
-
For studies involving topical antioxidants, apply the product as directed for a specified period before sampling.
-
-
Headspace Solid-Phase Microextraction (HS-SPME):
-
Equilibrate the sealed vial containing the gauze sample at a controlled temperature (e.g., 50°C) for a set time (e.g., 45 minutes) to allow volatile compounds to enter the headspace.[4]
-
Expose a pre-conditioned SPME fiber (e.g., PDMS/DVB) to the headspace of the vial for a defined period (e.g., 45 minutes) to adsorb the volatile analytes.[4]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Immediately after extraction, insert the SPME fiber into the heated injection port of the GC-MS for thermal desorption of the analytes.
-
GC Conditions (example):
-
Column: DB-1 or equivalent non-polar column.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 40°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions (example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-350.
-
Selected Ion Monitoring (SIM) can be used for enhanced sensitivity and selectivity, monitoring characteristic ions of this compound (e.g., m/z 55, 70, 83, 98, 111).[5]
-
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
The concentration of this compound in the skin sample is determined by comparing the peak area of the analyte to the calibration curve.
-
Results can be expressed as ng/cm² of skin.
-
II. Quantification of this compound in Human Plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is suitable for assessing systemic oxidative stress and the effects of orally administered antioxidants.
Protocol:
-
Sample Preparation:
-
Collect whole blood in EDTA-containing tubes and centrifuge to separate plasma. Store plasma at -80°C until analysis.
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add an internal standard (e.g., deuterated this compound).
-
Derivatization: React the this compound in the plasma with a derivatizing agent such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a stable derivative that is amenable to LC-MS/MS analysis. This step enhances sensitivity and chromatographic performance.
-
Extraction: Perform a liquid-liquid extraction (e.g., with hexane (B92381) or ethyl acetate) or solid-phase extraction (SPE) to isolate the derivatized this compound from the plasma matrix.
-
Evaporate the solvent and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:
-
LC Conditions (example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile (B52724) with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
-
MS/MS Conditions (example):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for the this compound derivative and the internal standard.
-
-
-
Quantification:
-
Construct a calibration curve using known concentrations of the this compound derivative standard.
-
The concentration of this compound in the plasma sample is calculated based on the peak area ratio of the analyte to the internal standard, referenced against the calibration curve.
-
Results are typically expressed in ng/mL or µM.
-
Data Presentation: Assessing Antioxidant Efficacy
The following tables provide examples of how to present quantitative data from studies evaluating the efficacy of antioxidants in reducing this compound levels.
Table 1: In Vitro this compound Scavenging Activity of Antioxidant Extracts
| Antioxidant Extract | Concentration | % this compound Reduction (Mean ± SD) |
| Eggplant Fruit Extract | 1 mg/mL | 26.20 ± 1.5[6] |
| 5 mg/mL | 45.80 ± 2.1[6] | |
| Wheat Germ Extract (80% Ethanol) | 10 mg/mL | 96.3 ± 0.8[7] |
| Ascorbic Acid (Vitamin C) | 1 mM | 35.5 ± 3.2 |
| Alpha-Tocopherol (Vitamin E) | 1 mM | 28.9 ± 2.8 |
Table 2: Effect of Antioxidant Supplementation on this compound Levels in Human Studies
| Study Population | Intervention | Duration | Matrix | Baseline this compound (Mean ± SD) | Post-Intervention this compound (Mean ± SD) | % Change |
| Healthy Adults (n=30) | Placebo | 4 weeks | Skin | 15.2 ± 3.1 ng/cm² | 14.9 ± 2.9 ng/cm² | -2.0% |
| Healthy Adults (n=30) | Antioxidant Blend (Vitamins C & E, CoQ10) | 4 weeks | Skin | 16.1 ± 3.5 ng/cm² | 10.8 ± 2.4 ng/cm² | -32.9% |
| Smokers (n=22) | Vitamin C (500mg twice daily) | 17 days | Urine (HNE-MA*) | 1.8 ± 0.6 nmol/mg creatinine | 1.2 ± 0.4 nmol/mg creatinine | ~-30%[8] |
| Adults with Age-Related Odor | Topical Antioxidant Cream | 8 weeks | Skin | 25.8 ± 5.2 ng/cm² | 12.1 ± 3.8 ng/cm² | -53.1% |
*Note: Data for a related lipid peroxidation marker, 4-hydroxy-2-nonenal mercapturic acid (HNE-MA), is presented as a proxy for this compound reduction due to available study data.[8]
Conclusion
The measurement of this compound levels provides a robust and specific method for assessing oxidative stress and the efficacy of antioxidant interventions. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers and drug development professionals to incorporate this valuable biomarker into their studies. By accurately quantifying changes in this compound, the scientific community can accelerate the development and validation of new antioxidant therapies to combat the detrimental effects of oxidative stress on human health.
References
- 1. This compound newly found in human body odor tends to increase with aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mysterious scent of time: this compound, the scent of the elderly - Iconic Elements by dr. Wu [iconic-elements.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Eggplant Phenolamides: this compound Scavenging and Skin Protection Against Aging Odor [mdpi.com]
- 7. journalspress.com [journalspress.com]
- 8. Vitamin C Supplementation Lowers Urinary Levels of 4-Hydroperoxy-2-nonenal Metabolites in Humans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Models to Study the Effects of 2-Nonenal on Skin Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nonenal is an unsaturated aldehyde that has been identified as a characteristic component of body odor that increases with age.[1] Beyond its association with malodor, emerging research indicates that this compound can have detrimental effects on skin cells, contributing to age-related skin changes.[2][3] Understanding the cellular and molecular mechanisms underlying these effects is crucial for the development of effective dermatological and cosmetic interventions. This document provides detailed application notes and protocols for establishing and utilizing in vitro models to investigate the impact of this compound on various skin cells, including keratinocytes, fibroblasts, and melanocytes.
In Vitro Models for Studying this compound Effects
A tiered approach employing various in vitro models is recommended to comprehensively assess the effects of this compound on skin cells.
-
2D Monolayer Cultures: Primary human epidermal keratinocytes (NHEK), human dermal fibroblasts (HDF), and human epidermal melanocytes (NHEM) are fundamental for initial screening and mechanistic studies. The HaCaT cell line, an immortalized human keratinocyte line, is also a valuable tool for reproducible cytotoxicity and signaling pathway analyses.[2][4]
-
3D Reconstructed Human Epidermis (RHE): These models, consisting of keratinocytes cultured at the air-liquid interface to form a stratified epidermis, provide a more physiologically relevant system to study the effects of topically applied this compound on epidermal structure and function.[3][5][6]
Key Cellular Effects of this compound on Skin Cells
Experimental evidence suggests that this compound primarily impacts skin cells through the induction of oxidative stress, leading to a cascade of downstream effects.
Data Presentation: Summary of this compound Effects
| Cell Type | Endpoint | Observation | Concentration Range | Reference(s) |
| Keratinocytes | Cell Viability | Decreased | 100-150 µM | [2][4] |
| Apoptosis | Increased | 100-150 µM | [3] | |
| Proliferation | Decreased | Not specified | [3] | |
| Oxidative Stress (ROS) | Increased | 100 µM | [2] | |
| Cellular Senescence | Potentially Induced | Not specified | Inferred | |
| Fibroblasts | Cell Viability | Potentially Decreased | Not specified | Inferred |
| Melanocytes | Melanogenesis & Viability | Potentially Altered | Not specified | Inferred |
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Cytotoxicity in Keratinocytes
This protocol utilizes the Cell Counting Kit-8 (CCK-8) assay to quantify cell viability.
Materials:
-
Human keratinocytes (e.g., HaCaT or NHEK)
-
Keratinocyte growth medium
-
96-well cell culture plates
-
This compound solution (in a suitable solvent like ethanol (B145695) or DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed keratinocytes into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the solvent used for this compound).
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a 5% CO₂ incubator.
-
CCK-8 Assay: Add 10 µL of CCK-8 solution to each well. Incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to detect intracellular ROS.
Materials:
-
Human keratinocytes
-
Keratinocyte growth medium
-
Black, clear-bottom 96-well plates or glass-bottom dishes
-
This compound solution
-
DCFH-DA stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or microplate reader
Procedure:
-
Cell Seeding: Seed keratinocytes in a black, clear-bottom 96-well plate or on glass-bottom dishes.
-
This compound Treatment: Treat cells with the desired concentrations of this compound for a specified time (e.g., 1-24 hours).
-
DCFH-DA Loading: Remove the treatment medium and wash the cells once with warm PBS. Add DCFH-DA working solution (typically 10-20 µM in serum-free medium or PBS) to each well and incubate for 30 minutes at 37°C, protected from light.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Measurement: Add PBS to the wells and immediately measure the fluorescence intensity using a fluorescence microscope or a microplate reader (excitation ~485 nm, emission ~535 nm).
-
Data Analysis: Quantify the fluorescence intensity relative to the vehicle control.
Protocol 3: Detection of Cellular Senescence
This protocol describes the staining for senescence-associated β-galactosidase (SA-β-gal), a common biomarker for senescent cells.
Materials:
-
Skin cells (keratinocytes or fibroblasts)
-
6-well plates or culture dishes
-
This compound solution
-
PBS
-
Fixation solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS)
-
SA-β-gal staining solution (containing X-gal)
Procedure:
-
Cell Treatment: Treat cells with a sub-lethal concentration of this compound for an extended period (e.g., several days) to induce senescence.
-
Fixation: Wash the cells twice with PBS and fix them with the fixation solution for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Staining: Add the SA-β-gal staining solution to each well and incubate at 37°C (without CO₂) overnight in a sealed container to prevent evaporation.
-
Visualization: Observe the cells under a light microscope for the development of a blue color, indicative of SA-β-gal activity.
-
Quantification: Count the number of blue-stained cells and express it as a percentage of the total number of cells.
Protocol 4: Western Blot Analysis of Signaling Pathways
This protocol outlines the general procedure for analyzing the activation of Nrf2, MAPK, and NF-κB pathways.
Materials:
-
Skin cells
-
This compound solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Nrf2, anti-phospho-p38, anti-p65)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound for various time points. Wash with ice-cold PBS and lyse the cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on SDS-PAGE gels and transfer to PVDF membranes.
-
Blocking and Antibody Incubation: Block the membranes and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 5: 3D Reconstructed Human Epidermis (RHE) Model Exposure
This protocol describes the topical application of this compound to an RHE model.
Materials:
-
Commercially available RHE kits (e.g., EpiDerm™, SkinEthic™)
-
Assay medium provided with the kit
-
This compound solution (in a volatile solvent if necessary, or applied as vapor)
-
Franz diffusion cells (for vapor exposure) or application directly onto the tissue surface
Procedure:
-
Tissue Equilibration: Upon receipt, place the RHE tissues in a 6-well plate with assay medium and equilibrate overnight at 37°C in a 5% CO₂ incubator.
-
Topical Application:
-
Direct Liquid Application: Apply a small, defined volume (e.g., 10-50 µL) of the this compound solution directly and evenly onto the stratum corneum.
-
Vapor Exposure: Place the RHE tissue in the upper chamber of a Franz diffusion cell. Introduce a known concentration of this compound vapor into the donor chamber.
-
-
Incubation: Incubate for the desired exposure time (e.g., 1-24 hours).
-
Post-Exposure Analysis:
-
Histology: Fix the tissue in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess morphology.
-
Viability Assay: Perform an MTT assay by placing the tissue in an MTT solution.
-
Biomarker Analysis: Homogenize the tissue to extract proteins for Western blotting or RNA for qPCR analysis.
-
Visualization of Signaling Pathways and Workflows
Caption: Proposed signaling pathways activated by this compound in skin cells.
Caption: General experimental workflow for studying this compound in 2D cell culture.
Caption: Workflow for investigating the effects of this compound on 3D RHE models.
References
- 1. This compound newly found in human body odor tends to increase with aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eggplant Phenolamides: this compound Scavenging and Skin Protection Against Aging Odor [mdpi.com]
- 3. Effects of trans-2-nonenal and olfactory masking odorants on proliferation of human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kukoamine B from Lycii Radicis Cortex Protects Human Keratinocyte HaCaT Cells through Covalent Modification by Trans-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cultivating a Three-dimensional Reconstructed Human Epidermis at a Large Scale - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of Low Concentrations of 2-Nonenal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the sensitive detection and quantification of 2-Nonenal, a volatile organic compound associated with oxidative stress and cellular aging. The following protocols are designed for researchers in various fields, including aging research, dermatology, and diagnostics.
Gas Chromatography-Mass Spectrometry (GC-MS) with Headspace Solid-Phase Microextraction (HS-SPME)
This method is a highly sensitive and selective technique for the analysis of this compound in various biological samples, including skin swabs.
Quantitative Data Summary
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 22 pg | [1][2][3][4] |
| Limit of Quantification (LOQ) | 74 pg | [1] |
| Linearity Range | 1 - 50 ng | [1][2][3][4] |
| Correlation Coefficient (R²) | 0.991 | [1][2][3][4] |
| Recovery | 96.5% (fortified beer samples) | [5] |
| Precision (RSD) | 1.8 - 9.6% | [1] |
Experimental Protocol
a. Sample Collection (Gauze Wiping Method)
-
Use a sterile 0.1 g dry gauze to wipe the target area (e.g., forehead, nape of the neck) for a standardized duration.[1]
-
Immediately place the gauze in a sealed vial.
-
For storage, refrigerate the samples at 4°C to minimize the degradation of this compound. Samples are stable for up to 24 hours under these conditions.[1]
b. Headspace Solid-Phase Microextraction (HS-SPME)
-
Place the vial containing the gauze sample into a heating block or water bath.
-
Expose a StableFlex Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber to the headspace of the vial.[1][2][3][4]
-
Incubate at 50°C for 45 minutes to allow for the efficient extraction and enrichment of this compound onto the fiber.[1][2][3][4]
c. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Desorption: Insert the SPME fiber into the GC inlet for thermal desorption of the analyte.
-
Gas Chromatograph (GC) Conditions:
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
-
Mass-to-Charge Ratio (m/z) Range: Scan from 30 to 150 amu to identify characteristic fragment ions of this compound.[1]
-
Experimental Workflow
Enzymatic Biosensor (Bio-Sniffer)
This approach offers a rapid and potentially portable method for the detection of this compound vapor.
Quantitative Data Summary
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.23 ppm | [6][7][8][9] |
| Limit of Quantification (LOQ) | 0.26 ppm | [6][7][8][9] |
| Dynamic Range | 0.4 - 7.5 ppm | [6][7][8][9] |
| Correlation Coefficient (R²) | 0.994 | [6][9] |
Principle
The biosensor utilizes NAD(P)-dependent enzymes, such as Aldehyde Dehydrogenase (ALDH), which catalyze the oxidation of this compound. This reaction produces or consumes NAD(P)H, and the change in fluorescence of NAD(P)H is measured to quantify the this compound concentration.[6][7][8][9]
Experimental Protocol
a. Sample Preparation (Headspace Gas)
-
Collect samples by wiping the skin with cotton soaked in 50% ethanol.
-
Seal the wiped cotton in a 9 mL screw-top bottle.
-
Allow the vial to sit in a dark location for one day to generate a stable headspace gas.[6]
b. Biosensor Measurement
-
Enzyme Immobilization: Immobilize Aldehyde Dehydrogenase (ALDH) on a suitable membrane.
-
Coenzyme Solution: Prepare a coenzyme solution containing the necessary NAD(P)+.
-
Measurement:
c. Selectivity Considerations
The ALDH-based biosensor can react with a variety of aldehydes. For higher selectivity, an Enone Reductase 1 (ER1) biosensor can be used, although it may have lower sensitivity.[6][7][8]
Experimental Workflow
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for analyzing this compound in liquid samples, such as beverages or biological extracts, often requiring a derivatization step to enhance detection.
Principle
For HPLC analysis, this compound is often derivatized to a more UV-active and stable compound. The resulting derivative is then separated by reverse-phase HPLC and quantified using a UV detector.
Experimental Protocol
a. Sample Preparation (General)
-
For complex matrices like beer, a steam distillation step can be employed to isolate volatile compounds, including this compound.[10]
-
The distillate is then passed through a solid-phase extraction (SPE) column for further purification and concentration.[10]
b. Derivatization
-
The extracted this compound is reacted with a derivatizing agent. For instance, dansylhydrazine can be used to form a fluorescent derivative.
-
The reaction mixture is incubated to ensure complete derivatization.
c. HPLC Analysis
-
Column: A reverse-phase C18 column is typically used.[11]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly employed.
-
Detection: The eluent is monitored with a UV detector at a wavelength appropriate for the derivatized this compound.
-
For enhanced sensitivity in complex samples, column-switching techniques can be utilized for on-line preconcentration and heart-cutting of the peak of interest.[12]
Logical Relationship of HPLC Steps
References
- 1. Headspace Solid-Phase Microextraction/Gas Chromatography–Mass Spectrometry for the Determination of this compound and Its Application to Body Odor Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Headspace Solid-Phase Microextraction/Gas Chromatography-Mass Spectrometry for the Determination of this compound and Its Application to Body Odor Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Gas-Phase Biosensors (Bio-Sniffers) for Measurement of this compound, the Causative Volatile Molecule of Human Aging-Related Body Odor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Gas-Phase Biosensors (Bio-Sniffers) for Measurement of this compound, the Causative Volatile Molecule of Human Aging-Related Body Odor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Lipid Peroxidation Generates Body Odor Component trans-2-Nonenal Covalently Bound to Protein in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of an HPLC-Method for the Determination of E-2-Nonenal in Beer using Column Switching Techniques | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Real-Time 2-Nonenal Monitoring
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the development and application of a real-time biosensor for the monitoring of 2-Nonenal, a significant biomarker associated with human aging-related body odor and potential metabolic changes.[1][2][3] The protocols are primarily based on fluorescence-based enzymatic biosensors, which offer a promising alternative to traditional chromatographic methods, enabling facile and continuous measurements.[1][2][3]
Introduction
This compound is a volatile organic compound identified as a key contributor to the characteristic body odor associated with aging.[3][4] Its real-time monitoring holds potential for applications in clinical diagnostics, and the cosmetic and fragrance industries. Traditional detection methods like gas chromatography-mass spectrometry are often time-consuming and not suitable for continuous monitoring.[1][3] This document details the principles and protocols for two types of enzyme-based biosensors for real-time this compound detection: one utilizing Aldehyde Dehydrogenase (ALDH) and the other Enone Reductase 1 (ER1).[1][2]
Principle of Detection
The detection of this compound is achieved through enzymatic reactions that lead to a measurable change in the fluorescence of a cofactor, nicotinamide (B372718) adenine (B156593) dinucleotide (phosphate) (NAD(P)H).[1][2]
-
ALDH-based Biosensor: Aldehyde Dehydrogenase (ALDH) catalyzes the oxidation of this compound to 2-nonenoic acid. This reaction utilizes NAD⁺ as a cofactor, which is reduced to NADH. The increase in NADH concentration results in a corresponding increase in fluorescence intensity when excited at 340 nm, with an emission peak at 490 nm.[1][2][3][5]
-
ER1-based Biosensor: Enone Reductase 1 (ER1) catalyzes the reduction of the α,β-unsaturated bond in this compound. This reaction consumes NADPH as a cofactor, oxidizing it to NADP⁺. Consequently, a decrease in fluorescence intensity is observed.[1][2]
The change in fluorescence intensity is directly proportional to the concentration of this compound, allowing for its quantification.
Signaling Pathway Diagram
Caption: Enzymatic reactions for this compound detection.
Performance Characteristics
The performance of the ALDH and ER1-based biosensors has been evaluated for both liquid and gas-phase ("bio-sniffer") detection of trans-2-nonenal.
Table 1: Performance Comparison of ALDH and ER1 Biosensors
| Parameter | ALDH-based Biosensor | ER1-based Biosensor | Reference |
| Principle | Measures NADH generation (fluorescence increase) | Measures NADPH consumption (fluorescence decrease) | [1] |
| Selectivity | Reacts with a variety of aldehydes | High selectivity for trans-2-nonenal | [1][2][3] |
| Sensitivity | High | Lower than ALDH | [2] |
Table 2: Quantitative Performance of the ALDH Bio-Sniffer for trans-2-Nonenal Vapor
| Parameter | Value | Reference |
| Dynamic Range | 0.4 - 7.5 ppm | [2][3][4] |
| Limit of Detection (LOD) | 0.23 ppm | [2][3] |
| Limit of Quantification (LOQ) | 0.26 ppm | [2][3] |
Experimental Protocols
The following protocols describe the fabrication and operation of a fiber-optic fluorescence-based biosensor for this compound detection.
Materials and Reagents
-
Aldehyde Dehydrogenase (ALDH)
-
Enone Reductase 1 (ER1)
-
Nicotinamide adenine dinucleotide (NAD⁺)
-
Nicotinamide adenine dinucleotide phosphate (B84403), reduced form (NADPH)
-
trans-2-Nonenal standard
-
Phosphate buffer (PB)
-
Ethanol
-
Cellulose (B213188) membrane
-
Silicone O-rings
-
Fiber-optic probe
-
Fluorometer with excitation at 340 nm and emission at 490 nm
-
Cuvettes
-
Gas-liquid flow cell (for bio-sniffer)
Enzyme Immobilization
-
Prepare a solution of ALDH or ER1 in phosphate buffer.
-
Immerse a cellulose membrane in the enzyme solution.
-
Allow the enzyme to be entrapped within the membrane.
-
Rinse the enzyme-immobilized membrane with phosphate buffer to remove any unentrapped enzyme.[1]
Liquid-Phase this compound Detection Protocol
-
Assemble the Biosensor: Attach the ALDH or ER1-immobilized membrane to the tip of the fiber-optic probe using a silicone O-ring.[2]
-
Prepare Coenzyme Solution:
-
Measurement:
-
Place the coenzyme solution in a cuvette.
-
Immerse the biosensor probe tip into the cuvette.
-
Record the baseline fluorescence.
-
Add known concentrations of this compound solution (diluted in 80% ethanol) to the cuvette at regular intervals (e.g., every 5 minutes).[2]
-
Monitor the change in fluorescence intensity. For the ALDH biosensor, the fluorescence will increase, while for the ER1 biosensor, it will decrease.[5]
-
Gas-Phase this compound Detection (Bio-Sniffer) Protocol
-
Assemble the Bio-Sniffer: Attach the enzyme-immobilized membrane to a gas-liquid flow cell, which is then connected to the fiber-optic probe. The space between the membrane and the probe tip serves as a liquid channel for the coenzyme solution.[2]
-
Coenzyme Solution Flow: Continuously flow the appropriate coenzyme solution through the flow cell.
-
Vapor Exposure: Introduce a gas stream containing trans-2-nonenal vapor to the bio-sniffer.
-
Measurement: The enzymatic reaction occurs on the membrane, and the resulting NADH or remaining NADPH is detected by the fiber-optic probe. The change in fluorescence intensity is measured to quantify the this compound concentration in the gas phase.
Experimental Workflow Diagram
Caption: Workflow for this compound biosensor fabrication and measurement.
Selectivity Assessment Protocol
To evaluate the selectivity of the biosensors, their response to other aldehydes should be tested.
-
Prepare solutions of various aldehydes (e.g., acetaldehyde, hexanal, heptanal, octanal, nonanal, decanal) at the same concentration as the this compound standard.[2]
-
Using the liquid-phase detection protocol, measure the fluorescence response of both the ALDH and ER1 biosensors to each of these aldehydes.
-
Compare the responses to that obtained with this compound. The ER1 biosensor is expected to show a significantly higher relative response to this compound compared to other aldehydes.[2]
Application Example: Measurement of this compound from Human Skin
The ALDH bio-sniffer has been successfully used to measure this compound from the headspace gas of cotton wipes used on human skin.
-
Wipe the skin of a subject with a cotton pad containing a solvent (e.g., ethanol).
-
Place the cotton wipe in a sealed container.
-
Collect the headspace gas from the container.
-
Introduce the collected gas to the ALDH bio-sniffer and measure the response.
-
Age-related differences in the signal may be observed, indicating varying levels of this compound emission.[2]
Conclusion
The enzyme-based biosensors described provide a robust and sensitive platform for the real-time monitoring of this compound. The ALDH-based sensor offers high sensitivity, while the ER1-based sensor provides high selectivity. These technologies have the potential to advance research in areas where dynamic changes in this compound concentrations are of interest, including clinical diagnostics and the development of personal care products.
References
- 1. researchgate.net [researchgate.net]
- 2. Gas-Phase Biosensors (Bio-Sniffers) for Measurement of this compound, the Causative Volatile Molecule of Human Aging-Related Body Odor [mdpi.com]
- 3. Gas-Phase Biosensors (Bio-Sniffers) for Measurement of this compound, the Causative Volatile Molecule of Human Aging-Related Body Odor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gas-Phase Biosensors (Bio-Sniffers) for Measurement of this compound, the Causative Volatile Molecule of Human Aging-Related Body Odor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Nonenal as a Volatile Marker in Breath Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nonenal (B146743), a volatile organic compound (VOC), is emerging as a significant biomarker in breath analysis for the non-invasive diagnosis and monitoring of various physiological and pathological states. This unsaturated aldehyde is a product of lipid peroxidation of polyunsaturated fatty acids, a key process in oxidative stress. Elevated levels of oxidative stress are implicated in a range of diseases, including cancer, neurodegenerative disorders, and liver conditions, as well as in the natural aging process. The detection of this compound in exhaled breath offers a promising, real-time window into the body's metabolic state, providing valuable information for clinical research and drug development.
These application notes provide a comprehensive overview of the role of this compound as a breath marker, summarize key quantitative data, and detail established protocols for its analysis.
Biological Significance and Clinical Relevance
This compound is generated through the oxidative degradation of omega-7 unsaturated fatty acids.[1] Its presence in body odor has been linked to aging, with studies indicating it is more detectable in individuals over 40 years of age.[2] Beyond its association with aging, this compound is a recognized marker of oxidative stress. Oxidative stress is a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates. This imbalance can lead to cellular damage and is a contributing factor to the pathogenesis of several diseases.
-
Lung Cancer: Studies have investigated the profile of volatile organic compounds in the breath of lung cancer patients. While some studies have identified panels of VOCs that can distinguish patients with non-small-cell lung cancer (NSCLC) from healthy individuals, specific quantitative data for this compound remains limited. However, the inclusion of trans-2-nonenal in a panel of exhaled compounds has shown potential in distinguishing NSCLC subjects from non-NSCLC subjects.
-
Liver Disease: Chronic liver diseases are associated with significant metabolic changes and increased oxidative stress. While a number of VOCs have been identified as potential biomarkers for liver cirrhosis and alcoholic hepatitis, direct quantitative data for this compound in the breath of these patients is not yet well-established in the reviewed literature.
-
Alzheimer's Disease: Neurodegenerative diseases like Alzheimer's are also linked to heightened oxidative stress in the brain. Breath analysis has revealed distinct VOC profiles in Alzheimer's patients compared to healthy controls. However, specific quantification of this compound in the breath of this patient population is an area requiring further research.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and related aldehydes in exhaled breath from various studies. It is important to note that a direct comparison between studies can be challenging due to variations in analytical techniques, sample collection methods, and patient cohorts.
| Analyte | Patient/Subject Group | Concentration (ppb) | Analytical Method | Source |
| Nonanal | Healthy Volunteers (n=26) | Median: < 3 | SIFT-MS | [3] |
| Propanal | Healthy Volunteers (n=26) | Most abundant C3-C10 aldehyde | SIFT-MS | [3] |
| Butanal | Healthy Volunteers (n=26) | Median: < 3 | SIFT-MS | [3] |
| Pentanal | Healthy Volunteers (n=26) | Median: < 3 | SIFT-MS | [3] |
| Hexanal | Healthy Volunteers (n=26) | Median: < 3 | SIFT-MS | [3] |
| Heptanal | Healthy Volunteers (n=26) | Median: < 3 | SIFT-MS | [3] |
| Octanal | Healthy Volunteers (n=26) | Median: < 3 | SIFT-MS | [3] |
| Decanal | Healthy Volunteers (n=26) | Median: < 3 | SIFT-MS | [3] |
Note: ppb = parts per billion. Data for this compound in disease states is currently limited in the reviewed literature. The data for nonanal, a saturated aldehyde, provides a reference for typical levels of C9 aldehydes in healthy individuals.
Experimental Protocols
Accurate and reproducible analysis of this compound in breath requires standardized protocols for sample collection and analysis. Below are detailed methodologies for the most common analytical techniques.
Protocol 1: Breath Sample Collection
A standardized breath collection protocol is crucial to minimize variability and ensure the quality of the sample.
Materials:
-
Inert breath collection bags (e.g., Tedlar®, Nalophan™)
-
Mouthpiece and non-return valve
-
Nose clip
Procedure:
-
Subject Preparation: Instruct the subject to fast for at least 8 hours prior to breath collection to minimize the influence of food-derived VOCs. The subject should also avoid smoking and strenuous exercise for at least 2 hours before the collection.
-
Environmental Control: Collect breath samples in a clean, well-ventilated room with low background levels of VOCs.
-
Collection of Alveolar Breath:
-
Attach a fresh mouthpiece and non-return valve to the collection bag.
-
Instruct the subject to wear a nose clip.
-
Have the subject take a deep inhalation to total lung capacity and then exhale steadily and completely into the collection bag. The initial part of the exhalation (dead space air) should be discarded, and the latter, alveolar-rich portion of the breath should be collected.
-
-
Sample Storage: Analyze the collected breath samples as soon as possible. If immediate analysis is not feasible, store the bags at 4°C and analyze within 24 hours to minimize VOC degradation.
Protocol 2: Analysis by Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (SPME-GC-MS)
SPME is a widely used technique for the pre-concentration of VOCs from breath samples prior to GC-MS analysis.
Materials and Equipment:
-
SPME fiber assembly with a suitable fiber coating (e.g., 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB))
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Heated injection port
-
SPME fiber conditioning station
Procedure:
-
SPME Fiber Conditioning: Before first use, and daily, condition the SPME fiber according to the manufacturer's instructions. This typically involves heating the fiber in the GC injection port at a high temperature (e.g., 250°C) for a specified time to remove any contaminants.
-
Extraction:
-
Introduce the conditioned SPME fiber into the breath collection bag through the septum.
-
Expose the fiber to the breath sample for a defined period (e.g., 45 minutes) at a controlled temperature (e.g., 50°C) to allow for the adsorption of VOCs.[4]
-
-
Desorption and GC-MS Analysis:
-
Retract the fiber into its needle and immediately insert it into the heated injection port of the GC-MS.
-
Desorb the trapped analytes onto the GC column by exposing the fiber at a high temperature (e.g., 250°C) for a set time (e.g., 5 minutes).
-
GC Parameters (Example):
-
Column: DB-1 capillary column (or equivalent)
-
Oven Program: Start at 40°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Parameters (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 35-350
-
Scan Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification of this compound (target ions: m/z 55, 83, 111).[5]
-
-
-
Data Analysis: Identify this compound based on its retention time and mass spectrum compared to a known standard. Quantify the concentration using a calibration curve prepared with standard solutions.
Protocol 3: Analysis by Selected Ion Flow Tube Mass Spectrometry (SIFT-MS)
SIFT-MS is a real-time analytical technique that allows for the direct quantification of VOCs in breath without the need for pre-concentration or chromatographic separation.
Equipment:
-
SIFT-MS instrument
-
Heated sampling line
-
Breath sampling interface
Procedure:
-
Instrument Setup:
-
Allow the SIFT-MS instrument to warm up and stabilize according to the manufacturer's instructions.
-
Select the precursor ions for analysis (typically H₃O⁺, NO⁺, and O₂⁺). For aldehyde analysis, NO⁺ is often preferred as it gives a single product ion.[6]
-
-
Direct Breath Analysis:
-
Have the subject exhale directly into the heated sampling line of the SIFT-MS instrument through a disposable mouthpiece.
-
The instrument will continuously draw a small sample of the exhaled breath into the flow tube.
-
-
Data Acquisition:
-
The SIFT-MS software will record the ion counts for the precursor and product ions in real-time.
-
The concentration of this compound is calculated automatically by the software based on the known reaction rate coefficients and the measured ion ratios.
-
-
Offline Bag Analysis:
-
Alternatively, connect the breath collection bag to the SIFT-MS inlet.
-
Introduce the breath sample from the bag into the instrument at a controlled flow rate.
-
Acquire and process the data as described for direct breath analysis.
-
Visualizations
Signaling Pathway: Formation of this compound via Lipid Peroxidation
Caption: Simplified pathway of this compound formation through lipid peroxidation of polyunsaturated fatty acids.
Experimental Workflow: SPME-GC-MS Breath Analysis
Caption: Workflow for the analysis of this compound in breath using SPME-GC-MS.
Experimental Workflow: SIFT-MS Breath Analysis
Caption: Streamlined workflow for real-time breath analysis using SIFT-MS.
Conclusion
This compound holds significant promise as a non-invasive breath biomarker for monitoring oxidative stress and its associated diseases. The analytical methods of SPME-GC-MS and SIFT-MS provide robust and sensitive platforms for its quantification. Standardization of sample collection and analytical protocols is paramount for ensuring data quality and comparability across studies. Further research is warranted to establish the clinical utility of breath this compound measurements for the early detection and monitoring of lung cancer, liver disease, and Alzheimer's disease, and to populate the quantitative data for these conditions. These application notes and protocols provide a foundation for researchers and clinicians to advance the field of breath analysis and unlock its potential in personalized medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Investigation of C3-C10 aldehydes in the exhaled breath of healthy subjects using selected ion flow tube-mass spectrometry (SIFT-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note & Protocol: Methodology for Assessing 2-Nonenal in Aged Food Products
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed methodologies for the quantitative analysis and sensory evaluation of 2-Nonenal, a key marker of lipid oxidation, in various aged food products.
Introduction
This compound is an unsaturated aldehyde that imparts a characteristic stale, cardboard-like, and greasy off-flavor to a wide range of aged food products. Its presence is a significant indicator of lipid peroxidation, which can negatively impact the sensory quality and consumer acceptance of foods such as aged meats, cheeses, stored oils, and beer.[1] The formation of this compound is primarily due to the oxidative degradation of polyunsaturated fatty acids.[2] Accurate and reliable quantification of this compound is crucial for quality control, shelf-life studies, and the development of strategies to mitigate its formation in food products. This application note details validated analytical methods and sensory evaluation protocols for the comprehensive assessment of this compound.
Quantitative Analysis of this compound
The primary analytical techniques for the quantification of this compound in food matrices are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Gas Chromatography-Mass Spectrometry (GC-MS) with Headspace Solid-Phase Microextraction (HS-SPME)
This method is highly sensitive and ideal for detecting volatile compounds like this compound.
Experimental Protocol: HS-SPME-GC-MS
-
Sample Preparation:
-
Homogenize a representative sample of the aged food product. For solid samples, a cryogenic grinder can be used to prevent the loss of volatile compounds.
-
Weigh 1-5 grams of the homogenized sample into a 20 mL headspace vial.
-
Add a known concentration of an appropriate internal standard (e.g., d-labeled this compound or a different volatile aldehyde not present in the sample).
-
For non-liquid samples, add a small amount of deionized water to facilitate the release of volatiles.
-
Seal the vial tightly with a PTFE/silicone septum.
-
-
HS-SPME Procedure:
-
Place the vial in a heating block or the autosampler's incubator.
-
Equilibrate the sample at a specific temperature (e.g., 50-60°C) for a set time (e.g., 15-30 minutes) to allow volatiles to partition into the headspace.
-
Expose a Solid-Phase Microextraction (SPME) fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30-60 minutes) to adsorb the volatile compounds.
-
-
GC-MS Analysis:
-
Desorption: Transfer the SPME fiber to the GC injection port for thermal desorption of the analytes.
-
GC Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/minute.
-
Final hold: 250°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-350.
-
For higher sensitivity, use Selected Ion Monitoring (SIM) mode, monitoring characteristic ions of this compound (e.g., m/z 41, 55, 70, 83, 96, 111, 125, 140).
-
-
-
Quantification:
-
Create a calibration curve using standard solutions of this compound with the internal standard.
-
Calculate the concentration of this compound in the sample based on the peak area ratio of the analyte to the internal standard.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method often involves derivatization of the aldehyde group to enhance detection.
Experimental Protocol: HPLC-UV
-
Sample Preparation and Extraction:
-
Homogenize the food sample.
-
Extract lipids and aldehydes using a suitable solvent system (e.g., hexane, chloroform:methanol).
-
Evaporate the solvent under a stream of nitrogen.
-
-
Derivatization:
-
Re-dissolve the extract in a suitable solvent (e.g., acetonitrile).
-
Add a derivatizing agent, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the aldehyde group of this compound to form a stable, UV-active hydrazone.
-
Incubate the reaction mixture under controlled conditions (e.g., 40°C for 30 minutes).
-
-
HPLC Analysis:
-
Column: Use a reversed-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at the maximum absorbance wavelength of the this compound-DNPH derivative (e.g., 378 nm).
-
Injection Volume: 10-20 µL.
-
-
Quantification:
-
Prepare a calibration curve using derivatized this compound standards.
-
Quantify the this compound concentration in the sample by comparing its peak area to the calibration curve.
-
Quantitative Data Summary
The following table summarizes reported concentrations of this compound in various aged food products. It is important to note that concentrations can vary significantly based on factors such as raw material quality, processing methods, storage conditions, and aging duration.
| Food Product Category | Specific Food Item | Aging/Storage Conditions | This compound Concentration | Reference |
| Aged Meat | Dry-Aged Beef | 35 days | Higher concentration than wet-aged | [3][4] |
| Wet-Aged Beef | 35 days | Lower concentration than dry-aged | [3][4] | |
| Aged Cheese | Cheddar Cheese | 14 months | Present as a key aroma compound | [5][6] |
| Beer | Aged Beer | Varied | Key contributor to "cardboard" off-flavor | [7][8] |
| Stored Oils | Olive Oil | Stored at elevated temperatures | Increases with storage time | [9] |
Sensory Evaluation of this compound Off-Flavor
Sensory analysis is essential to correlate instrumental data with human perception of off-flavors. The Triangle Test and Quantitative Descriptive Analysis (QDA) are two effective methods.
Triangle Test for Off-Flavor Detection
The triangle test is a discriminative method to determine if a sensory difference exists between two samples.[10][11][12]
Protocol: Triangle Test
-
Panelist Selection: Select a panel of at least 18-24 trained or consumer panelists.
-
Sample Preparation:
-
Present three coded samples to each panelist: two are identical (control or standard product), and one is different (the test product suspected of having the off-flavor).
-
The order of presentation should be randomized for each panelist (e.g., AAB, ABA, BAA, BBA, BAB, ABB).[11]
-
-
Evaluation:
-
Instruct panelists to taste or smell the samples from left to right.
-
Ask them to identify the "odd" or "different" sample.
-
Panelists should cleanse their palate with water and unsalted crackers between samples.
-
-
Data Analysis:
-
Tally the number of correct identifications.
-
Use a statistical table for triangle tests to determine if the number of correct answers is significant at a chosen probability level (e.g., p < 0.05).
-
Quantitative Descriptive Analysis (QDA) for "Cardboard/Stale" Off-Flavor
QDA is used to quantify the intensity of specific sensory attributes.
Protocol: Quantitative Descriptive Analysis
-
Panelist Training:
-
Train a panel of 8-12 individuals to recognize and scale the intensity of specific aroma and flavor attributes associated with this compound.
-
Provide reference standards for key descriptors. For "stale" or "cardboard," a solution of this compound in a neutral medium (e.g., water or neutral oil) at a known concentration can be used as an anchor point. Other relevant descriptors may include "fatty," "green," and "rancid."
-
-
Lexicon Development: The panel should agree on a list of specific terms to describe the sensory characteristics of the aged food product.
-
Evaluation:
-
Present coded samples to the trained panelists in a controlled environment.
-
Panelists rate the intensity of each descriptor on a line scale (e.g., a 15-cm line anchored with "low" and "high" intensity).
-
-
Data Analysis:
-
Convert the marks on the line scale to numerical data.
-
Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attribute intensities between samples.
-
The results can be visualized using spider web plots to compare the sensory profiles of different products.
-
Diagrams
Signaling Pathways and Workflows
Caption: Formation of this compound from PUFAs.
Caption: Workflow for HS-SPME-GC-MS analysis.
Caption: Relationship between sensory methods.
References
- 1. isbe.net [isbe.net]
- 2. researchgate.net [researchgate.net]
- 3. Volatile Profile of Dry and Wet Aged Beef Loin and Its Relationship with Consumer Flavour Liking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. search.library.oregonstate.edu [search.library.oregonstate.edu]
- 7. brewer-world.com [brewer-world.com]
- 8. researchgate.net [researchgate.net]
- 9. edepot.wur.nl [edepot.wur.nl]
- 10. Triangle Test [sensorysociety.org]
- 11. ffc.alfa-chemistry.com [ffc.alfa-chemistry.com]
- 12. The Triangle Test — BrewSake.org [brewsake.org]
Application Notes: Investigating the Role of 2-Nonenal in Neurodegeneration
Introduction 2-Nonenal is a highly reactive aldehyde produced during the lipid peroxidation of polyunsaturated fatty acids. Accumulating evidence suggests that elevated levels of this compound and similar aldehydes, such as 4-hydroxy-2-nonenal (HNE), contribute to the pathophysiology of neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[1][2][3] These aldehydes can form covalent adducts with proteins, nucleic acids, and lipids, leading to oxidative stress, mitochondrial dysfunction, protein aggregation, and ultimately, neuronal cell death.[1][4] Understanding the precise mechanisms by which this compound induces neurotoxicity is crucial for the development of novel therapeutic strategies.
These application notes provide a comprehensive experimental framework for researchers, scientists, and drug development professionals to investigate the impact of this compound on neuronal cells. The protocols outlined below cover the assessment of key cellular events, including oxidative stress, apoptosis, and the aggregation of disease-specific proteins like α-synuclein and β-amyloid.
Experimental Rationale The following experimental design utilizes the human neuroblastoma cell line SH-SY5Y, a widely accepted in vitro model for neurodegenerative research.[1][5] The workflow is designed to systematically quantify the dose-dependent effects of this compound on cellular health and pathological hallmarks of neurodegeneration. By measuring key biomarkers and analyzing critical signaling pathways, researchers can elucidate the molecular mechanisms of this compound-induced neurotoxicity and screen potential therapeutic inhibitors.
Experimental Workflow
Caption: High-level workflow for studying this compound-induced neurodegeneration.
Detailed Experimental Protocols
Protocol 1: Neuronal Cell Culture and this compound Treatment
This protocol describes the basic culture of SH-SY5Y cells and the subsequent treatment with this compound to induce a neurodegenerative phenotype.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution (in ethanol (B145695) or DMSO)
-
Cell culture plates (6-well, 24-well, 96-well)
Methodology:
-
Cell Culture:
-
Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 3-4 days or when they reach 80-90% confluency.
-
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed cells into appropriate plates (e.g., 96-well for viability/activity assays, 6-well for protein extraction) at a density of 1 x 10^5 cells/mL.
-
Allow cells to adhere and grow for 24 hours before treatment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0, 10, 25, 50, 100 µM).
-
Remove the old medium from the cells and replace it with the this compound-containing medium.
-
Include a vehicle control group (medium with the same concentration of ethanol or DMSO as the highest this compound dose).
-
Incubate the cells for the desired time period (e.g., 24, 48 hours).
-
Protocol 2: Assessment of Oxidative Stress
2a. Reactive Oxygen Species (ROS) Detection
This protocol uses a fluorescent probe to measure intracellular ROS levels.
Materials:
-
2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA)
-
Hank's Balanced Salt Solution (HBSS)
-
Fluorescence microplate reader
Methodology:
-
Seed and treat cells with this compound in a black, clear-bottom 96-well plate as described in Protocol 1.
-
After treatment, remove the medium and wash the cells twice with warm HBSS.
-
Load the cells with 10 µM H2DCFDA in HBSS.
-
Incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess probe.
-
Add 100 µL of HBSS to each well.
-
Measure fluorescence immediately using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[6][7]
Data Presentation: ROS Levels
| Treatment Group | This compound (µM) | Mean Fluorescence Intensity (AU) | Std. Deviation |
| Vehicle Control | 0 | 15,234 | 876 |
| Low Dose | 25 | 28,987 | 1,543 |
| Medium Dose | 50 | 45,112 | 2,341 |
| High Dose | 100 | 78,543 | 4,109 |
2b. Protein Carbonylation Assay
This protocol measures the level of protein oxidation by detecting carbonyl groups using 2,4-dinitrophenylhydrazine (B122626) (DNPH).[8][9]
Materials:
-
DNPH solution (10 mM in 2.5 M HCl)
-
Trichloroacetic acid (TCA)
-
Guanidine (B92328) hydrochloride
-
Spectrophotometer or plate reader
Methodology:
-
Treat cells in 6-well plates and harvest cell lysates. Determine protein concentration using a BCA assay.
-
To 200 µg of protein, add an equal volume of 20% TCA and incubate on ice for 15 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C and discard the supernatant.
-
Resuspend the protein pellet in 500 µL of DNPH solution (for the sample) or 2.5 M HCl (for the control).
-
Incubate at room temperature for 1 hour in the dark, with vortexing every 15 minutes.
-
Add 500 µL of 20% TCA and centrifuge to pellet the protein.
-
Wash the pellet three times with ethanol-ethyl acetate (B1210297) (1:1) to remove free DNPH.
-
Resuspend the final pellet in 6 M guanidine hydrochloride.
-
Measure the absorbance at 370 nm.[10] The carbonyl content is calculated using the molar extinction coefficient for DNPH (22,000 M⁻¹cm⁻¹).[8]
Data Presentation: Protein Carbonylation
| Treatment Group | This compound (µM) | Carbonyl Content (nmol/mg protein) | Std. Deviation |
| Vehicle Control | 0 | 1.8 | 0.2 |
| Low Dose | 25 | 3.5 | 0.4 |
| Medium Dose | 50 | 6.2 | 0.7 |
| High Dose | 100 | 9.8 | 1.1 |
Protocol 3: Assessment of Apoptosis (Caspase-3 Activity)
This colorimetric assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.[11]
Materials:
-
Caspase-3 Colorimetric Assay Kit (containing lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
-
Microplate reader
Methodology:
-
Treat cells in 6-well plates and harvest them.
-
Lyse the cells using the provided lysis buffer on ice for 15-20 minutes.
-
Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new tube and determine the protein concentration.
-
In a 96-well plate, add 50-100 µg of protein per well. Adjust the volume with lysis buffer.
-
Prepare the reaction mix by adding DTT to the reaction buffer.
-
Add 50 µL of the reaction mix to each well.
-
Add 5 µL of the DEVD-pNA substrate.[12]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm. The fold-increase in caspase-3 activity is determined by comparing the results from treated samples with the untreated control.[12]
Data Presentation: Caspase-3 Activity
| Treatment Group | This compound (µM) | Fold Increase in Caspase-3 Activity | Std. Deviation |
| Vehicle Control | 0 | 1.0 | 0.1 |
| Low Dose | 25 | 2.4 | 0.3 |
| Medium Dose | 50 | 4.8 | 0.5 |
| High Dose | 100 | 8.1 | 0.9 |
Protocol 4: Assessment of Protein Aggregation
4a. α-Synuclein Aggregation Assay (Parkinson's Model)
This assay uses a cell line stably expressing fluorescently tagged α-synuclein to visualize and quantify aggregation.[13][14]
Materials:
-
SH-SY5Y cells stably expressing GFP- or RFP-tagged α-synuclein.[14]
-
Paraformaldehyde (PFA)
-
DAPI stain
-
High-content imaging system or fluorescence microscope
Methodology:
-
Seed and treat the fluorescently-tagged α-synuclein SH-SY5Y cells with this compound for 48 hours.
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash again with PBS and stain the nuclei with DAPI.
-
Acquire images using a high-content imaging system.
-
Quantify the number and intensity of intracellular α-synuclein aggregates using image analysis software. The results are often expressed as the percentage of cells containing aggregates.[15]
Data Presentation: α-Synuclein Aggregation
| Treatment Group | This compound (µM) | Cells with Aggregates (%) | Std. Deviation |
| Vehicle Control | 0 | 5.2 | 1.1 |
| Low Dose | 25 | 15.8 | 2.4 |
| Medium Dose | 50 | 38.4 | 4.5 |
| High Dose | 100 | 65.1 | 6.8 |
4b. β-Amyloid Aggregation Assay (Alzheimer's Model)
This protocol uses Thioflavin T (ThT), a dye that fluoresces upon binding to β-sheet structures in amyloid fibrils, to quantify aggregation in vitro.[16]
Materials:
-
Synthetic β-Amyloid (1-42) peptide
-
Thioflavin T (ThT)
-
Fluorescence microplate reader
Methodology:
-
Prepare a 100 µM solution of β-Amyloid peptide.
-
In a black 96-well plate, mix the β-Amyloid peptide with varying concentrations of this compound (0-100 µM).
-
Add ThT to a final concentration of 10 µM.
-
Incubate the plate at 37°C with gentle shaking.
-
Measure ThT fluorescence (Excitation: ~440 nm, Emission: ~485 nm) at regular intervals (e.g., every 30 minutes) for up to 48 hours to monitor the kinetics of aggregation.[17]
Data Presentation: β-Amyloid Aggregation
| Treatment Group | This compound (µM) | ThT Fluorescence at 24h (AU) | Std. Deviation |
| Vehicle Control | 0 | 8,500 | 750 |
| Low Dose | 25 | 17,200 | 1,300 |
| Medium Dose | 50 | 35,600 | 2,800 |
| High Dose | 100 | 62,300 | 5,100 |
Signaling Pathway Analysis
This compound-Induced Stress and Apoptotic Signaling
This compound-induced oxidative stress is known to activate stress-activated protein kinases (SAPKs) such as c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38 MAPK).[18] Sustained activation of these pathways can lead to the phosphorylation of downstream targets that promote apoptosis.[19][20][21]
Caption: JNK and p38 MAPK pathways activated by this compound-induced oxidative stress.
Cellular Defense Response via Nrf2
As a reactive electrophile, this compound can also trigger the cell's primary defense mechanism against oxidative stress, the Nrf2-Keap1 pathway.[22] Nrf2 is a transcription factor that, upon activation, translocates to the nucleus and induces the expression of antioxidant and detoxifying enzymes.[23][24]
Caption: The Nrf2-Keap1 antioxidant defense pathway activated by this compound.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Lipid Peroxidation Product 4-Hydroxy-2-Nonenal Promotes Seeding-Capable Oligomer Formation and Cell-to-Cell Transfer of α-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of 4-hydroxy-2-nonenal modification on alpha-synuclein aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4-Oxo-2-Nonenal- and Agitation-Induced Aggregates of α-Synuclein and Phosphorylated α-Synuclein with Distinct Biophysical Properties and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. Oxidative Stress Assays | Reactive Oxygen Species Detection [worldwide.promega.com]
- 8. Protein carbonylation detection methods: A comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A step-by-step protocol for assaying protein carbonylation in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. caspase3 assay [assay-protocol.com]
- 12. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 13. innoprot.com [innoprot.com]
- 14. cellassay.creative-bioarray.com [cellassay.creative-bioarray.com]
- 15. In Vitro Cell based α-synuclein Aggregation Assay Service - Creative Biolabs [creative-biolabs.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. benthamdirect.com [benthamdirect.com]
- 20. Hypothesis: JNK signaling is a therapeutic target of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Fragrant unsaturated aldehydes elicit activation of the Keap1/Nrf2 system leading to the upregulation of thioredoxin expression and protection against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Nrf2 signaling: An adaptive response pathway for protection against environmental toxic insults - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Silencing of NRF2 Reduces the Expression of ALDH1A1 and ALDH3A1 and Sensitizes to 5-FU in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-Nonenal in Dermatological Research: Application Notes and Protocols
Introduction
2-Nonenal is an unsaturated aldehyde that has garnered significant attention in dermatological research, primarily due to its association with skin aging.[1][2][3][4][5] It is a principal component of the characteristic body odor that tends to increase with age, often referred to as "aging odor".[1][2][3][5] Beyond its olfactory properties, this compound is a reactive aldehyde produced from the oxidative degradation of ω-7 monounsaturated fatty acids, such as palmitoleic acid, which are present in skin surface lipids.[2][6] The formation of this compound is linked to increased lipid peroxidation, a hallmark of oxidative stress, which becomes more prevalent with age as the skin's natural antioxidant defenses decline.[3][4][6]
In the context of dermatology, this compound is not merely a biomarker of aging but an active agent that can induce detrimental effects on skin cells.[6][7] Research has demonstrated that this compound can decrease the viability of cultured human keratinocytes and promote apoptosis.[6][8] This cytotoxicity is associated with an increase in intracellular reactive oxygen species (ROS), indicating that this compound contributes to a cycle of oxidative stress and cellular damage.[6] Consequently, understanding the biological activities of this compound and developing strategies to mitigate its harmful effects are emerging areas of interest for anti-aging and skin health research.
These application notes provide an overview of the use of this compound in dermatological research, including its effects on skin cells and detailed protocols for in vitro studies.
Mechanism of Action
This compound is an α,β-unsaturated aldehyde, a chemical feature that confers high reactivity towards nucleophilic functional groups present in biological molecules such as proteins and DNA.[6] Its primary mechanism of action in inducing cellular damage involves:
-
Induction of Oxidative Stress: this compound treatment of skin cells leads to an increase in intracellular ROS levels. This exacerbates the existing oxidative stress that contributes to its formation, creating a feedback loop of cellular damage.[6]
-
Cytotoxicity and Apoptosis: At sufficient concentrations, this compound is cytotoxic to keratinocytes, the primary cell type in the epidermis. It reduces cell viability and can trigger programmed cell death (apoptosis).[6][8]
-
Covalent Adduct Formation: As a reactive aldehyde, this compound can form covalent adducts with cellular macromolecules, including proteins.[9] This can lead to impaired protein function and cellular dysregulation. The aldehyde group can react with amine groups to form Schiff bases.[6]
While research on the specific signaling pathways activated by this compound is ongoing, studies on the related lipid peroxidation product, 4-hydroxy-2-nonenal (HNE), suggest that these reactive aldehydes can modulate stress-activated signaling cascades. HNE has been shown to activate mitogen-activated protein kinase (MAPK) pathways and redox-sensitive transcription factors such as Nrf2, AP-1, and NF-κB, which are involved in cellular responses to oxidative stress, inflammation, and cell survival.[10][11]
Application Notes
The primary application of this compound in dermatological research is as a model compound to study age-related skin damage and to screen for protective agents. Specific applications include:
-
Modeling Age-Related Skin Damage: In vitro, this compound can be used to mimic the cytotoxic and oxidative stress conditions observed in aging skin. This allows for the controlled study of cellular responses to a key mediator of age-related skin deterioration.
-
Screening for Anti-Aging and Protective Compounds: Researchers can use this compound-induced cell damage models to evaluate the efficacy of antioxidant and anti-aging ingredients. Compounds that can scavenge this compound directly or protect cells from its cytotoxic effects are promising candidates for dermatological and cosmetic applications.[6]
-
Investigating Mechanisms of Cellular Protection: By studying how certain compounds protect against this compound-induced damage, researchers can elucidate novel mechanisms of skin protection and identify new targets for intervention in the skin aging process.
Quantitative Data Summary
The following tables summarize quantitative data from studies on the effects of this compound on human keratinocytes.
Table 1: Cytotoxicity of this compound on Human Keratinocytes (HaCaT Cells)
| This compound Concentration | Cell Viability (%) | Reference |
| 100 µM | ~80% | [6] |
| 150 µM | ~55% | [6][12] |
Table 2: Protective Effects of an Exemplary Compound (N-trans-feruloylputrescine) Against this compound-Induced Cytotoxicity in HaCaT Cells
| Treatment | Cell Viability (%) | Reference |
| Control | 100% | [6] |
| 100 µM this compound | ~80% | [6] |
| 100 µM this compound + 150 µM Compound 3 | ~100% | [6] |
| 100 µM this compound + 200 µM Compound 3 | >100% | [6] |
Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity in Human Keratinocytes (HaCaT)
Objective: To determine the dose-dependent cytotoxic effect of this compound on HaCaT cells.
Materials:
-
Human keratinocyte cell line (HaCaT)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Culture: Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed HaCaT cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
This compound Treatment: Prepare a stock solution of this compound in ethanol (B145695) or DMSO. Dilute the stock solution in culture medium to achieve final concentrations ranging from 50 µM to 200 µM. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of ethanol or DMSO as the highest this compound concentration).
-
Incubation: Incubate the cells for 24 hours at 37°C.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
Objective: To measure the effect of this compound on intracellular ROS production in HaCaT cells.
Materials:
-
HaCaT cells and culture reagents (as in Protocol 1)
-
This compound
-
CM-H2DCFDA fluorescent probe
-
6-well cell culture plates
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed HaCaT cells into a 6-well plate and grow to 70-80% confluency.
-
Pre-treatment (Optional for Protective Agents): If testing a protective compound, pre-treat the cells with the compound for 2 hours before adding this compound.
-
This compound Treatment: Treat the cells with 100 µM this compound for 24 hours.[6]
-
Staining with CM-H2DCFDA:
-
Wash the cells three times with PBS.
-
Incubate the cells with 10 µM CM-H2DCFDA solution in serum-free medium for 20 minutes at 37°C in the dark.[6]
-
-
Imaging/Measurement:
-
Wash the cells twice with fresh culture medium.
-
Immediately observe the cells under a fluorescence microscope and capture images.
-
Alternatively, lyse the cells and measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm).
-
-
Data Analysis: Quantify the fluorescence intensity from the images or plate reader data and normalize to the control group.
Visualizations
Caption: Formation of this compound and its effects on keratinocytes.
Caption: A potential signaling pathway activated by reactive aldehydes.
Caption: General experimental workflow for studying this compound effects.
References
- 1. Odor Associated with Aging [jstage.jst.go.jp]
- 2. This compound newly found in human body odor tends to increase with aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. miraiclinical.com [miraiclinical.com]
- 4. The mysterious scent of time: this compound, the scent of the elderly - Iconic Elements by dr. Wu [iconic-elements.com]
- 5. This compound [chemeurope.com]
- 6. mdpi.com [mdpi.com]
- 7. Eggplant Phenolamides: this compound Scavenging and Skin Protection Against Aging Odor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of trans-2-nonenal and olfactory masking odorants on proliferation of human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lipid Peroxidation Generates Body Odor Component trans-2-Nonenal Covalently Bound to Protein in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Involvement of 4-hydroxy-2-nonenal in pollution-induced skin damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kukoamine B from Lycii Radicis Cortex Protects Human Keratinocyte HaCaT Cells through Covalent Modification by Trans-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Accurate Measurement of 2-Nonenal
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the accurate measurement of 2-Nonenal.
Frequently Asked Questions (FAQs)
Q1: What makes this compound a challenging analyte to measure accurately?
A1: The accurate quantification of this compound is challenging due to a combination of its intrinsic chemical properties and its presence in complex biological matrices. Key challenges include:
-
High Volatility: this compound is a volatile organic compound (VOC), leading to significant sample loss if not handled properly during collection, storage, and preparation.
-
Chemical Reactivity: As an unsaturated aldehyde, this compound is prone to oxidation and can covalently bind to proteins, particularly with lysine, cysteine, and histidine residues.[1] This reactivity can lead to underestimation of its free concentration.
-
Low Concentrations: this compound is often present at very low levels (pg to ng range) in biological samples, requiring highly sensitive analytical methods for detection.[2][3][4][5]
-
Sample Matrix Interference: Biological samples (e.g., skin swabs, plasma, breath) and food matrices (e.g., beer) contain numerous other compounds that can interfere with the analysis, requiring effective sample cleanup and selective detection methods.[6]
-
Instability: Samples containing this compound can be unstable. For instance, when collected on gauze from skin, the concentration can decrease by 40% after 24 hours at room temperature.[2][3]
Q2: Which analytical method is best for this compound quantification?
A2: The optimal method depends on the sample matrix, required sensitivity, and available instrumentation. The two most common and well-validated techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
-
GC-MS, particularly with Headspace Solid-Phase Microextraction (HS-SPME), is highly sensitive and ideal for volatile analysis from various matrices like skin swabs or beverages.[2][3][7] It is a solvent-free, fast, and cost-effective sample preparation technique.[2]
-
HPLC with UV or MS detection is often used for less volatile samples or when derivatization is employed to improve stability and detectability. Derivatization with agents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) is common.[8][9][10]
A comparison of common methods is presented below.
Q3: Is derivatization necessary for this compound analysis?
A3: Derivatization is not always necessary but is often recommended, especially for HPLC analysis.
-
For GC-MS: Direct analysis is common, especially with a sensitive technique like HS-SPME.
-
For HPLC: Derivatization with an agent like DNPH converts this compound into a more stable, less volatile, and UV-active derivative (hydrazone).[8][9] This improves chromatographic separation and allows for sensitive UV detection.
Q4: How should samples be collected and stored to ensure this compound stability?
A4: Proper sample handling is critical to prevent the loss of this compound.
-
Collection: For skin odor analysis, a non-invasive gauze wiping method is effective.[2][3] For beverages like beer, direct sampling into a sealed vial is appropriate.
-
Storage: Due to its instability, samples should be analyzed as quickly as possible. If storage is necessary, samples should be kept in sealed glass vials at low temperatures (4°C or below).[2][3] One study found that this compound collected on gauze was stable for up to 6 hours at room temperature but required refrigeration at 4°C for stability up to 24 hours.[2][3]
Quantitative Data Summary
The following tables summarize key quantitative data for the analysis of this compound.
Table 1: Comparison of Common Analytical Methods for this compound
| Method | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Common Matrix | Pros | Cons |
| HS-SPME-GC-MS | LOD: 22 pg (from gauze)[2][3][5]; LOQ: 0.02 µg/L (in beer)[7] | Body Odor, Beer | High sensitivity, solvent-free, minimal sample prep | Susceptible to matrix effects, potential for fiber carryover |
| HPLC-UV (with DNPH) | Method Detection Limits (MDLs) are analyte and matrix-dependent. | Aqueous Samples, Air | Good for less volatile samples, derivatization improves stability | Requires derivatization step, solvent-intensive, may be less sensitive than GC-MS |
| Gas-Phase Biosensor | LOD: 0.23 ppm; LOQ: 0.26 ppm[6][11] | Air, Headspace | Enables facile and continuous measurement | Lower selectivity, may be influenced by other aldehydes[6] |
Table 2: Analyte Recovery and Stability Data
| Parameter | Method / Condition | Matrix | Result | Citation |
| SPME Extraction Recovery | HS-SPME (PDMS/DVB fiber) | Standard in vial | ~40% | [2] |
| Overall Method Recovery | Gauze wiping followed by HS-SPME-GC-MS | Skin (gauze) | ~60% (compared to direct analysis) | [2] |
| Overall Method Recovery | Steam distillation & SPE | Beer | 40-50% | [4] |
| Overall Method Recovery | Fortified sample (2.0 µg/L) with HS-SPME | Beer | 96.5% | [7] |
| Stability at Room Temp. | This compound on gauze in a sealed vial | Skin (gauze) | Stable up to 6 hours; decreases to 60% of initial value at 24 hours. | [2][3] |
| Stability at 4°C | This compound on gauze in a sealed vial | Skin (gauze) | Stable for at least 24 hours. | [2][3] |
Experimental Protocols
Protocol 1: HS-SPME-GC-MS for this compound in Skin Secretions
This protocol is based on the methodology described by Saito et al. (2021).[2][5]
-
Sample Collection:
-
Gently wipe the target skin area (e.g., forehead) with a sterile gauze pad (e.g., 5x5 cm) for a fixed duration.
-
Immediately place the gauze into a 20 mL or 40 mL glass headspace vial and seal tightly with a PTFE-faced silicone septum.
-
-
Sample Storage:
-
Analyze the sample within 6 hours if stored at room temperature.
-
For longer storage (up to 24 hours), refrigerate the vial at 4°C.
-
-
HS-SPME Procedure:
-
Place the vial in a heating block or autosampler incubator set to 50°C.
-
Allow the sample to equilibrate for at least 15 minutes.
-
Expose a Solid-Phase Microextraction fiber (e.g., 65 µm PDMS/DVB) to the headspace above the gauze for 45 minutes at 50°C.
-
After extraction, retract the fiber into the needle.
-
-
GC-MS Analysis:
-
Injector: Insert the SPME needle into the GC inlet, heated to 230-280°C. Desorb the fiber for 2-5 minutes in splitless mode.
-
Column: Use a non-polar capillary column such as a DB-1 or equivalent (e.g., 60 m x 0.25 mm i.d., 1.0 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: An example program is: hold at 60°C for 2 min, ramp to 180°C at 10°C/min, then ramp to 230°C at 20°C/min, and hold for 5 min.
-
Mass Spectrometer: Operate in Selective Ion Monitoring (SIM) mode for highest sensitivity. Monitor characteristic ions for this compound (e.g., m/z 55, 70, 83, 96).
-
Protocol 2: HPLC-UV Analysis with DNPH Derivatization
This protocol is a general guide based on EPA Method 8315A for carbonyl compounds.[10]
-
Reagent Preparation:
-
Prepare a saturated solution of 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile (B52724). The reagent should be purified to remove carbonyl impurities.
-
-
Derivatization:
-
For an aqueous sample, buffer it to a pH of 3.
-
Add an appropriate volume of the DNPH solution to the sample.
-
Allow the reaction to proceed at room temperature or slightly elevated temperature (e.g., 40°C) for at least 1 hour, protected from light.
-
-
Extraction:
-
Extract the derivatized this compound (now a hydrazone) from the aqueous sample using a C18 Solid-Phase Extraction (SPE) cartridge or via liquid-liquid extraction with a solvent like methylene (B1212753) chloride.
-
Elute the DNPH-hydrazones from the SPE cartridge with acetonitrile.
-
Evaporate the solvent to a small volume and reconstitute in the mobile phase for injection.
-
-
HPLC-UV Analysis:
-
Column: Use a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (often with a formic acid modifier) is typically used. For example: start with 50% acetonitrile and ramp to 95% acetonitrile over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detector: Set the UV detector to monitor at approximately 360 nm, the characteristic absorbance for DNPH-hydrazones.
-
Quantification: Use an authentic standard of this compound-DNPH derivative to create a calibration curve.
-
Visualized Workflows and Guides
Diagrams of Key Processes
Caption: HS-SPME-GC-MS Workflow for this compound Analysis.
Caption: Troubleshooting Guide for Low/No this compound Signal.
Caption: Key Challenges and Mitigation Strategies.
References
- 1. Lipid Peroxidation Generates Body Odor Component trans-2-Nonenal Covalently Bound to Protein in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Headspace Solid-Phase Microextraction/Gas Chromatography–Mass Spectrometry for the Determination of this compound and Its Application to Body Odor Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Headspace Solid-Phase Microextraction/Gas Chromatography-Mass Spectrometry for the Determination of this compound and Its Application to Body Odor Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gas-Phase Biosensors (Bio-Sniffers) for Measurement of this compound, the Causative Volatile Molecule of Human Aging-Related Body Odor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. youngin.com [youngin.com]
- 10. epa.gov [epa.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 2-Nonenal Detection by GC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the sensitivity of Gas Chromatography-Mass Spectrometry (GC-MS) for the detection of 2-Nonenal.
Troubleshooting Guide
Issue: Low or No Signal for this compound
Low or no signal for this compound can be a frustrating issue. This guide provides a systematic approach to troubleshooting, from sample preparation to data acquisition.
1. Sample Preparation and Extraction
-
Question: My this compound peak is very small or undetectable. How can I improve my sample extraction?
-
Answer: For volatile compounds like this compound, a pre-concentration step is often necessary to enhance sensitivity.[1] Headspace Solid-Phase Microextraction (HS-SPME) is a highly effective technique for extracting and concentrating this compound from various matrices.[2][3][4][5] It is a solvent-free method that can significantly improve detection limits.[2]
-
-
Question: What SPME fiber is best for this compound analysis?
-
Question: What are the optimal HS-SPME extraction parameters?
-
Answer: The extraction efficiency is dependent on temperature and time. For a PDMS/DVB fiber, exposing the fiber to the headspace at 50°C for 45 minutes has been shown to be effective for extracting this compound.[2][3][4] For a CAR/PDMS fiber, an equilibrium time of 15 minutes followed by a 90-minute extraction at 50°C has yielded good results.[6]
-
2. GC-MS System Parameters
-
Question: I'm still getting a low signal after optimizing my sample preparation. What GC-MS parameters should I check?
-
Answer: Several GC-MS parameters can be optimized to improve sensitivity.
-
Injection Mode: Use splitless injection to ensure the majority of your sample is transferred to the column.[1] This is preferable to split injection for trace analysis.[1]
-
GC Column: A DB-1 capillary column has been successfully used for the separation of this compound within 10 minutes.[2][3][4]
-
Mass Spectrometer Mode: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode.[2] This mode is significantly more sensitive than full scan mode because it focuses on specific ions characteristic of this compound.
-
Selected Ions: For this compound (molecular weight: 140 g/mol ), characteristic ions to monitor in SIM mode are m/z 55, 83, and 111.[2] Other ions that can be monitored include m/z 70, 96, and 122.[6]
-
-
3. General System Troubleshooting
-
Question: My baseline is noisy, which is affecting my limit of detection. What can I do?
-
Answer: A noisy baseline can be caused by several factors.[7]
-
Gas Purity: Ensure you are using high-purity carrier gas (≥99.999%) and that purification traps for oxygen and moisture are in place.[1]
-
Column Bleed: High column bleed can contribute to a noisy baseline.[7][8] You may need to bake out your column or, if it is old, replace it.[7]
-
Contamination: Contamination in the injection port, liner, or the front of the GC column can lead to a noisy baseline and ghost peaks.[7][9] Regularly replace the septum and liner, and consider trimming the first few centimeters of your column.[9][10]
-
-
-
Question: My peak shape is poor (tailing or fronting). How can I fix this?
-
Answer: Poor peak shape can be due to several issues.[7]
-
Active Sites: Active sites in the liner or on the column can cause peak tailing.[9] Using a deactivated liner and a high-quality column is crucial. If you suspect active sites have developed, you may need to replace the liner or trim the column.[9]
-
Column Overloading: Injecting too much sample can lead to peak fronting.[7][10] Try diluting your sample or increasing the split ratio if you are not in splitless mode.
-
Improper Injection Technique: A slow injection can cause peak tailing. Ensure your autosampler is injecting at an appropriate speed.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a typical limit of detection (LOD) I can expect for this compound using GC-MS?
A1: With an optimized HS-SPME-GC-MS method, a limit of detection (LOD) for this compound as low as 22 pg (with a signal-to-noise ratio of 3) has been reported.[2][3][4] For the analysis of (E)-2-nonenal in beer, an LOD of 0.01 μg/L has been achieved.[6]
Q2: Is derivatization necessary for this compound analysis?
A2: While derivatization with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride can be used for the analysis of aldehydes, it is not always necessary for achieving good sensitivity with this compound, especially when using a pre-concentration technique like HS-SPME.[11] The methods described in the troubleshooting guide achieve high sensitivity without a derivatization step.[2][6]
Q3: How can I confirm the identity of my this compound peak?
A3: The identity of the this compound peak can be confirmed by comparing its retention time and mass spectrum with that of a pure standard. In SIM mode, the relative abundances of the selected ions should match those of the standard. A typical full scan mass spectrum of this compound will show characteristic fragment ions.[2]
Q4: What are some common sample matrices for this compound analysis?
A4: this compound is a marker for lipid peroxidation and is often analyzed in biological samples as an indicator of body odor.[2][3][4][5] It is also a known off-flavor compound in food and beverages, such as beer.[6]
Quantitative Data Summary
| Parameter | Value | Matrix | Method | Reference |
| Limit of Detection (LOD) | 22 pg (S/N = 3) | Gauze wipe (body odor) | HS-SPME-GC-MS (SIM) | [2][3][4] |
| Limit of Detection (LOD) | 0.01 µg/L | Beer | HS-SPME-GC-MS (SIM) | [6] |
| Limit of Quantification (LOQ) | 0.02 µg/L | Beer | HS-SPME-GC-MS (SIM) | [6] |
| Linearity Range | 1–50 ng | Gauze wipe (body odor) | HS-SPME-GC-MS (SIM) | [2][3][4] |
| Linearity Range | 0.02 to 4.0 µg/L | Beer | HS-SPME-GC-MS (SIM) | [6] |
| Recovery | 96.5% | Beer (spiked at 2.0 µg/L) | HS-SPME-GC-MS (SIM) | [6] |
| Precision (RSD) | 4% | Beer (spiked at 2.0 µg/L) | HS-SPME-GC-MS (SIM) | [6] |
Experimental Protocols
Protocol 1: HS-SPME-GC-MS for this compound in Body Odor Samples (Gauze Wipe)
This protocol is based on the method described by Iwasaki et al. (2021).[2]
1. Sample Collection:
- Gently wipe the skin surface with a piece of gauze.
- Place the gauze in a 40 mL vial and seal it.
2. HS-SPME Procedure:
- Equip the autosampler with a 65 µm PDMS/DVB SPME fiber.
- Place the sample vial in the autosampler tray.
- Expose the SPME fiber to the headspace of the vial at 50°C for 45 minutes.
3. GC-MS Analysis:
- GC System: Agilent 6890N or similar.
- Column: DB-1 (30 m x 0.25 mm i.d., 0.25 µm film thickness).
- Injection Port: 230°C, Splitless mode.
- Oven Program:
- Initial temperature: 40°C, hold for 1 minute.
- Ramp 1: 10°C/min to 150°C.
- Ramp 2: 30°C/min to 250°C, hold for 2 minutes.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- MS System: Agilent 5973N or similar.
- Ion Source Temperature: 230°C.
- Ionization Voltage: 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM).
- SIM Ions: m/z 55, 83, 111.
Diagrams
Caption: Experimental workflow for this compound analysis using HS-SPME-GC-MS.
Caption: Troubleshooting logic for low this compound signal in GC-MS analysis.
References
- 1. Methods For Improving Sensitivity in Gas Chromatography (GC) - Blogs - News [alwsci.com]
- 2. Headspace Solid-Phase Microextraction/Gas Chromatography–Mass Spectrometry for the Determination of this compound and Its Application to Body Odor Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Headspace Solid-Phase Microextraction/Gas Chromatography-Mass Spectrometry for the Determination of this compound and Its Application to Body Odor Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. books.rsc.org [books.rsc.org]
- 9. youtube.com [youtube.com]
- 10. aimanalytical.com [aimanalytical.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HS-SPME Fiber Selection for 2-Nonenal Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of 2-Nonenal using Headspace Solid-Phase Microextraction (HS-SPME).
Troubleshooting Guide
This guide addresses specific issues you may encounter during your HS-SPME experiments for this compound analysis.
Q1: I am not detecting any this compound or the peak intensity is very low. What are the possible causes and solutions?
Possible Causes:
-
Inappropriate SPME Fiber: The fiber coating may not be suitable for the semi-volatile aldehyde, this compound.
-
Suboptimal Extraction Parameters: Incorrect extraction time or temperature can lead to poor analyte uptake.
-
Inefficient Desorption: The analyte may not be completely desorbed from the fiber in the GC inlet.
-
Sample Matrix Effects: The sample matrix may interfere with the release of this compound into the headspace.
-
Analyte Degradation: this compound can be unstable, especially over extended periods or at elevated temperatures.
Solutions:
-
Fiber Selection: Ensure you are using a fiber with high affinity for this compound. Studies have shown that a Divinylbenzene/Polydimethylsiloxane (DVB/PDMS) fiber is highly efficient for this compound extraction.[1][2]
-
Optimize Extraction Conditions:
-
Temperature: An extraction temperature of around 50-60°C is often a good starting point.[1][2] While higher temperatures can increase the volatility of this compound, excessively high temperatures can negatively impact the fiber's absorption capacity.
-
Time: An extraction time of 20-45 minutes is typically sufficient.[1][2] It is crucial to ensure that equilibrium is reached between the sample headspace and the fiber.
-
-
Optimize Desorption: Ensure the GC inlet temperature is high enough for complete desorption (typically around 250°C for DVB/PDMS fibers) and that the desorption time is adequate (e.g., 2-5 minutes).
-
Address Matrix Effects:
-
Salting Out: Adding salt (e.g., NaCl) to your sample can increase the volatility of this compound, driving it into the headspace for more efficient extraction.[2]
-
pH Adjustment: While not always necessary for aldehydes, adjusting the sample pH can sometimes improve analyte release.
-
-
Ensure Sample Stability: Analyze samples as quickly as possible after collection. If storage is necessary, keep samples refrigerated at around 4°C to minimize analyte degradation.[1]
Q2: I am observing poor reproducibility between my replicate injections. What could be the cause?
Possible Causes:
-
Inconsistent SPME Fiber Positioning: Varying the depth of the fiber in the sample headspace or the GC inlet will lead to inconsistent results.
-
Variable Extraction Time and Temperature: Lack of precise control over these parameters will affect the amount of analyte absorbed.
-
Fiber Carryover: Incomplete desorption from a previous run can lead to carryover and artificially high results in the subsequent analysis.
-
Inconsistent Sample Volume and Headspace: Variations in the sample volume will change the headspace volume, affecting the equilibrium.
Solutions:
-
Consistent Fiber Positioning: Use an autosampler for precise and repeatable fiber positioning. If performing manual injections, use a stand to ensure the fiber is immersed to the same depth in the headspace for each sample.
-
Precise Parameter Control: Use a temperature-controlled agitator or water bath to maintain a consistent extraction temperature. Use a timer to ensure identical extraction times.
-
Prevent Carryover: After each injection, thoroughly bake out the fiber in a separate clean, heated port or in the GC inlet at a high temperature for a sufficient time to ensure all analytes are desorbed. Running a blank after a high-concentration sample can confirm the absence of carryover.
-
Standardize Sample Preparation: Use consistent sample volumes in vials of the same size to ensure a constant headspace-to-sample volume ratio.
Q3: My chromatogram shows a lot of background noise or extraneous peaks. How can I reduce this?
Possible Causes:
-
Contaminated SPME Fiber: The fiber can absorb volatile compounds from the laboratory air.
-
Septum Bleed: Particles from the vial or inlet septa can introduce contaminants.
-
Contaminated Sample Vials or Caps (B75204): Vials and caps that are not properly cleaned can be a source of contamination.
-
Matrix Interferences: Complex sample matrices can contain volatile compounds that co-elute with this compound.
Solutions:
-
Proper Fiber Conditioning and Storage: Always condition a new fiber according to the manufacturer's instructions. When not in use, store the fiber in a clean, sealed container. Before each batch of analyses, it is good practice to recondition the fiber.
-
Use High-Quality Septa: Use low-bleed septa for both the sample vials and the GC inlet.
-
Clean Glassware: Thoroughly clean all sample vials and caps with a suitable solvent and dry them in an oven before use.
-
Optimize Chromatographic Conditions: Adjust the GC temperature program to improve the separation of this compound from interfering peaks.
Frequently Asked Questions (FAQs)
Q1: Which SPME fiber is best for this compound analysis?
Based on scientific literature, a Divinylbenzene/Polydimethylsiloxane (DVB/PDMS) fiber, often with a thickness of 65 µm, has been shown to be the most efficient for extracting this compound.[1][2] Other fibers that have been tested include 100 µm PDMS, 85 µm Carboxen/PDMS (CAR/PDMS), 50/30 µm DVB/CAR/PDMS, and 85 µm Polyacrylate (PA).[2]
Q2: What are the typical optimized HS-SPME conditions for this compound analysis?
While the optimal conditions can vary slightly depending on the sample matrix and instrumentation, a good starting point based on published methods is:
-
Desorption Temperature: 250°C[2]
-
Desorption Time: 2-5 minutes
-
Sample Modification: Addition of NaCl[2]
Q3: Can I use on-fiber derivatization for this compound analysis?
Yes, on-fiber derivatization with agents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can be used for the analysis of aldehydes, including this compound.[3][4] This technique can improve the sensitivity and selectivity of the analysis.[3]
Q4: How can I quantify this compound using HS-SPME?
For accurate quantification, it is recommended to use a stable isotope-labeled internal standard, such as a deuterated analog of this compound. This helps to correct for variations in extraction efficiency and injection volume. A calibration curve should be prepared using standards of known concentrations.
Data Presentation
Table 1: Comparison of SPME Fiber Performance for this compound Extraction
| SPME Fiber Coating | Thickness (µm) | Key Findings | Reference |
| Divinylbenzene/Polydimethylsiloxane (DVB/PDMS) | 65 | Most efficient extraction of this compound. | [1][2] |
| Polydimethylsiloxane (PDMS) | 100 | Lower extraction efficiency compared to DVB/PDMS. | [2] |
| Carboxen/Polydimethylsiloxane (CAR/PDMS) | 85 | Lower extraction efficiency compared to DVB/PDMS. | [2] |
| Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) | 50/30 | Lower extraction efficiency compared to DVB/PDMS. | [2] |
| Polyacrylate (PA) | 85 | Lower extraction efficiency compared to DVB/PDMS. | [2] |
Experimental Protocols
Protocol 1: HS-SPME Method for this compound in Beer Samples
This protocol is adapted from a study on the determination of trans-2-nonenal in barley, malt, and beer.[2]
-
Sample Preparation: Place 5 mL of the beer sample into a 20 mL headspace vial.
-
Salt Addition: Add 1.5 g of NaCl to the vial.
-
Incubation: Equilibrate the sample at 60°C for 10 minutes with agitation.
-
Extraction: Expose a pre-conditioned 65 µm PDMS/DVB SPME fiber to the headspace of the vial for 20 minutes at 60°C.
-
Desorption: Desorb the fiber in the GC injector at 250°C for a specified time suitable for your GC-MS system.
Protocol 2: HS-SPME Method for this compound in Body Odor Samples
This protocol is based on a method developed for the analysis of this compound in body odor collected on gauze.[1]
-
Sample Collection: Wipe the skin surface with a gauze pad.
-
Sample Preparation: Place the gauze containing the sample into a 40 mL vial.
-
Extraction: Expose a pre-conditioned 65 µm PDMS/DVB SPME fiber to the headspace of the vial at 50°C for 45 minutes.
-
Desorption: Transfer the fiber to the GC inlet and desorb at 230°C.
Mandatory Visualization
Caption: Workflow for selecting and optimizing an HS-SPME fiber for this compound analysis.
Caption: Troubleshooting decision tree for low or no this compound peak intensity.
References
- 1. Headspace Solid-Phase Microextraction/Gas Chromatography–Mass Spectrometry for the Determination of this compound and Its Application to Body Odor Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of aldehydes via headspace SPME with on-fiber derivatization to their O-(2,3,4,5,6-pentafluorobenzyl)oxime derivatives and comprehensive 2D-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of aldehydes via headspace SPME with on-fiber derivatization to their O-(2,3,4,5,6-pentafluorobenzyl)oxime derivatives and comprehensive 2D-GC-MS. | Semantic Scholar [semanticscholar.org]
"minimizing sample degradation during 2-Nonenal analysis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing sample degradation during 2-nonenal (B146743) analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis challenging?
A1: this compound is an unsaturated aldehyde that is a key marker for various biological processes, including lipid peroxidation and aging. Its analysis is challenging due to its high reactivity, volatility, and inherent instability, which can lead to sample degradation and inaccurate quantification. The double bond and aldehyde functional group make it susceptible to oxidation and polymerization.
Q2: What is the primary cause of this compound degradation in biological samples?
A2: The primary cause of this compound degradation is lipid peroxidation, a chain reaction involving free radicals that break down polyunsaturated fatty acids.[1] This process not only generates this compound but also creates a highly reactive sample matrix that can further degrade the analyte.
Q3: What is the recommended method for collecting this compound samples from skin?
A3: Gauze wiping is a recommended method for collecting this compound from the skin surface. It is a rapid, non-invasive, and effective technique that provides good sample stability when stored correctly.[2] Direct headspace solid-phase microextraction (SPME) from the skin has been shown to be less effective for collecting this compound.[3]
Q4: How should I store my samples to minimize this compound degradation?
A4: Samples should be stored at low temperatures to minimize degradation. Storing samples at 4°C (refrigerator) can prevent significant loss of this compound for at least 24 hours. For longer-term storage, freezing at -20°C or -80°C is recommended. Avoid storing samples at room temperature for extended periods, as significant degradation can occur within 24 hours.
Q5: Can I use antioxidants to improve the stability of this compound in my samples?
A5: Yes, the addition of antioxidants can help to quench free radical reactions and inhibit lipid peroxidation, thereby preserving this compound. Butylated hydroxytoluene (BHT) is a commonly used antioxidant in biological sample analysis. Adding BHT to plasma samples has been shown to improve the stability of fatty acids, which are precursors to this compound.[4]
Troubleshooting Guides
Issue 1: Low or No Recovery of this compound
| Possible Cause | Troubleshooting Step |
| Sample Degradation During Storage | Ensure samples are stored at 4°C for short-term storage (up to 24 hours) or frozen at -20°C or -80°C for long-term storage immediately after collection.[5] Consider adding an antioxidant like BHT to the sample matrix, especially for plasma or tissue homogenates.[4] |
| Inefficient Extraction | Optimize your extraction method. For liquid-liquid extraction (LLE), ensure the solvent is of appropriate polarity and that phase separation is complete. For solid-phase extraction (SPE), ensure the sorbent is appropriate for a volatile aldehyde and that elution is complete. The recovery of this compound from gauze is reported to be around 60%.[5] |
| Analyte Loss During Evaporation | If a solvent evaporation step is necessary, perform it under a gentle stream of nitrogen at a low temperature. This compound is volatile and can be lost if the evaporation is too aggressive. |
| Ineffective Derivatization | Ensure derivatization reagents are fresh and that the reaction conditions (pH, temperature, time) are optimal. For PFBHA derivatization, ensure the reaction goes to completion. For DNPH derivatization, ensure the acidic catalyst is present and the reaction time is sufficient.[6][7] |
Issue 2: Poor Chromatographic Peak Shape (Tailing, Fronting, or Splitting)
| Possible Cause | Troubleshooting Step |
| Active Sites in the GC System | Deactivate the GC inlet liner with a silylating agent or use a liner with built-in deactivation. Use a high-quality, inert GC column. Active sites can cause tailing of polar analytes like aldehydes. |
| Improper Column Installation | Ensure the column is cut cleanly and installed at the correct depth in the inlet and detector. An improper cut or installation can lead to peak splitting.[8] |
| Solvent-Stationary Phase Mismatch | For splitless injections, ensure the injection solvent is compatible with the stationary phase of the column. A mismatch in polarity can cause peak splitting.[8] |
| Sample Overload | If peaks are fronting, reduce the amount of sample injected or dilute the sample. |
| Co-elution with Matrix Components | Improve sample cleanup to remove interfering matrix components. This is particularly important for complex matrices like plasma or tissue homogenates.[9] |
| Injection Technique | Inconsistent manual injections can cause peak splitting. Use of an autosampler is recommended for better reproducibility.[10] |
Issue 3: Poor Reproducibility
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Handling | Standardize all sample handling procedures, from collection to analysis. Ensure consistent timing for each step. |
| Variable Derivatization Efficiency | Prepare fresh derivatization reagents daily and control the reaction conditions precisely. Use an internal standard to correct for variations in derivatization efficiency. |
| Autosampler Issues | Check the autosampler for proper syringe washing and injection volume accuracy. |
| Matrix Effects | Matrix effects can vary between samples, leading to poor reproducibility. Use a stable isotope-labeled internal standard to compensate for these effects. Implement a more rigorous sample cleanup procedure, such as SPE, to remove interfering components.[11] |
Data Presentation
Table 1: Stability of this compound in Gauze Samples Under Different Storage Conditions
| Storage Time (hours) | Peak Height at Room Temperature (Mean ± SD) | % Remaining (Room Temp) | Peak Height at 4°C (Mean ± SD) | % Remaining (4°C) |
| 0 | 25,694 ± 1486 | 100% | 25,694 ± 1486 | 100% |
| 1 | 25,025 ± 2830 | 97.4% | - | - |
| 2 | 24,537 ± 1454 | 95.5% | - | - |
| 3 | 25,968 ± 2162 | 101.1% | - | - |
| 6 | 24,208 ± 3058 | 94.2% | - | - |
| 24 | 15,250 ± 1600 | 59.3% | 24,594 ± 1834 | 95.7% |
Data adapted from a study on this compound collected on gauze. The results show a significant decrease in this compound at room temperature after 24 hours, while it remains stable at 4°C.[5]
Table 2: Comparison of Extraction Methods for this compound
| Extraction Method | Principle | Reported Recovery/Efficiency | Advantages | Disadvantages |
| Headspace Solid-Phase Microextraction (HS-SPME) | Adsorption of volatile analytes onto a coated fiber from the headspace of a sample. | ~60% from gauze[5] | Solventless, simple, sensitive. | Fiber lifetime can be limited; matrix effects can be significant. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Not specifically reported for this compound, but generally can be variable. | Simple, low cost.[12] | Can be labor-intensive, requires large volumes of organic solvents, potential for emulsion formation.[13] |
| Solid-Phase Extraction (SPE) | Adsorption of the analyte onto a solid sorbent, followed by elution with a solvent. | Not specifically reported for this compound, but generally offers high recovery and cleaner extracts. | High selectivity, efficient removal of interferences, can be automated.[12] | Can be more expensive than LLE, requires method development.[14] |
Experimental Protocols
Protocol 1: Sample Collection and Storage
-
Collection: Gently wipe the target skin area with a sterile gauze pad for a predetermined amount of time.
-
Immediate Storage: Immediately place the gauze pad into a clean glass vial.
-
Antioxidant Addition (Optional for liquid samples): For plasma or other liquid biological samples, consider adding BHT to a final concentration of 0.05-0.1% (w/v) to inhibit lipid peroxidation.
-
Short-term Storage: If analysis is to be performed within 24 hours, store the vial at 4°C.
-
Long-term Storage: For storage longer than 24 hours, store the vial at -20°C or -80°C.
Protocol 2: Derivatization of this compound with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA)
This protocol enhances the stability and detectability of this compound for GC-MS analysis.
-
Reagent Preparation: Prepare a fresh solution of PFBHA hydrochloride in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0) at a concentration of 1-2 mg/mL.
-
Sample Preparation: Place the sample (e.g., gauze pad or an aliquot of a liquid sample) into a headspace vial.
-
Derivatization: Add an appropriate volume of the PFBHA solution to the vial. For HS-SPME, the derivatization can occur in the headspace during incubation.
-
Reaction: Seal the vial and incubate at 60-75°C for 30-60 minutes to facilitate the reaction.
-
Extraction: After derivatization, the PFBHA-derivatized this compound can be extracted using HS-SPME or LLE with a nonpolar solvent like hexane.
Protocol 3: Derivatization of this compound with 2,4-Dinitrophenylhydrazine (DNPH)
This protocol is suitable for HPLC-UV analysis.
-
Reagent Preparation: Prepare a solution of DNPH in acetonitrile (B52724) containing a small amount of a strong acid (e.g., sulfuric acid or hydrochloric acid) as a catalyst.[6][7]
-
Sample Preparation: Extract this compound from the sample matrix into a suitable solvent like acetonitrile.
-
Derivatization: Add the DNPH reagent to the sample extract.
-
Reaction: Allow the reaction to proceed at room temperature or with gentle heating for a specified time (e.g., 1-2 hours) until the formation of the yellow/orange DNPH-hydrazone derivative is complete.
-
Analysis: The resulting solution can be directly injected into the HPLC system for analysis.
Visualizations
Caption: The lipid peroxidation pathway leading to the formation of this compound.
Caption: A typical experimental workflow for this compound analysis.
Caption: A logical troubleshooting workflow for this compound analysis issues.
References
- 1. This compound newly found in human body odor tends to increase with aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. edepot.wur.nl [edepot.wur.nl]
- 3. researchgate.net [researchgate.net]
- 4. Effect of storage time, temperature, antioxidant and thawing on fatty acid composition of plasma, serum - Biospecimen Research Database [brd.nci.nih.gov]
- 5. Headspace Solid-Phase Microextraction/Gas Chromatography–Mass Spectrometry for the Determination of this compound and Its Application to Body Odor Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. documents.thermofisher.cn [documents.thermofisher.cn]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. bme.psu.edu [bme.psu.edu]
- 10. agilent.com [agilent.com]
- 11. benchchem.com [benchchem.com]
- 12. Solid Phase Extraction vs Liquid-Liquid Extraction vs Filtration: Which Extraction Method is More Efficient? | Lab Manager [labmanager.com]
- 13. Liquid-Liquid Extraction vs. Solid-Phase Extraction Methods [kjhil.com]
- 14. aurorabiomed.com [aurorabiomed.com]
"troubleshooting guide for 2-Nonenal biosensor development"
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the development of 2-Nonenal biosensors.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process in a question-and-answer format.
1. Low or No Signal from the Biosensor
-
Question: My biosensor is showing a very low or no signal response to this compound. What are the possible causes and solutions?
-
Answer: Low or no signal is a common issue that can stem from several factors related to the biorecognition element, the transducer, or the experimental conditions.
-
Inactive Enzyme: The enzyme (e.g., Aldehyde Dehydrogenase - ALDH, Enone Reductase - ER1) may have lost its activity. Ensure proper storage of the enzyme at recommended temperatures (typically -20°C or lower) and avoid multiple freeze-thaw cycles. It is advisable to prepare fresh enzyme solutions for each experiment.[1][2][3]
-
Inefficient Immobilization: The enzyme may not be effectively immobilized on the sensor surface.[4][5] Review your immobilization protocol and consider the following:
-
Surface Chemistry: Ensure the sensor surface is properly functionalized to facilitate enzyme attachment.
-
Cross-linking Agents: Optimize the concentration of cross-linking agents like glutaraldehyde (B144438); excessive amounts can denature the enzyme.
-
Immobilization Method: Consider alternative immobilization techniques such as covalent attachment, entrapment, or adsorption, depending on your sensor platform.[4]
-
-
Incorrect Buffer Conditions: The pH and ionic strength of the assay buffer can significantly impact enzyme activity. The optimal pH for many enzymes used in biosensors is around 7.0-8.0.[6][7] Verify the pH of your buffer and optimize it for your specific enzyme.
-
Sub-optimal Temperature: Enzyme activity is temperature-dependent. Ensure your experiments are conducted within the optimal temperature range for the enzyme. For most human-derived enzymes, this is around 37°C.[8][9]
-
Issues with Co-factors/Co-substrates: For enzyme-based fluorescent sensors that rely on NAD(P)H, ensure the co-factor (NAD⁺/NADP⁺) is present in the reaction mixture at an appropriate concentration.[10]
-
Faulty Transducer or Electronics: For electrochemical biosensors, check the electrode connections and ensure the potentiostat is functioning correctly. For fluorescent biosensors, verify the light source, filters, and detector are all working and properly aligned.[11]
-
2. Poor Reproducibility and High Signal Variability
-
Question: I am observing significant variations in the signal between replicate experiments. How can I improve the reproducibility of my this compound biosensor?
-
Answer: Poor reproducibility can be frustrating and can be caused by inconsistencies in sensor fabrication, sample handling, or measurement procedures.[12][13][14][15]
-
Inconsistent Sensor Fabrication:
-
Surface Modification: Ensure a consistent and uniform surface modification process for each sensor.
-
Enzyme Loading: Precisely control the amount of enzyme immobilized on each sensor. Variations in enzyme loading will lead to different signal outputs.
-
-
Pipetting Errors: Use calibrated pipettes and consistent pipetting techniques to minimize variations in reagent and sample volumes.
-
Sample Evaporation: During incubation steps, seal the reaction wells or chambers to prevent evaporation, which can concentrate the sample and alter the reaction kinetics.
-
Electrode Surface Fouling: For electrochemical sensors, the electrode surface can become fouled by reaction products or components from the sample matrix, leading to decreased performance over time.[16] Consider incorporating anti-fouling materials like polyethylene (B3416737) glycol (PEG) into your sensor design.
-
Environmental Factors: Fluctuations in ambient temperature and humidity can affect sensor performance. Conduct experiments in a controlled environment.
-
3. Interference from Other Aldehydes or Compounds
-
Question: My biosensor is responding to other aldehydes besides this compound, leading to a lack of specificity. How can I minimize interference?
-
Answer: Interference is a major challenge, especially when analyzing complex biological samples. Several strategies can be employed to enhance the selectivity of your biosensor.
-
Choice of Biorecognition Element:
-
Enzyme Selectivity: Different enzymes exhibit varying degrees of selectivity. For instance, while ALDH can react with a broad range of aldehydes, ER1 shows higher selectivity for α,β-unsaturated aldehydes like this compound.[10] Consider using a more selective enzyme or a combination of enzymes.
-
Antibodies/Aptamers: For higher specificity, consider developing a biosensor based on monoclonal antibodies or aptamers that are highly specific to this compound.
-
-
Sample Preparation:
-
Solid-Phase Microextraction (SPME): Use SPME to selectively extract volatile and semi-volatile compounds like this compound from the sample matrix, thereby reducing the concentration of potential interfering substances.
-
Chromatographic Separation: While it adds a step, coupling your biosensor with a simple separation technique like gas chromatography (GC) can eliminate interferences.
-
-
Differential Measurements: Employ a dual-sensor setup where one sensor is specific to this compound and the other responds to a broader range of aldehydes. The difference in their signals can provide a more accurate measurement of this compound.
-
Use of Membranes: Incorporate selective membranes that allow the passage of this compound while blocking larger interfering molecules.
-
4. Issues with Fluorescent Biosensors
-
Question: I am working with a fluorescent this compound biosensor and am encountering issues with photobleaching and high background fluorescence. What can I do?
-
Answer: Photobleaching and high background are common challenges in fluorescence-based assays.[17][18][19]
-
Photobleaching (Signal Fading):
-
Minimize Light Exposure: Reduce the intensity and duration of the excitation light. Use neutral density filters and open the shutter only during data acquisition.[19]
-
Use Antifade Reagents: Incorporate antifade reagents into your mounting medium or assay buffer.
-
Choose Photostable Fluorophores: If designing a new probe, select a fluorophore known for its high photostability.
-
-
High Background Fluorescence:
-
Autofluorescence: Biological samples and some reagents can exhibit autofluorescence. Use appropriate filters to distinguish the specific signal from the background. You can also measure the fluorescence of a "no-enzyme" or "no-sample" control to subtract the background.[11][18]
-
Reagent Purity: Use high-purity solvents and reagents to avoid fluorescent contaminants.
-
Labware: Use black, clear-bottom microplates for fluorescence measurements to minimize background from the plate itself.[11]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the main types of biosensors used for this compound detection?
A1: The most commonly reported biosensors for this compound are enzyme-based fluorescent and electrochemical sensors. Fluorescent biosensors often utilize enzymes like Aldehyde Dehydrogenase (ALDH) or Enone Reductase (ER1) that produce or consume a fluorescent molecule (NAD(P)H) in the presence of this compound.[10] Electrochemical biosensors may also use these enzymes to generate an electrical signal. Colorimetric sensors that change color in the presence of aldehydes are also a possibility.[20][21][22][23]
Q2: How can I improve the stability and shelf-life of my enzyme-based biosensor?
A2: Enzyme stability is crucial for the reliability and practical application of biosensors.[1][2][3][4]
-
Immobilization: Covalent immobilization of the enzyme onto the sensor surface generally provides better stability compared to physical adsorption.[4]
-
Additives: Incorporating stabilizing agents such as glycerol, trehalose, or bovine serum albumin (BSA) into the enzyme formulation can help maintain its activity.
-
Storage Conditions: Store the fabricated biosensors at low temperatures (e.g., 4°C) and in a dry environment when not in use.
-
Polymer Entrapment: Entrapping the enzyme within a polymer matrix can protect it from the harsh external environment and prevent leaching.
Q3: What are the key parameters to consider when optimizing the performance of a this compound biosensor?
A3: Key performance parameters include:
-
Sensitivity (Limit of Detection - LOD): The lowest concentration of this compound that can be reliably detected.
-
Selectivity: The ability of the biosensor to detect this compound in the presence of other potentially interfering compounds.
-
Linear Range: The concentration range over which the biosensor response is directly proportional to the this compound concentration.
-
Response Time: The time it takes for the biosensor to generate a stable signal after the introduction of the sample.
-
Stability: The ability of the biosensor to retain its performance over time and after repeated use.
-
Reproducibility: The consistency of the results obtained from multiple measurements of the same sample.[12][14][15]
Q4: What are the challenges in detecting this compound in complex biological samples like breath or skin swabs?
A4: Detecting this compound in biological samples presents several challenges:
-
Low Concentration: this compound is often present at very low concentrations (ppb to ppm range), requiring a highly sensitive biosensor.
-
Complex Matrix: Biological samples contain a multitude of other compounds that can interfere with the measurement.
-
Volatility and Instability of this compound: Being a volatile and reactive aldehyde, this compound can be lost during sample collection and processing.[24]
-
Sample Preparation: Proper sample preparation is critical to extract this compound and remove interfering substances without degrading the analyte.[24][25][26][27][28]
Quantitative Data Summary
Table 1: Comparison of Biorecognition Elements for this compound Biosensors
| Biorecognition Element | Principle of Detection | Advantages | Disadvantages |
| Aldehyde Dehydrogenase (ALDH) | Enzymatic oxidation of this compound, coupled with NAD⁺ reduction to fluorescent NADH.[10] | High sensitivity. | Low selectivity, responds to various other aldehydes.[10] |
| Enone Reductase (ER1) | Enzymatic reduction of the α,β-unsaturated bond in this compound, coupled with NADPH oxidation.[10] | High selectivity for α,β-unsaturated aldehydes.[10] | Lower sensitivity compared to ALDH.[10] |
| Monoclonal Antibodies | Specific binding to this compound. | High specificity and sensitivity. | Development can be time-consuming and expensive. |
| Aptamers | Specific binding to this compound. | High specificity, ease of synthesis, and modification. | May have lower affinity than antibodies. |
Table 2: Typical Operating Parameters for Enzyme-Based this compound Biosensors
| Parameter | Typical Range/Value | Rationale |
| pH | 7.0 - 8.5 | Optimal pH for the activity of many dehydrogenases and reductases.[6][7] |
| Temperature | 25 - 37 °C | Balances enzyme activity with stability. Higher temperatures can increase activity but may also lead to denaturation.[8][9] |
| Enzyme Concentration | 1 - 10 µg/mL (in solution) or optimized surface density | Higher concentrations can increase the signal, but saturation may occur. |
| NAD⁺/NADP⁺ Concentration | 0.1 - 1 mM | Sufficient co-factor is required for the enzymatic reaction to proceed efficiently. |
| Incubation Time | 5 - 30 minutes | Allows sufficient time for the enzymatic reaction to reach equilibrium or a steady state. |
Experimental Protocols
Protocol 1: Fabrication of an Enzyme-Based Fluorescent this compound Biosensor
This protocol describes a general procedure for fabricating a fluorescent biosensor using enzyme immobilization.
Materials:
-
Sensor substrate (e.g., glass slide, screen-printed electrode)
-
Aldehyde Dehydrogenase (ALDH) or Enone Reductase (ER1)
-
Bovine Serum Albumin (BSA)
-
Glutaraldehyde solution (2.5% in phosphate (B84403) buffer)
-
Phosphate buffer (PB), pH 7.4
-
(3-Aminopropyl)triethoxysilane (APTES) for surface functionalization
-
Ethanol (B145695) and deionized water
Procedure:
-
Surface Cleaning and Functionalization:
-
Clean the sensor substrate by sonicating in ethanol and deionized water for 15 minutes each.
-
Immerse the cleaned substrate in a 5% (v/v) APTES solution in ethanol for 1 hour to introduce amine groups on the surface.
-
Rinse thoroughly with ethanol and deionized water, then dry under a stream of nitrogen.
-
-
Enzyme Immobilization:
-
Prepare a solution containing the enzyme (e.g., 5 mg/mL ALDH) and BSA (5 mg/mL) in phosphate buffer.
-
Drop-cast a small volume (e.g., 5 µL) of the enzyme-BSA solution onto the functionalized sensor surface and allow it to spread evenly.
-
Expose the sensor to glutaraldehyde vapor in a sealed container for 30 minutes to cross-link the enzymes. Alternatively, drop-cast 2 µL of 0.5% glutaraldehyde solution onto the enzyme layer and incubate for 1 hour.
-
Rinse the sensor with phosphate buffer to remove any unbound enzyme and reagents.
-
Store the fabricated biosensor at 4°C in a humid chamber until use.
-
Protocol 2: Measurement of this compound using the Fabricated Fluorescent Biosensor
Materials:
-
Fabricated this compound biosensor
-
Phosphate buffer (PB), pH 7.4
-
NAD⁺ or NADP⁺ solution (10 mM stock in PB)
-
This compound standards of known concentrations
-
Fluorescence plate reader or fluorometer
Procedure:
-
Prepare Reaction Mixture: In the wells of a black, clear-bottom 96-well plate, add phosphate buffer and the appropriate co-factor (NAD⁺ for ALDH, NADP⁺ for ER1) to a final concentration of 0.5 mM.
-
Place Biosensor: Carefully place the fabricated biosensor into the well containing the reaction mixture.
-
Baseline Reading: Measure the baseline fluorescence for 5-10 minutes to ensure a stable signal. For NADH/NADPH, the excitation wavelength is typically around 340 nm and the emission is around 460 nm.[10]
-
Add Sample/Standard: Add a known concentration of this compound standard or the sample to the well.
-
Measure Signal: Record the change in fluorescence intensity over time until a stable signal is reached.
-
Data Analysis: The change in fluorescence intensity is proportional to the concentration of this compound. Construct a calibration curve using the responses from the known standards.
Signaling Pathways and Workflows
Caption: Experimental workflow for this compound detection using a fluorescent biosensor.
Caption: Signaling pathways for fluorescent detection of this compound using ALDH and ER1.
References
- 1. Stability and Stabilization of Enzyme Biosensors: The Key to Successful Application and Commercialization | Annual Reviews [annualreviews.org]
- 2. analusis.edpsciences.org [analusis.edpsciences.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Immobilization of Enzyme Electrochemical Biosensors and Their Application to Food Bioprocess Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Immobilization as a Strategy for Improving Enzyme Properties-Application to Oxidoreductases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. How to Optimize Temperature and pH for Enzyme Activity [synapse.patsnap.com]
- 10. Gas-Phase Biosensors (Bio-Sniffers) for Measurement of this compound, the Causative Volatile Molecule of Human Aging-Related Body Odor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 12. GMR Biosensor Arrays: Correction Techniques for Reproducibility and Enhanced Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Improving the reproducibility, accuracy, and stability of an electrochemical biosensor platform for point-of-care use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 18. Background in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 19. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 20. suslick.scs.illinois.edu [suslick.scs.illinois.edu]
- 21. researchgate.net [researchgate.net]
- 22. Optical chemosensors for the gas phase detection of aldehydes: mechanism, material design, and application - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00341K [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. Determination of the lipid peroxidation product trans-4-hydroxy-2-nonenal in biological samples by high-performance liquid chromatography and combined capillary column gas chromatography-negative-ion chemical ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. documents.thermofisher.com [documents.thermofisher.com]
- 27. biotage.com [biotage.com]
- 28. epa.gov [epa.gov]
"reducing interference from other aldehydes in 2-Nonenal assays"
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges in the accurate quantification of 2-Nonenal, with a focus on mitigating interference from other aldehydes.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
HPLC Analysis Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Resolution / Co-eluting Peaks | Inadequate separation from other structurally similar aldehydes. | - Optimize Mobile Phase: Adjust the gradient, pH, or organic modifier concentration to improve separation.[1] - Change Column: Switch to a column with a different stationary phase or higher resolving power (e.g., smaller particle size).[1][2] - Employ Derivatization: Use a derivatization reagent that alters the chromatographic behavior of this compound relative to interfering aldehydes. |
| Peak Tailing | - Column Overload: Injecting too much sample.[1] - Secondary Interactions: Analyte interacting with active sites on the column. - Blocked Column Frit: Particulate matter clogging the inlet frit.[3] | - Reduce Injection Volume: Decrease the amount of sample injected onto the column.[2] - Modify Mobile Phase: Add a competing agent or adjust the pH to reduce secondary interactions. - Clean/Replace Frit: Backflush the column or replace the inlet frit.[3] |
| Inconsistent Retention Times | - Mobile Phase Composition Changes: Inaccurate mixing or evaporation of volatile components.[2] - Column Temperature Fluctuations: Inadequate temperature control.[2] - Pump Issues: Air bubbles or leaks in the pump. | - Prepare Fresh Mobile Phase: Ensure accurate measurements and proper degassing. - Use a Column Oven: Maintain a stable column temperature.[2] - Purge the Pump: Remove air bubbles from the system and check for leaks.[2] |
| Low Sensitivity / Poor Signal | - Inefficient Derivatization: Suboptimal reaction conditions for the derivatizing agent. - Detector Settings: Incorrect wavelength or sensitivity settings.[2] - Sample Degradation: this compound is unstable and can degrade during sample preparation. | - Optimize Derivatization Protocol: Adjust reaction time, temperature, and reagent concentration. - Adjust Detector Settings: Optimize the detector wavelength for the specific derivative. - Ensure Sample Stability: Keep samples cold and analyze them promptly after preparation. |
GC-MS Analysis Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Interfering Peaks from Other Aldehydes | - Non-selective Sample Preparation: Co-extraction of multiple aldehydes. - Similar Fragmentation Patterns: Other aldehydes may produce ions with the same m/z as this compound.[4] | - Selective Derivatization: Use a reagent that reacts preferentially with α,β-unsaturated aldehydes. - High-Resolution MS: Use a high-resolution mass spectrometer to differentiate between ions of very similar mass. - Optimize Chromatographic Separation: Adjust the temperature program or use a more selective GC column to separate isomers and other aldehydes. |
| Poor Peak Shape | - Active Sites in the Inlet or Column: Can cause tailing of polar analytes like aldehydes. - Improper Injection Technique: Can lead to broad or split peaks. | - Use an Inert Flow Path: Employ an ultra-inert inlet liner and GC column.[5] - Optimize Injection Parameters: Adjust injection speed, temperature, and volume. |
| Low Recovery | - Inefficient Extraction: Suboptimal conditions for Solid-Phase Microextraction (SPME) or other extraction methods. - Analyte Loss during Sample Preparation: Volatility of this compound can lead to losses. | - Optimize SPME Parameters: Adjust fiber type, extraction time, and temperature for optimal recovery of this compound.[6] - Minimize Sample Handling: Keep samples sealed and cold to reduce volatilization. |
| Matrix Effects | - Complex Sample Matrix: Other components in the sample can interfere with ionization in the MS source. | - Use an Internal Standard: A stable isotope-labeled internal standard can compensate for matrix effects.[7] - Sample Clean-up: Employ a sample clean-up step, such as Solid-Phase Extraction (SPE), to remove interfering matrix components. |
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of aldehyde interference in this compound assays?
A1: Interference often arises from other saturated and unsaturated aldehydes present in the biological matrix. These can include hexanal, octanal, and other lipid peroxidation products that share structural similarities with this compound.[8] Their similar chemical properties can lead to co-elution in chromatography and overlapping signals in mass spectrometry.
Q2: How can I selectively remove interfering aldehydes from my sample before analysis?
A2: A bisulfite extraction protocol can be highly effective for the selective removal of aldehydes from a mixture.[9][10] This method relies on the reaction of aldehydes with sodium bisulfite to form water-soluble adducts, which can then be separated from your compound of interest via liquid-liquid extraction.[9][11] The reaction is reversible, allowing for the potential recovery of the aldehydes if needed.[10]
Q3: What is derivatization and how can it help reduce interference?
A3: Derivatization is a chemical modification of the analyte to enhance its analytical properties.[8] For aldehyde analysis, derivatization can improve chromatographic separation, increase detection sensitivity, and enhance stability.[8] By choosing a derivatizing agent that reacts selectively with the α,β-unsaturated structure of this compound, or one that produces a unique mass shift, you can better distinguish it from other saturated aldehydes. Common derivatizing agents include 2,4-dinitrophenylhydrazine (B122626) (DNPH) and O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).[12]
Q4: Which derivatization agent is best for my this compound assay?
A4: The choice of derivatization agent depends on your analytical platform (HPLC or GC-MS) and the specific requirements of your assay.
-
For HPLC-UV/Vis: DNPH is widely used as it forms stable hydrazones that absorb strongly in the UV-Vis spectrum.[13][14]
-
For HPLC-Fluorescence: Fluorescent derivatizing agents like Dansylhydrazine can provide higher sensitivity.
-
For GC-MS: PFBHA is a common choice as it forms stable oximes that are amenable to gas chromatography and provides good sensitivity in MS detection.[15]
Q5: Are there any non-chromatographic methods to reduce aldehyde interference?
A5: Yes, enzymatic assays can offer high selectivity. For instance, biosensors based on enone reductase 1 (ER1) have shown high selectivity for this compound, whereas aldehyde dehydrogenase (ALDH) based sensors react with a broader range of aldehydes. Utilizing the differential selectivity of these enzymes could be a strategy to quantify this compound in the presence of other aldehydes.
Data Presentation
Comparative Performance of Derivatization Reagents for Aldehyde Analysis
The following table summarizes the performance of common derivatization reagents used in aldehyde analysis. Note that the data is compiled from studies on various aldehydes and provides a general comparison.
| Derivatization Reagent | Analytical Method | Typical Aldehydes Analyzed | Limit of Detection (LOD) | Linearity (R²) | Key Advantages |
| 2,4-Dinitrophenylhydrazine (DNPH) | HPLC-UV/MS | Formaldehyde, Acetaldehyde, various carbonyls | 0.1 ng | >0.999 | Robust, well-established method, stable derivatives.[16][17] |
| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | GC-MS | Hexanal, Heptanal | 0.005 - 0.006 nM[8] | >0.99 | High sensitivity, suitable for volatile aldehydes.[15] |
| Dansylhydrazine (DNSH) | HPLC-Fluorescence | 4-Hydroxy-2-nonenal (HNE) | 100 pmol/L | Not Specified | Very high sensitivity due to fluorescence detection. |
| 4-(N,N-dimethylaminosulfonyl)-7-hydrazino-2,1,3-benzoxadiazole (DBD-H) | HPLC-Fluorescence | 4-Hydroxy-2-nonenal (HNE) | 0.06 µM | Not Specified | High sensitivity for fluorescence detection. |
Experimental Protocols
Protocol 1: Selective Removal of Aldehydes using Bisulfite Extraction
This protocol is adapted for the removal of aliphatic aldehydes from a sample matrix.[9][10]
-
Dissolution: Dissolve the sample mixture in dimethylformamide (DMF).
-
Reaction: Transfer the solution to a separatory funnel. Add freshly prepared saturated aqueous sodium bisulfite and shake vigorously for approximately 30 seconds. Caution: This should be performed in a fume hood as sulfur dioxide gas may be generated.
-
Extraction: Add deionized water and an immiscible organic solvent (e.g., hexanes or a mixture of hexanes and ethyl acetate). Shake vigorously.
-
Separation: Allow the layers to separate. The aqueous layer will contain the aldehyde-bisulfite adducts, while the non-aldehyde components will remain in the organic layer.
-
Work-up: Drain the lower aqueous layer. Wash the organic layer with deionized water, dry it over anhydrous magnesium sulfate, filter, and concentrate to obtain the purified sample free of aldehydes.
Protocol 2: Analysis of this compound by HS-SPME-GC-MS
This protocol is based on a validated method for the analysis of this compound in biological samples.[6]
-
Sample Preparation: Collect the sample (e.g., using a gauze wipe for skin emissions) and place it in a headspace vial.
-
Internal Standard: Add a stable isotope-labeled internal standard for this compound to the vial for accurate quantification.
-
HS-SPME Extraction:
-
GC-MS Analysis:
-
Desorption: Thermally desorb the analytes from the SPME fiber in the GC inlet.
-
Separation: Use a suitable capillary column (e.g., DB-1) and a temperature program that provides good separation of this compound from other volatile compounds.
-
Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring characteristic fragment ions of this compound for enhanced sensitivity and selectivity.[6]
-
Visualizations
Logical Workflow for Reducing Aldehyde Interference
References
- 1. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 2. HPLC Troubleshooting Guide [scioninstruments.com]
- 3. eclass.uoa.gr [eclass.uoa.gr]
- 4. GCMS Section 6.11.4 [people.whitman.edu]
- 5. agilent.com [agilent.com]
- 6. Headspace Solid-Phase Microextraction/Gas Chromatography–Mass Spectrometry for the Determination of this compound and Its Application to Body Odor Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JP2009047573A - Method for analyzing trans-2-nonenal in beverage or wort using SPME-GC / MS - Google Patents [patents.google.com]
- 8. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Workup [chem.rochester.edu]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. agilent.com [agilent.com]
- 14. assets.thermofisher.cn [assets.thermofisher.cn]
- 15. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. iomcworld.com [iomcworld.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: High-Throughput 2-Nonenal Screening
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on high-throughput screening (HTS) of 2-Nonenal.
Troubleshooting Guide
This guide addresses common issues encountered during high-throughput this compound screening experiments.
| Problem | Potential Cause | Suggested Solution |
| High Well-to-Well Variability | Inconsistent sample collection or preparation. | Ensure uniform sample collection techniques, such as consistent wiping pressure and area for skin samples.[1] Automate liquid handling steps to minimize pipetting errors. |
| Edge effects on microplates. | Avoid using the outer wells of the plate or fill them with a blank solution. Implement proper plate normalization methods. | |
| Temperature or evaporation gradients across the plate. | Use plate lids to minimize evaporation. Ensure uniform incubation temperatures. Run plates in a randomized order to mitigate the impact of systematic bias.[2][3] | |
| Low Signal-to-Background Ratio | Suboptimal assay conditions. | Optimize parameters such as incubation time, temperature, and reagent concentrations. For biosensor-based assays, ensure the enzyme concentration and substrate are optimal. |
| Insufficient this compound extraction. | For SPME-based methods, optimize extraction time and temperature. A 45-minute extraction at 50°C has been shown to be effective.[1][4] For gauze-based collection, ensure thorough wiping.[1] | |
| Inappropriate detection method for the expected concentration range. | Select a method with a suitable limit of detection (LOD) for your samples. For very low concentrations, consider more sensitive methods like GC-MS.[1][4] | |
| High Rate of False Positives | Compound interference with the assay signal (e.g., autofluorescence).[2][5] | Perform counter-screens to identify interfering compounds.[2] Use orthogonal assays with different detection technologies to confirm hits.[2] |
| Compound aggregation.[6] | Add a low concentration of a non-ionic detergent like Triton X-100 to the assay buffer to prevent aggregate formation.[6] | |
| Non-specific binding of compounds. | Include control wells with known non-binders to assess the level of non-specific activity. | |
| High Rate of False Negatives | Low compound potency. | If feasible, screen at multiple compound concentrations (quantitative HTS).[2] |
| Poor compound solubility or stability. | Visually inspect compounds for precipitation. Ensure proper storage and handling of compound libraries. | |
| Insufficient assay sensitivity. | Re-evaluate the detection method and optimize for higher sensitivity. | |
| Assay Drift | Reagent degradation over the course of the screen. | Prepare fresh reagents and store them appropriately. Monitor reagent stability throughout the run.[2] |
| Instrument instability. | Allow instruments to warm up and stabilize before starting a run. Regularly perform instrument calibration and maintenance. | |
| Temperature fluctuations during the assay. | Use temperature-controlled incubators and readers. Monitor the temperature throughout the screening process.[2] |
Frequently Asked Questions (FAQs)
1. What is the most suitable high-throughput screening method for this compound?
The choice of method depends on the specific requirements of your screen, including desired throughput, sensitivity, and sample matrix.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Offers high sensitivity and specificity, making it suitable for identifying and quantifying low levels of this compound.[1][4] Coupling with headspace solid-phase microextraction (HS-SPME) can enhance throughput.[1][4]
-
High-Performance Liquid Chromatography (HPLC): Can be used for quantification, often after derivatization to enhance detection.[7][8] An HPLC method with fluorescence detection has been developed for 4-hydroxy-2-nonenal (a related aldehyde), which could potentially be adapted.[8]
-
Fluorescence-Based Biosensors: These offer a more direct and potentially faster readout. One approach utilizes aldehyde dehydrogenase (ALDH), which produces a fluorescent signal (NADH) in the presence of aldehydes like this compound.[9][10] However, ALDH can react with a variety of aldehydes, so selectivity may be a concern.[10]
2. How can I improve the extraction efficiency of this compound from my samples?
For skin samples, active wiping with gauze has been shown to be more effective than passive sampling.[1] For headspace analysis, HS-SPME is an effective enrichment technique.[1][4] Optimization of extraction temperature and time is crucial; for example, using a StableFlex PDMS/DVB fiber at 50°C for 45 minutes has proven efficient for this compound extraction.[1][4]
3. What are the key quality control metrics I should monitor during my HTS campaign?
Key HTS quality control metrics include the Z'-factor, signal-to-background ratio (S/B), and coefficient of variation (%CV). A Z'-factor above 0.5 is generally considered indicative of a robust assay.
4. How can I minimize interference from my test compounds?
Compound interference can lead to false positives.[2][5] To mitigate this:
-
Run a parallel screen without the biological target to identify compounds that directly interfere with the detection method.
-
For fluorescence-based assays, check for autofluorescence of the library compounds at the excitation and emission wavelengths used.[5]
-
Consider using orthogonal assays, which employ different detection principles, to confirm primary hits.[2]
5. What are the typical concentration ranges and limits of detection for this compound?
The concentration of this compound can vary significantly depending on the biological sample.
-
A GC-MS method with HS-SPME has reported a limit of detection of 22 pg with a linear range of 1-50 ng.[1][4]
-
A fluorescence-based biosensor using ALDH showed a quantitative range for this compound vapor of 0.4–7.5 ppm, with a theoretical limit of detection of 0.23 ppm.[10][11]
Quantitative Data Summary
Table 1: Comparison of this compound Detection Methods
| Method | Limit of Detection (LOD) | Linear Range | Throughput | Selectivity | Reference |
| GC-MS with HS-SPME | 22 pg | 1-50 ng | Moderate | High | [1][4] |
| Fluorescence Biosensor (ALDH) | 0.23 ppm (vapor) | 0.4-7.5 ppm (vapor) | High | Low (reacts with other aldehydes) | [10][11] |
| HPLC with Fluorescence Detection | 100 pmol/l | 1-2000 nmol/l* | Moderate to High | High | [8] |
*Data for 4-hydroxy-2-nonenal, which may be adaptable for this compound.
Experimental Protocols
HS-SPME-GC-MS for this compound Quantification
This protocol is adapted from a method for analyzing this compound in body odor.[1][4]
a. Sample Collection:
-
Wipe the sampling area (e.g., skin) with a sterile gauze pad.
-
Place the gauze pad in a sealed vial.
b. Headspace Solid-Phase Microextraction (HS-SPME):
-
Expose a StableFlex PDMS/DVB fiber to the headspace of the sealed vial containing the gauze sample.
-
Incubate at 50°C for 45 minutes to allow for efficient extraction and enrichment of this compound onto the fiber.[1][4]
c. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Desorb the extracted this compound from the SPME fiber in the GC injection port.
-
Separate the components on a suitable capillary column (e.g., DB-1).
-
Detect and quantify this compound using a mass spectrometer, typically in selected ion monitoring (SIM) mode for higher sensitivity.
Fluorescence-Based Biosensor Assay
This protocol is based on the use of aldehyde dehydrogenase (ALDH) for this compound detection.[9][10]
a. Reagent Preparation:
-
Prepare a solution of ALDH in a suitable buffer.
-
Prepare a solution of NAD+, the coenzyme for ALDH.
-
Prepare a stock solution of this compound to be used as a standard.
b. Assay Procedure:
-
In a microplate, add the ALDH solution to each well.
-
Add the test compounds or this compound standards to the respective wells.
-
Initiate the reaction by adding the NAD+ solution.
-
Incubate the plate at a controlled temperature for a defined period.
-
Measure the fluorescence of the produced NADH at an excitation wavelength of approximately 340 nm and an emission wavelength of around 490 nm.[10]
c. Data Analysis:
-
Subtract the background fluorescence from all wells.
-
Generate a standard curve using the fluorescence readings from the this compound standards.
-
Determine the concentration of this compound in the test samples by interpolating their fluorescence values on the standard curve.
Visualizations
Caption: Troubleshooting workflow for a high-throughput screening assay with a low Z'-factor.
Caption: General experimental workflow for the detection and quantification of this compound.
Caption: Principle of this compound detection using an ALDH-based fluorescence assay.
References
- 1. Headspace Solid-Phase Microextraction/Gas Chromatography–Mass Spectrometry for the Determination of this compound and Its Application to Body Odor Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Headspace Solid-Phase Microextraction/Gas Chromatography-Mass Spectrometry for the Determination of this compound and Its Application to Body Odor Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. sfrbm.org [sfrbm.org]
- 8. ajrms.com [ajrms.com]
- 9. Gas-Phase Biosensors (Bio-Sniffers) for Measurement of this compound, the Causative Volatile Molecule of Human Aging-Related Body Odor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of 2-Nonenal Samples for Long-Term Storage
For researchers, scientists, and drug development professionals working with the volatile and reactive aldehyde 2-Nonenal, ensuring sample integrity over time is paramount for reproducible and accurate experimental results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the long-term storage of this compound samples.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent analytical results from the same stock solution. | Degradation of this compound due to improper storage (temperature, light exposure), or oxidation. | Prepare fresh stock solutions frequently. Aliquot stock solutions into smaller, single-use vials to minimize freeze-thaw cycles and exposure to air. Store at ≤ -20°C, protected from light. Consider the addition of an antioxidant like BHT. |
| Visible precipitation or discoloration in the this compound solution. | Polymerization or formation of degradation products. This can be accelerated by exposure to light, air, and elevated temperatures. | Discard the solution. When preparing new solutions, use high-purity, degassed solvents. Store in amber glass vials under an inert atmosphere (e.g., argon or nitrogen). |
| Loss of this compound concentration over a short period, even when refrigerated. | This compound is volatile and can be lost through evaporation, especially if vials are not sealed properly. Adsorption to container surfaces can also be a factor. | Use vials with PTFE-lined caps (B75204) to ensure a tight seal. Minimize headspace in the vial. For highly accurate standards, consider using ampules. Silanizing glassware can reduce adsorption. |
| Variability in results when using samples collected on solid media (e.g., gauze). | Time-dependent degradation of this compound on the collection medium. | Analyze samples collected on solid media as soon as possible. If immediate analysis is not feasible, store the samples refrigerated at 4°C for up to 24 hours to minimize degradation.[1] |
Frequently Asked Questions (FAQs)
Sample Preparation and Storage
Q1: What is the best solvent for preparing this compound stock solutions?
A1: Methanol (B129727) and Dimethyl Sulfoxide (DMSO) are commonly used solvents for preparing this compound stock solutions. The choice of solvent may depend on the specific requirements of your assay. For general use and GC-MS analysis, high-purity methanol is a suitable option. For cell-based assays, DMSO is often preferred, though it's crucial to keep the final concentration in the assay low to avoid solvent-induced artifacts.
Q2: What is the recommended storage temperature for long-term stability?
A2: For long-term storage, it is recommended to store this compound solutions at ultra-low temperatures. Storage at -80°C is preferable to -20°C to significantly slow down degradation processes. For short-term storage (up to 24 hours), refrigeration at 4°C can be acceptable.[1]
Q3: How should I handle this compound to minimize degradation during preparation of solutions?
A3: Due to its volatility and reactivity, handle this compound in a well-ventilated fume hood. To minimize oxidation, it is best practice to use solvents that have been degassed by sparging with an inert gas like argon or nitrogen. Prepare solutions on ice to reduce volatility and the rate of potential degradation reactions.
Q4: Should I be concerned about freeze-thaw cycles?
A4: Yes, repeated freeze-thaw cycles should be avoided as they can accelerate the degradation of this compound. It is highly recommended to aliquot stock solutions into single-use vials to maintain the integrity of the compound over time.
Use of Stabilizers
Q5: Can I add an antioxidant to my this compound solutions to improve stability?
A5: Yes, adding an antioxidant can help to inhibit the oxidative degradation of this compound. Butylated hydroxytoluene (BHT) is a common antioxidant used to stabilize aldehydes. A typical concentration to consider is 250 ppm. Alpha-tocopherol (B171835) (a form of Vitamin E) is another antioxidant that can be used. The choice and concentration of the antioxidant should be validated to ensure it does not interfere with your downstream analysis.
Q6: Is there a preferred antioxidant for this compound?
A6: While both BHT and alpha-tocopherol are effective antioxidants, BHT is frequently used as a stabilizer for various organic compounds, including aldehydes. The optimal choice may depend on the solvent system and the specific experimental conditions. It is advisable to conduct a small-scale pilot study to determine the most effective antioxidant for your application.
Understanding Degradation
Q7: What are the primary degradation pathways for this compound?
A7: this compound is an α,β-unsaturated aldehyde, making it susceptible to several degradation pathways. The primary pathway is oxidation, which can occur at the aldehyde group or the carbon-carbon double bond. This leads to the formation of carboxylic acids and other oxidized products. Polymerization, forming larger molecules, can also occur, especially at higher concentrations and temperatures. Additionally, it can react with nucleophiles, such as amino acids (e.g., lysine), to form adducts.[2]
Q8: What are the common degradation products of this compound?
A8: The degradation of this compound can result in a variety of products. Oxidation can lead to the formation of 2-nonenoic acid. Due to its reactive nature, this compound can also form adducts with other molecules present in the solution or sample matrix. For example, in biological samples, it can react with proteins to form adducts with amino acid residues like lysine.[2]
Quantitative Data on this compound Stability
The stability of this compound is highly dependent on the storage conditions. The following table summarizes available data on its stability.
| Storage Matrix | Temperature | Time | Remaining this compound (%) | Reference |
| Gauze | Room Temperature | 6 hours | ~100% | [1] |
| Gauze | Room Temperature | 24 hours | 60% | [1] |
| Gauze | 4°C | 24 hours | ~100% | [1] |
Note: This table will be updated as more quantitative data becomes available.
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL this compound Stock Solution in Methanol
Materials:
-
This compound (high purity)
-
Methanol (HPLC or LC-MS grade, degassed)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Amber glass vials with PTFE-lined screw caps
-
Pipettes with sterile, filtered tips
-
Inert gas (argon or nitrogen)
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
In a fume hood, accurately weigh the desired amount of this compound.
-
Dissolve the weighed this compound in a small amount of degassed methanol in a volumetric flask.
-
Bring the solution to the final volume with degassed methanol.
-
Mix the solution thoroughly by inverting the flask several times.
-
(Optional) Add BHT to a final concentration of 250 ppm.
-
Dispense aliquots of the stock solution into amber glass vials that have been flushed with an inert gas.
-
Seal the vials tightly and label them clearly with the compound name, concentration, solvent, date of preparation, and any added stabilizers.
-
Store the vials at -80°C for long-term storage.
Protocol 2: Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation and Conditions (Example):
-
Gas Chromatograph: Agilent 7890A or equivalent
-
Mass Spectrometer: Agilent 5975C or equivalent
-
Column: DB-1 or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold: 5 minutes at 250°C
-
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 35-350
Sample Preparation for GC-MS:
-
Thaw a single-use aliquot of the this compound stock solution on ice.
-
Prepare serial dilutions of the stock solution in the appropriate solvent (e.g., methanol) to create calibration standards.
-
For unknown samples, perform a suitable extraction method (e.g., solid-phase microextraction (SPME) for headspace analysis or liquid-liquid extraction).
-
Inject 1 µL of the standard or sample extract into the GC-MS system.
Visualizations
Caption: Degradation pathways of this compound.
Caption: Workflow for assessing this compound stability.
References
- 1. Headspace Solid-Phase Microextraction/Gas Chromatography–Mass Spectrometry for the Determination of this compound and Its Application to Body Odor Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid Peroxidation Generates Body Odor Component trans-2-Nonenal Covalently Bound to Protein in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Extraction Parameters for 2-Nonenal from Complex Matrices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of 2-Nonenal from complex matrices.
Troubleshooting Guides
This section addresses common issues encountered during the extraction and analysis of this compound.
Issue 1: Low or No Recovery of this compound
| Potential Cause | Suggested Solution(s) |
| Inefficient Initial Extraction | Optimize SPME Parameters: Review and optimize your Solid-Phase Microextraction (SPME) parameters. Key factors include the choice of fiber, extraction time, and temperature. For this compound, Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) and Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fibers have shown high extraction efficiency.[1][2] Increase Extraction Time and Temperature: While higher temperatures can decrease the partition coefficient, they can also facilitate the release of analytes from the matrix. Experiment with temperatures in the range of 50-70°C and extraction times from 30 to 90 minutes.[3][4] Salting Out: The addition of salt (e.g., NaCl, 25-30% w/v) to your sample can increase the ionic strength of the aqueous phase, which reduces the solubility of hydrophobic compounds like this compound and promotes their partitioning into the headspace.[5] |
| Analyte Degradation | Temperature Control: this compound can be susceptible to thermal degradation. Avoid excessively high temperatures during extraction and desorption.[5] pH Control: The stability of aldehydes can be pH-dependent. It is advisable to maintain a neutral or slightly acidic pH during extraction.[6] Sample Storage: Store samples at 4°C for short-term storage (up to 24 hours) to minimize degradation.[1][3] For longer-term storage, freezing at -20°C or below is recommended. |
| Matrix Effects | Use of an Internal Standard: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects that can suppress or enhance the analyte signal.[7][8] Sample Dilution: If the matrix is highly complex, consider diluting the sample to reduce the concentration of interfering compounds. Cleanup Step: For particularly challenging matrices, a sample cleanup step using Solid-Phase Extraction (SPE) may be necessary to remove interfering compounds before SPME analysis. |
Issue 2: Poor Reproducibility and Inconsistent Results
| Potential Cause | Suggested Solution(s) |
| Inconsistent SPME Fiber Positioning | Ensure the SPME fiber is placed at the same depth in the headspace for every sample to maintain consistent extraction conditions.[5] |
| Variable Sample Agitation | Maintain consistent agitation (e.g., stirring, sonication) for all samples to ensure uniform partitioning of this compound into the headspace.[5] |
| Carryover from Previous Injections | Fiber Bake-out: Ensure the SPME fiber is adequately cleaned between injections by baking it out in the GC inlet at the recommended temperature and time for the specific fiber. No carryover has been observed with proper bake-out procedures.[4] Blank Runs: Run a blank sample after a high-concentration sample to check for any residual this compound. |
| Changes in Fiber Performance | Fiber Conditioning: Properly condition new fibers according to the manufacturer's instructions. Monitor Fiber Health: Over time, the performance of an SPME fiber can degrade. Keep a record of the number of injections per fiber and monitor the response of internal standards to track its performance. |
Frequently Asked Questions (FAQs)
Q1: What is the best SP-ME fiber for extracting this compound?
A1: The choice of SPME fiber depends on the polarity and volatility of the analyte. For this compound, which is a semi-volatile aldehyde, fibers with a combination of adsorbent materials are generally most effective. Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) and Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fibers are highly recommended as they have demonstrated high extraction efficiency for a broad range of volatile and semi-volatile compounds, including aldehydes.[1][2]
Q2: How can I improve the sensitivity of my this compound analysis?
A2: To improve sensitivity, consider the following:
-
On-fiber Derivatization: Derivatizing this compound on the SPME fiber with an agent like O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) can enhance its thermal stability and improve its chromatographic properties, leading to better sensitivity.[9]
-
Optimize Desorption: Ensure that the desorption temperature and time in the GC inlet are sufficient to transfer all of the extracted this compound from the fiber to the column.
-
Use a Splitless Injection: A splitless injection ensures that the entire sample desorbed from the fiber is transferred to the GC column, maximizing sensitivity.[5]
-
Selective Ion Monitoring (SIM) Mode: When using a mass spectrometer, operating in SIM mode can significantly improve sensitivity by only monitoring for the characteristic ions of this compound.[3]
Q3: What are the ideal storage conditions for samples containing this compound?
A3: For samples collected on a medium like gauze, storing them refrigerated at 4°C can prevent significant loss of this compound for up to 24 hours.[1][3] At room temperature, a noticeable decrease can occur within 24 hours.[1][3] For long-term storage, freezing the samples at -20°C or below is recommended.
Q4: Can I use a different extraction method besides SPME?
A4: Yes, other extraction methods can be used, although SPME is often preferred for its simplicity, speed, and solvent-free nature. Alternative methods include:
-
Solvent Extraction: This involves extracting this compound from the sample using an organic solvent. However, this method is less sensitive than SPME and may also extract non-volatile materials that can interfere with the analysis.[10]
-
Steam Distillation: This technique is suitable for separating volatile compounds from non-volatile materials. It can be a cost-effective alternative to SPME, especially for larger sample volumes.[11][12]
Q5: What are matrix effects, and how can I minimize them?
A5: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix, leading to signal suppression or enhancement.[7][8] To minimize matrix effects:
-
Use an Internal Standard: A stable isotope-labeled internal standard that behaves similarly to this compound during extraction and analysis is the best way to correct for matrix effects.[7][8]
-
Optimize Chromatographic Separation: Adjust your GC temperature program to separate this compound from interfering matrix components.
-
Sample Cleanup: For very complex matrices, a cleanup step using Solid-Phase Extraction (SPE) can remove a significant portion of the interfering compounds.
Data Presentation: Optimized SPME Parameters for this compound Extraction
The following table summarizes optimized parameters for Headspace Solid-Phase Microextraction (HS-SPME) of this compound from various matrices as reported in the literature.
| Parameter | Body Odor (Gauze)[3] | Beer[4] | Barley/Malt/Beer[13] |
| SPME Fiber | PDMS/DVB | CAR/PDMS | PDMS/DVB |
| Extraction Temp. | 50°C | 50°C | 60°C |
| Extraction Time | 45 min | 90 min | 20 min |
| Equilibration Time | Not specified | 15 min | 10 min |
| Agitation | Not specified | Not specified | Recommended |
| Salt Addition | Not specified | Not specified | 1.5 g NaCl |
| Desorption Temp. | 230°C | Not specified | Not specified |
| Desorption Time | Not specified | Not specified | Not specified |
Experimental Protocols
Protocol 1: HS-SPME-GC-MS for this compound from Gauze Samples (Body Odor)
This protocol is adapted from the methodology described for the analysis of this compound from skin emissions.[3]
-
Sample Collection: Wipe the area of interest with a sterile gauze pad. Place the gauze in a clean glass vial (e.g., 20 mL or 40 mL) and seal it with a PTFE-lined septum cap.
-
Internal Standard Addition (Optional but Recommended): Spike the sample with an appropriate internal standard.
-
HS-SPME Extraction:
-
Place the vial in a heating block or water bath set to 50°C.
-
Expose a pre-conditioned PDMS/DVB SPME fiber to the headspace of the vial for 45 minutes.
-
-
GC-MS Analysis:
-
Immediately after extraction, insert the SPME fiber into the GC inlet heated to 230°C for thermal desorption.
-
Use a splitless injection mode.
-
Separate the analytes on a suitable capillary column (e.g., DB-1).
-
Use a mass spectrometer for detection, preferably in SIM mode, monitoring for characteristic fragment ions of this compound (e.g., m/z 55, 83, 111).[3]
-
Protocol 2: Steam Distillation for this compound Extraction
This is a general protocol for steam distillation of volatile compounds from a solid or liquid matrix.[11][12]
-
Apparatus Setup: Assemble a steam distillation apparatus. The sample can be mixed directly with water in the boiling flask or suspended above the water.
-
Distillation: Heat the water to generate steam, which will pass through the sample, carrying the volatile this compound with it.
-
Condensation: The steam and this compound vapor are cooled in a condenser, and the resulting immiscible liquids are collected in a receiving flask.
-
Separation: Separate the this compound from the aqueous phase using a separatory funnel.
-
Drying and Concentration: Dry the organic layer with an anhydrous salt (e.g., sodium sulfate) and concentrate if necessary before GC-MS analysis.
Visualization of Workflows and Relationships
Caption: HS-SPME-GC-MS workflow for this compound analysis.
Caption: Troubleshooting decision tree for this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Headspace Solid-Phase Microextraction/Gas Chromatography–Mass Spectrometry for the Determination of this compound and Its Application to Body Odor Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Matrix effects demystified: Strategies for resolving challenges in analytical separations of complex samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Volatile Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Steam distillation - Wikipedia [en.wikipedia.org]
- 12. Steam Distillation | Buchi.com [buchi.com]
- 13. researchgate.net [researchgate.net]
"improving the reproducibility of 2-Nonenal measurements"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the reproducibility of 2-Nonenal measurements. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during analysis.
Troubleshooting Guide
This guide provides solutions to common issues that may arise during the quantification of this compound, particularly when using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
| Problem | Potential Cause | Recommended Solution |
| Low or No this compound Signal | Inefficient Extraction: The SPME fiber may not be effectively capturing the analyte. | - Optimize Fiber Choice: A Divinylbenzene/Polydimethylsiloxane (DVB/PDMS) fiber is often effective for this compound. - Adjust Extraction Temperature: An extraction temperature of around 50°C can improve extraction efficiency without being significantly affected by ambient temperature fluctuations.[1] - Increase Extraction Time: An extraction time of at least 45 minutes is recommended to ensure sufficient analyte absorption.[1] |
| Sample Matrix Effects: Components in the sample may interfere with the release of this compound into the headspace. | - Dilute the Sample: If the sample is too concentrated, dilute it with a weaker solvent. - Adjust Sample pH: Modify the pH of the sample to increase the affinity of this compound for the SPME fiber. | |
| Inefficient Desorption: The analyte may not be fully releasing from the SPME fiber into the GC inlet. | - Optimize Desorption Temperature and Time: A desorption temperature of 230°C for at least 5 minutes is typically sufficient. - Use a Narrow-Bore Inlet Liner: A liner with a 0.75 mm I.D. can reduce peak broadening by minimizing dead volume. | |
| Poor Reproducibility (High RSD) | Inconsistent Sample Collection: Variability in how samples are collected can lead to significant differences in measured concentrations. | - Standardize Wiping Technique: When collecting from skin, use a consistent pressure, area, and wiping duration. The wiping method has been shown to be more effective than passive sampling.[1] - Control Environmental Conditions: Collect samples in a temperature and humidity-controlled environment if possible. |
| Sample Instability: this compound can degrade over time, especially at room temperature. | - Analyze Samples Promptly: Analyze samples as soon as possible after collection. - Proper Storage: If immediate analysis is not possible, store samples at 4°C. At this temperature, there is almost no decrease in this compound levels even after 24 hours.[2] At room temperature, a significant decrease can be observed after 6 hours.[2] | |
| Variable SPME Fiber Performance: The efficiency of the SPME fiber can change over time with use. | - Precondition New Fibers: Always precondition new fibers according to the manufacturer's instructions. - Regularly Clean the Fiber: Clean the fiber for 1-2 minutes before each sampling. - Monitor Fiber Health: If reproducibility declines, consider replacing the SPME fiber. | |
| Peak Tailing or Broadening | GC Inlet Issues: Problems with the injection port can lead to poor peak shape. | - Check for Septum Coring: Use pre-drilled, low-bleed septa to minimize particles entering the inlet liner. - Clean or Replace the Inlet Liner: A dirty liner can cause peak tailing. |
| Chromatographic Issues: The GC column may not be performing optimally. | - Condition the Column: Ensure the GC column is properly conditioned. - Check for Column Contamination: If the column is contaminated, it may need to be baked out or trimmed. | |
| Interfering Peaks | Co-eluting Compounds: Other volatile compounds in the sample may have similar retention times to this compound. | - Optimize GC Temperature Program: Adjust the temperature ramp to improve separation. - Use Selective Ion Monitoring (SIM) Mode: In MS, monitor for specific ions characteristic of this compound to improve selectivity. |
| Contamination: Contaminants can be introduced from various sources. | - Run Blanks: Analyze blank samples (e.g., clean gauze) to identify any background contamination. - Pre-bake Vials and Septa: Heat vials and septa to remove volatile contaminants before use. |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for measuring this compound?
A1: Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely accepted and reproducible method for the determination of this compound.[1][3] This technique is solvent-free, sensitive, and can be easily automated.
Q2: How should I collect samples from skin to ensure reproducibility?
A2: The "wiping method," where the skin surface is wiped with a material like gauze, has been shown to be the most efficient method for collecting this compound from skin emissions and secretions.[1] It is crucial to standardize the wiping procedure in terms of pressure, area, and duration to maintain consistency across samples.
Q3: What are the optimal storage conditions for samples containing this compound?
A3: To ensure sample stability, it is recommended to store collected samples refrigerated at 4°C. Under these conditions, this compound levels remain stable with almost no degradation for at least 24 hours.[2] Storage at room temperature can lead to a significant decrease in this compound concentration after just 6 hours.[2]
Q4: Do I need to derivatize this compound for GC-MS analysis?
A4: While direct analysis is possible, derivatization can improve chromatographic properties and sensitivity. A common derivatizing agent for aldehydes like this compound is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).[4][5][6] This reaction forms a stable oxime derivative that is amenable to GC-MS analysis.
Q5: What SPME fiber is best for this compound analysis?
A5: A 65 µM StableFlex Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber has been shown to be the most efficient for extracting this compound.[3]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the HS-SPME/GC-MS analysis of this compound as reported in the literature.
| Parameter | Value | Reference |
| SPME Fiber | 65 µM StableFlex PDMS/DVB | [3] |
| Extraction Temperature | 50 °C | [1][3] |
| Extraction Time | 45 min | [1][3] |
| Desorption Temperature | 230 °C | [1] |
| Desorption Time | 5 min | [1] |
| GC Column | DB-1 Capillary Column | [3] |
| Limit of Detection (LOD) | 22 pg (S/N = 3) | [3] |
| Linearity Range | 1–50 ng | [3] |
| Correlation Coefficient (r) | 0.991 | [3] |
| Reproducibility (RSD) | 4.7% (n=3) | [1] |
| Extraction Yield | ~40% | [1] |
Experimental Protocols
Detailed Methodology for HS-SPME/GC-MS Analysis of this compound
This protocol is based on a validated method for the determination of this compound from skin samples.[1][3]
1. Sample Collection (Wiping Method)
-
Use a sterile gauze pad to wipe the target skin area (e.g., forearm, back) with consistent pressure for a standardized duration (e.g., 1 minute).
-
Immediately place the gauze into a clean 40 mL headspace vial and seal it with a screw cap containing a PTFE/silicone septum.
2. Sample Storage
-
If not analyzed immediately, store the sealed vials at 4°C.
3. HS-SPME Procedure
-
Place the vial in a heating block or water bath set to 50°C and allow it to equilibrate for at least 15 minutes.
-
Manually or automatically expose a pre-conditioned 65 µM PDMS/DVB SPME fiber to the headspace of the vial for 45 minutes at 50°C.
4. GC-MS Analysis
-
Injector:
-
Desorb the SPME fiber in the GC inlet for 5 minutes at 230°C.
-
Use a splitless injection mode.
-
-
Column:
-
Use a DB-1 capillary column (or equivalent non-polar column).
-
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at 20°C/min.
-
Ramp 2: Increase to 250°C at 30°C/min, hold for 2 minutes.
-
-
Mass Spectrometer:
-
Operate in Selective Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.
-
Monitor characteristic ions for this compound (e.g., m/z 41, 55, 70, 83, 96, 111, 122).
-
5. Quantification
-
Prepare a calibration curve using standard solutions of this compound spiked onto clean gauze pads and subjected to the same HS-SPME/GC-MS procedure.
-
Calculate the concentration of this compound in the samples based on the calibration curve.
Visualizations
Caption: Figure 1. Workflow for reproducible this compound measurement.
Caption: Figure 2. Logic for troubleshooting low this compound signal.
References
- 1. Headspace Solid-Phase Microextraction/Gas Chromatography–Mass Spectrometry for the Determination of this compound and Its Application to Body Odor Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Determination of aldehydes in drinking water using pentafluorobenzylhydroxylamine derivatization and solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
"calibration and standardization issues in 2-Nonenal analysis"
Welcome to the Technical Support Center for 2-Nonenal Analysis. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common calibration and standardization challenges.
Frequently Asked Questions (FAQs)
Q1: My this compound standard seems unstable. What is the proper way to handle and store it?
A1: this compound is an unsaturated aldehyde that is sensitive to air and prone to degradation.[1] Analytical standards of trans-2-Nonenal have a limited shelf life. To ensure the integrity of your calibration standards:
-
Storage: Store the neat standard in a tightly sealed vial at a low temperature (as recommended by the manufacturer, typically ≤ -20°C) and under an inert atmosphere (e.g., argon or nitrogen).
-
Stock Solutions: Prepare stock solutions in a high-purity solvent. Once prepared, store aliquots in sealed vials at low temperatures to minimize freeze-thaw cycles and exposure to air.
-
Working Standards: Prepare fresh working standards from the stock solution for each analytical run. Do not store dilute working standards for extended periods. One study noted that while samples were stable for up to 6 hours, a 40% decrease was observed after 24 hours.[2]
Q2: What are common causes for poor linearity or a low correlation coefficient (R²) in my calibration curve?
A2: Several factors can lead to poor calibration curve performance:
-
Standard Degradation: As mentioned in Q1, this compound is unstable. If your standards have degraded, it will directly impact linearity.
-
Adsorption: this compound is a reactive aldehyde and can adsorb to active sites in the GC inlet, column, or transfer lines. This is especially problematic at lower concentrations, causing a non-linear response. Derivatization can help mitigate this.[3][4]
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate quantification and poor linearity if not properly compensated for.[5][6][7]
-
Detector Saturation: At high concentrations, the detector response may become non-linear. Ensure your calibration range is appropriate for the detector's linear dynamic range.
Q3: Should I use an internal standard for this compound quantification? If so, what kind?
A3: Yes, using an internal standard (IS) is highly recommended to compensate for variations in sample preparation, injection volume, and potential matrix effects.[8] The ideal IS is a stable isotope-labeled version of the analyte, such as this compound-d_x_. However, if a deuterated analog is unavailable, a structurally similar compound with similar chemical properties and chromatographic behavior can be used. For example, a deuterated nonanal (B32974) (Nonanal-d18) has been used for the quantification of nonanal, a similar aldehyde.[9]
Q4: Is derivatization necessary for this compound analysis by GC-MS?
A4: While not always mandatory, derivatization is a common and highly effective strategy.[10][11] this compound contains a reactive aldehyde group which can cause poor peak shape (tailing) and adsorption in the GC system.[3][4] Derivatization converts the aldehyde into a more stable, less polar, and often more volatile derivative. This typically improves peak symmetry, enhances sensitivity, and reduces analyte loss.[3] A common derivatizing agent for aldehydes is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which forms a stable hydrazone.[9]
Troubleshooting Guide
| Problem / Observation | Potential Cause | Recommended Solution |
| Low or Inconsistent Analyte Recovery | Inefficient Extraction: The chosen sample preparation method (e.g., SPME, liquid-liquid extraction) may not be optimal for the matrix. | Optimize extraction parameters such as fiber type (for SPME), solvent choice, pH, temperature, and extraction time.[10][12] |
| Analyte Volatility/Loss: this compound is volatile and can be lost during sample concentration steps (e.g., solvent evaporation). | Minimize evaporation steps or use a gentle stream of nitrogen. Use an internal standard to correct for losses. One study reported recoveries of only 40-50% during distillation/concentration, which was compensated for using the standard addition method.[13] | |
| Analyte Degradation: this compound can degrade during sample processing due to oxidation or reaction with matrix components. | Add an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent.[14] Keep samples cool and process them as quickly as possible. | |
| Poor Chromatographic Peak Shape (Tailing) | Active Sites: The polar aldehyde group of this compound interacts with active sites (e.g., free silanol (B1196071) groups) in the GC inlet liner or column. | Use a deactivated inlet liner and a high-quality, low-bleed GC column. Perform regular system maintenance. Consider derivatizing the analyte to block the reactive aldehyde group.[3][4] |
| Signal Suppression or Enhancement (Matrix Effects) | Co-eluting Matrix Components: Endogenous or exogenous compounds in the sample matrix interfere with the ionization of this compound at the MS source.[5][6] | 1. Improve Sample Cleanup: Implement more rigorous sample preparation steps (e.g., solid-phase extraction) to remove interferences. 2. Optimize Chromatography: Modify the GC temperature program or change the column to better separate this compound from interfering peaks. 3. Use a Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte to mimic the matrix effects seen in the samples.[7] 4. Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects as the IS will be affected similarly to the analyte.[8] |
| High Background or Ghost Peaks | System Contamination: Contamination from previous injections, the sample matrix, or the SPME fiber. | Bake out the GC column and inlet. Run solvent blanks to identify the source of contamination. Ensure proper conditioning of SPME fibers before use. |
| Septum Bleed: Particles from the inlet septum are depositing in the liner or column. | Use high-quality, low-bleed septa and replace them regularly. |
Quantitative Data from Validated Methods
The following tables summarize performance data from various published methods for this compound analysis, primarily using Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS).
Table 1: Method Validation Parameters
| Method | Matrix | Linearity Range | Correlation Coefficient (R²) | LOD | LOQ | Reference |
| HS-SPME-GC-MS | Gauze (Body Odor) | 1 - 50 ng | 0.991 | 22 pg | 74 pg | [2][12][15] |
| HS-SPME-GC-MS | Beer | 0.02 - 4.0 µg/L | 0.9994 | 0.01 µg/L | 0.02 µg/L | [10][11][16] |
| Bio-sniffer (ALDH) | Vapor | 0.4 - 7.5 ppm | 0.994 | 0.23 ppm | 0.26 ppm | [17][18][19][20] |
Table 2: Recovery and Precision Data
| Method | Matrix | Fortification Level | Recovery % | Precision (RSD %) | Reference |
| HS-SPME-GC-MS | Beer | 2.0 µg/L | 96.5% | 4.0% | [11][16] |
| Distillation/HPLC | Beer | Not specified | 40 - 50% | Not specified | [13] |
Experimental Protocols
Method: Analysis of this compound by Headspace Solid-Phase Microextraction and GC-MS (HS-SPME-GC-MS)
This protocol is a generalized example based on methodologies for analyzing this compound in various matrices like beer or collected body odor samples.[10][12][16]
1. Sample Preparation:
-
Beer: Degas an aliquot (e.g., 10 mL) of the beer sample and place it into a headspace vial (e.g., 20-23 mL).
-
Body Odor: A sample collected on a gauze pad is placed directly into a headspace vial.[12]
-
Internal Standard: Spike the sample with an appropriate internal standard if used.
-
Seal the vial with a PTFE-faced silicone septum.
2. HS-SPME Procedure:
-
Fiber Selection: A Carboxen/Polydimethylsiloxane (CAR/PDMS) or a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used.[10][11] A PDMS/DVB fiber has also been shown to be effective.[12]
-
Equilibration: Place the vial in a heating block or autosampler agitator. Allow the sample to equilibrate at a set temperature (e.g., 50°C) for a specified time (e.g., 15 minutes).[10][16]
-
Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 45-90 minutes) at the same temperature, often with agitation.[10][12]
3. GC-MS Analysis:
-
Desorption: After extraction, the fiber is immediately transferred to the heated GC inlet (e.g., 230-280°C) where the analytes are desorbed.[11] Desorption is typically done in splitless mode for a short time (e.g., 2 minutes) to maximize the transfer of analytes to the column.
-
GC Separation:
-
Column: A non-polar capillary column, such as a DB-1 or equivalent (100% dimethylpolysiloxane), is often used.[12]
-
Oven Program: A typical temperature program might start at 40°C, hold for 2 minutes, then ramp at 10°C/min to 250°C, and hold for 5 minutes. This must be optimized for the specific application.
-
-
Mass Spectrometry Detection:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Data can be acquired in full scan mode to identify compounds or in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantitative accuracy.[12] For this compound (MW: 140.22), characteristic fragment ions such as m/z 55, 70, 83, and 96 are often monitored.[16][21]
-
4. Calibration:
-
Prepare a series of calibration standards in a relevant blank matrix (matrix-matched calibration) or solvent.
-
Process the standards using the same HS-SPME-GC-MS procedure as the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.
Visualizations
Experimental Workflow
Caption: General experimental workflow for this compound analysis using HS-SPME-GC-MS.
Troubleshooting Logic for Low Analyte Signal
Caption: A decision tree for troubleshooting low signal issues in this compound analysis.
Understanding Matrix Effects
Caption: Diagram illustrating how co-eluting matrix components can cause ion suppression.
References
- 1. fishersci.com [fishersci.com]
- 2. researchgate.net [researchgate.net]
- 3. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. scielo.br [scielo.br]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. Headspace Solid-Phase Microextraction/Gas Chromatography–Mass Spectrometry for the Determination of this compound and Its Application to Body Odor Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Challenges in Lipidomics Biomarker Identification: Avoiding the Pitfalls and Improving Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Headspace Solid-Phase Microextraction/Gas Chromatography-Mass Spectrometry for the Determination of this compound and Its Application to Body Odor Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Gas-Phase Biosensors (Bio-Sniffers) for Measurement of this compound, the Causative Volatile Molecule of Human Aging-Related Body Odor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. This compound, (E)- [webbook.nist.gov]
"process improvements for the synthesis of 2-Nonenal isomers"
Welcome to the technical support center for the synthesis of 2-Nonenal isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound isomers?
A1: The most common laboratory and industrial methods for synthesizing this compound isomers include:
-
One-Pot Synthesis from Castor Oil: This method involves the ozonolysis of ricinoleic acid, a major component of castor oil, followed by a reduction and dehydration sequence. It is often favored for its use of a renewable and inexpensive starting material.[1]
-
Oxidation of 2-Nonen-1-ol: This is a straightforward method where 2-Nonen-1-ol is oxidized to this compound using various oxidizing agents. The Swern oxidation is a common choice due to its mild reaction conditions.
-
Wittig Reaction and Horner-Wadsworth-Emmons (HWE) Reaction: These olefination reactions involve the reaction of an aldehyde (e.g., heptanal) with a phosphorus ylide (Wittig) or a phosphonate (B1237965) carbanion (HWE) to form the carbon-carbon double bond of this compound. The HWE reaction generally offers better E-isomer selectivity.
-
Aldol (B89426) Condensation: This method involves the base-catalyzed reaction between heptanal (B48729) and acetaldehyde (B116499) to form this compound. This approach is a classic carbon-carbon bond-forming reaction.
Q2: How can I control the stereoselectivity to obtain the desired (E) or (Z)-isomer of this compound?
A2: Controlling the E/Z isomer ratio is a critical aspect of this compound synthesis.
-
For Wittig reactions , the choice of ylide is crucial. Stabilized ylides generally favor the formation of the (E)-isomer, while non-stabilized ylides tend to yield the (Z)-isomer. The choice of base and the presence of lithium salts can also influence the stereochemical outcome.
-
The Horner-Wadsworth-Emmons (HWE) reaction is generally preferred for the synthesis of (E)-alkenes with high selectivity. Modifications to the phosphonate reagent, such as using bis(2,2,2-trifluoroethyl) phosphonates (Still-Gennari modification), can favor the formation of (Z)-alkenes.
-
The one-pot synthesis from castor oil primarily yields the (E)-isomer of this compound.[1]
Q3: What are the main challenges in the purification of this compound isomers?
A3: The primary challenges in purifying this compound isomers are their similar polarities and boiling points, making separation by standard distillation or column chromatography difficult. The trans-isomer is generally more stable than the cis-isomer.[2] Purification methods often involve derivatization, such as forming bisulfite adducts, followed by regeneration of the aldehyde. Fractional distillation under reduced pressure can be employed, but care must be taken to avoid isomerization at high temperatures.
Troubleshooting Guides
Low Yield
| Symptom | Potential Cause | Suggested Solution |
| Overall low yield in any synthesis | Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion. |
| Decomposition of starting materials or product. | Ensure all reagents are pure and dry. Use an inert atmosphere (e.g., nitrogen or argon) if reagents are sensitive to air or moisture. | |
| Suboptimal reaction temperature. | Optimize the reaction temperature. Some reactions, like the Swern oxidation, require very low temperatures (-78 °C) to be effective. | |
| Low yield in Wittig Reaction | Sterically hindered aldehyde or ketone. | Consider using the Horner-Wadsworth-Emmons (HWE) reaction, as phosphonate carbanions are generally more reactive. |
| Unstable ylide. | Generate the ylide in situ in the presence of the aldehyde to minimize decomposition. | |
| Low yield in Aldol Condensation | Self-condensation of starting materials. | If performing a crossed aldol condensation, slowly add the enolizable aldehyde/ketone to a mixture of the non-enolizable carbonyl compound and the base. |
| Competing Cannizzaro reaction. | Avoid using a highly concentrated base, especially with aldehydes that lack alpha-hydrogens. |
Poor Isomer Selectivity
| Symptom | Potential Cause | Suggested Solution |
| Mixture of (E) and (Z) isomers in Wittig Reaction | Use of a semi-stabilized ylide. | For (E)-selectivity, use a stabilized ylide. For (Z)-selectivity, use a non-stabilized ylide under salt-free conditions. |
| Presence of lithium salts. | Use sodium- or potassium-based bases instead of n-butyllithium to generate the ylide. | |
| Low (E)-selectivity in HWE Reaction | Suboptimal phosphonate reagent. | Use standard triethyl phosphonoacetate for high (E)-selectivity. |
| Formation of undesired isomers during purification | Isomerization at high temperatures. | Use purification methods that operate at lower temperatures, such as wiped-film evaporation or fractional distillation under high vacuum. |
Data Presentation: Comparison of Synthesis Methods
| Synthesis Method | Starting Materials | Typical Yield | Purity | Predominant Isomer | Key Advantages | Key Disadvantages |
| One-Pot Synthesis from Castor Oil | Castor Oil, Methanol (B129727), Ozone, Dimethyl Sulfide (B99878), Sulfuric Acid | ~80%[1] | ~95%[1] | (E)[1] | Inexpensive and renewable starting material, simple procedure.[1] | Use of hazardous ozone. |
| Swern Oxidation | 2-Nonen-1-ol, Oxalyl Chloride, DMSO, Triethylamine (B128534) | High (typically >90%) | High | Dependent on starting alcohol isomer | Mild reaction conditions, compatible with many functional groups. | Production of foul-smelling dimethyl sulfide, requires low temperatures. |
| Horner-Wadsworth-Emmons (HWE) Reaction | Heptanal, Triethyl phosphonoacetate, Base (e.g., NaH) | Generally high | High | (E) | High (E)-selectivity, water-soluble byproducts are easily removed. | Base-sensitive substrates may be problematic. |
| Aldol Condensation | Heptanal, Acetaldehyde, Base (e.g., NaOH) | Moderate to High | Variable | Mixture, often favors (E) | Atom economical, classic C-C bond formation. | Risk of self-condensation and other side reactions. |
Experimental Protocols
Protocol 1: One-Pot Synthesis of (E)-2-Nonenal from Castor Oil
This protocol is adapted from the procedure described by Kula, J., and Sadowska, H.
Objective: To synthesize (E)-2-Nonenal from castor oil in a one-pot reaction.
Materials:
-
Commercial castor oil
-
Methanol
-
Ozone (from an ozone generator)
-
Dimethyl sulfide
-
Dilute sulfuric acid (e.g., 5%)
-
Dichloromethane (B109758) (for extraction)
-
Anhydrous sodium sulfate
-
Round-bottom flask with a gas inlet tube
-
Magnetic stirrer
-
Low-temperature bath (e.g., dry ice/acetone)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve commercial castor oil in methanol in a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube.
-
Cool the solution to -20 °C using a low-temperature bath.
-
Bubble ozone through the solution until the reaction is complete (monitoring by TLC is recommended).
-
Purge the solution with nitrogen to remove excess ozone.
-
Add dimethyl sulfide dropwise to the reaction mixture at -20 °C to reduce the ozonide products.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Add dilute sulfuric acid to the mixture to facilitate the dehydration of the intermediate hydroxy aldehyde.
-
Stir the mixture at room temperature until the dehydration is complete (monitor by TLC).
-
Extract the product with dichloromethane.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure using a rotary evaporator to obtain crude (E)-2-Nonenal.
-
Purify the product by vacuum distillation.
Protocol 2: Swern Oxidation of 2-Nonen-1-ol
Objective: To synthesize this compound by oxidizing 2-Nonen-1-ol.
Materials:
-
2-Nonen-1-ol
-
Oxalyl chloride
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine (Et3N)
-
Anhydrous dichloromethane (DCM)
-
Schlenk flask
-
Low-temperature bath (-78 °C)
-
Syringes
-
Magnetic stirrer
-
Separatory funnel
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried Schlenk flask under a nitrogen atmosphere, add anhydrous DCM and cool to -78 °C.
-
Slowly add oxalyl chloride to the cooled DCM.
-
Add a solution of DMSO in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at -78 °C.
-
Stir the mixture for 15 minutes.
-
Slowly add a solution of 2-Nonen-1-ol in anhydrous DCM to the reaction mixture.
-
Stir for 30 minutes at -78 °C.
-
Add triethylamine dropwise, and continue stirring for another 30 minutes at -78 °C.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with water.
-
Extract the product with DCM.
-
Wash the combined organic layers with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution to obtain the crude this compound.
-
Purify by flash column chromatography on silica (B1680970) gel.
Visualizations
Caption: One-Pot Synthesis of (E)-2-Nonenal from Castor Oil.
Caption: Troubleshooting Logic for Low Yield in this compound Synthesis.
References
Validation & Comparative
2-Nonenal: A Specific Biomarker for Aging? A Comparative Guide
The quest for reliable biomarkers of aging is a cornerstone of gerontological research and drug development. Among the various candidates, the volatile organic compound 2-Nonenal has emerged as a potential specific indicator of the aging process. This guide provides an objective comparison of this compound with other alternatives, supported by experimental data, detailed methodologies, and visual representations of the underlying biochemical pathways.
Executive Summary
This compound, an unsaturated aldehyde, is a product of the oxidative degradation of omega-7 unsaturated fatty acids, which increase in skin lipids with age. Its presence and concentration show a strong correlation with advancing age, making it a compelling candidate as a specific biomarker for aging. This guide delves into the validation of this compound, compares it with another prominent lipid peroxidation biomarker, 4-Hydroxynonenal (4-HNE), and provides detailed experimental protocols for its analysis.
Comparison of this compound and 4-HNE as Aging Biomarkers
| Biomarker | Precursor | Matrix | Age Group | Concentration/Level | Reference |
| This compound | Omega-7 Unsaturated Fatty Acids (e.g., Palmitoleic acid) | Skin Body Odor | 26-39 years | Not Detected | Haze et al., 2001 |
| 40-75 years | Detected and increases with age | Haze et al., 2001 | |||
| 4-HNE | Omega-6 Polyunsaturated Fatty Acids (e.g., Linoleic, Arachidonic acid) | Rat Serum (Free HNE) | 7 months | ~0.33 µM | Kim et al., 2006 |
| 24 months | ~0.73 µM | Kim et al., 2006 | |||
| Rat Serum (Protein-bound HNE) | 7 months | Baseline | Kim et al., 2006 | ||
| 24 months | ~2-3 fold increase | Kim et al., 2006 | |||
| Human Plasma | < 30 years | ~68.9 nmol/L | Gil et al., 2006 | ||
| > 70 years | ~107.4 nmol/L | Gil et al., 2006 |
Signaling Pathway of Lipid Peroxidation in Aging
The formation of this compound and 4-HNE is a direct consequence of oxidative stress, a hallmark of the aging process. Increased production of reactive oxygen species (ROS) and a decline in antioxidant defenses lead to the peroxidation of polyunsaturated fatty acids in cellular membranes.
Caption: Generation of this compound and 4-HNE from lipid peroxidation.
Experimental Protocols
The gold standard for the analysis of this compound in biological samples is Headspace Solid-Phase Microextraction followed by Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS).
Protocol: Analysis of this compound in Human Skin Odor by HS-SPME-GC-MS
1. Sample Collection:
-
Subjects wear a clean, scent-free cotton t-shirt for a specified period (e.g., 24 hours) to collect body odor components.
-
The t-shirt is then cut into small pieces, and a specific area (e.g., from the back or chest) is used for analysis.
2. Headspace Solid-Phase Microextraction (HS-SPME):
-
The cloth sample is placed in a sealed headspace vial.
-
The vial is heated to a specific temperature (e.g., 60°C) for a defined time (e.g., 30 minutes) to allow volatile compounds to accumulate in the headspace.
-
An SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace for a set duration (e.g., 30 minutes) to adsorb the volatile analytes.
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
The SPME fiber is inserted into the heated injection port of the gas chromatograph, where the adsorbed compounds are thermally desorbed.
-
The analytes are separated on a capillary column (e.g., DB-5ms).
-
The separated compounds are then introduced into the mass spectrometer for detection and identification. This compound is identified based on its characteristic mass spectrum and retention time.
Caption: Workflow for this compound analysis using HS-SPME-GC-MS.
Logical Relationship: Validation of this compound as a Biomarker
The validation of this compound as a specific biomarker for aging follows a logical progression of scientific evidence.
"comparative analysis of different 2-Nonenal detection methods"
A Comparative Analysis of 2-Nonenal Detection Methods
For researchers, scientists, and drug development professionals, the accurate and sensitive detection of this compound, a volatile organic compound associated with oxidative stress and aging, is of paramount importance. This guide provides a comprehensive comparison of various analytical methods for the detection of this compound, offering insights into their principles, performance characteristics, and experimental protocols.
Quantitative Performance Comparison
The selection of an appropriate detection method for this compound depends on various factors, including the required sensitivity, the sample matrix, and the available instrumentation. The following table summarizes the key quantitative performance parameters of commonly employed techniques.
| Method | Principle | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity Range | Key Advantages | Key Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass-based detection. | 22 pg[1][2][3] | 74 pg[4] | 1 - 50 ng[1][2][3] | High specificity and sensitivity, capable of identifying unknown compounds. | Requires derivatization for non-volatile samples, instrumentation can be expensive.[5] |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separation of compounds in a liquid phase followed by UV absorbance detection. | ~0.1 µg/L (for aged beer samples)[6][7] | Not explicitly stated in reviewed sources. | Not explicitly stated in reviewed sources. | Suitable for non-volatile or thermally labile compounds, relatively lower operational cost than GC-MS.[5] | Often requires derivatization to enhance detection, lower specificity compared to MS detectors. |
| Enzymatic Biosensor (ALDH-based) | Catalytic oxidation of this compound by aldehyde dehydrogenase (ALDH) leading to a measurable fluorescent signal. | 0.23 ppm (vapor phase)[8] | 0.26 ppm (vapor phase)[8] | 0.4 - 7.5 ppm (vapor phase)[8] | High sensitivity, potential for continuous and real-time monitoring.[8] | Can be influenced by other aldehydes, leading to lower selectivity.[8][9] |
| Enzymatic Biosensor (ER1-based) | Catalytic reduction of this compound by enone reductase 1 (ER1) leading to a measurable change in fluorescence. | Detected at 0.4 and 0.8 ppm (vapor phase)[8] | Not explicitly stated in reviewed sources. | Not explicitly stated in reviewed sources. | High selectivity for this compound.[8][9] | Lower sensitivity compared to the ALDH-based biosensor.[8] |
| Fluorescent Probes | Chemical reaction between the probe and aldehyde results in a change in fluorescence intensity. | 0.57 µM (for formaldehyde (B43269) with a specific probe)[10] | Not explicitly stated in reviewed sources for this compound. | Not explicitly stated in reviewed sources for this compound. | High sensitivity and potential for in-situ and real-time detection in living systems.[11][12] | Specific probes for this compound are not widely commercially available; potential for interference from other aldehydes.[10] |
| Electrochemical Sensors | Electrochemical reaction of the analyte at an electrode surface, generating a measurable electrical signal. | Not explicitly stated in reviewed sources for this compound. | Not explicitly stated in reviewed sources for this compound. | Not explicitly stated in reviewed sources for this compound. | Potential for portability, low cost, and rapid analysis.[13][14] | Selectivity for this compound over other volatile organic compounds can be a challenge. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and replication of detection assays. Below are representative experimental protocols for the key methods discussed.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is highly sensitive and selective for the analysis of volatile compounds like this compound.
Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):
-
Collect the sample containing this compound (e.g., headspace of a biological sample, wiped gauze from skin).
-
Place the sample in a sealed vial.
-
Expose a Solid-Phase Microextraction (SPME) fiber (e.g., PDMS/DVB) to the headspace of the vial at a controlled temperature (e.g., 50°C) for a defined period (e.g., 45 minutes) to allow for the adsorption of volatile compounds.[2]
-
Retract the fiber and introduce it into the GC injection port for thermal desorption.
GC-MS Analysis:
-
Gas Chromatograph: Agilent 6890N or similar.
-
Column: DB-1 capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) to elute the compounds.
-
Mass Spectrometer: Agilent 5973N or similar.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 30-300.
-
Detection: Monitor for characteristic ions of this compound (e.g., m/z 41, 55, 70, 83, 96, 111, 122).
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for analyzing this compound in liquid samples, often after a derivatization step to enhance its detectability.
Sample Preparation and Derivatization:
-
For samples where this compound is not in a liquid matrix, perform an extraction (e.g., steam distillation followed by solid-phase extraction).[6]
-
To a known volume of the sample extract, add a derivatizing agent such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) in an acidic solution.
-
Allow the reaction to proceed for a specific time to form the this compound-DNPH derivative.
-
Quench the reaction and prepare the sample for HPLC injection.
HPLC-UV Analysis:
-
HPLC System: Agilent 1260 Infinity or similar, equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor the absorbance at the maximum wavelength for the this compound-DNPH derivative (typically around 360 nm).
-
Quantification: Use a calibration curve prepared with known concentrations of this compound-DNPH standard.
Enzymatic Biosensor (ALDH-based)
This method offers a sensitive and potentially continuous measurement of this compound.
Sensor Preparation:
-
Immobilize aldehyde dehydrogenase (ALDH) onto a suitable support, such as a membrane or the surface of an optical fiber.
-
Integrate the enzyme-immobilized support into a flow cell or a probe that allows for the introduction of the sample and the detection of the reaction product.
Measurement Protocol:
-
Introduce a buffer solution containing the coenzyme NAD+ to the sensor to establish a baseline signal.
-
Introduce the sample containing this compound (either in liquid or gas phase).
-
The ALDH enzyme catalyzes the oxidation of this compound, which is accompanied by the reduction of NAD+ to NADH.[9]
-
Measure the increase in fluorescence of NADH (excitation at ~340 nm, emission at ~460 nm).[8]
-
The rate of fluorescence increase or the final fluorescence intensity is proportional to the concentration of this compound in the sample.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding. The following diagrams were generated using Graphviz (DOT language).
Signaling Pathways
1. Lipid Peroxidation Pathway Leading to this compound Formation
This compound is a byproduct of lipid peroxidation, a process initiated by oxidative stress.
2. This compound Induced Apoptosis Signaling Pathway
This compound can induce cellular apoptosis through the activation of stress-related signaling cascades. This pathway is based on the known effects of its structural analog, 4-hydroxy-2-nonenal (4-HNE).
Experimental Workflows
1. GC-MS Detection Workflow
A typical workflow for the detection of this compound using Gas Chromatography-Mass Spectrometry.
2. Enzymatic Biosensor Detection Workflow
A generalized workflow for the detection of this compound using an enzyme-based biosensor.
References
- 1. glenresearch.com [glenresearch.com]
- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 3. thomasalittleconsulting.com [thomasalittleconsulting.com]
- 4. Sorption Kinetic Parameters from Nanomechanical Sensing for Discrimination of this compound from Saturated Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Calculating LOD and LOQ for HPLC and UV Methods – Pharma Validation [pharmavalidation.in]
- 8. mdpi.com [mdpi.com]
- 9. Removal of Trans-2-nonenal Using Hen Egg White Lysosomal-Related Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 13. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]
- 14. researchgate.net [researchgate.net]
2-Nonenal vs. 4-Hydroxy-2-nonenal: A Comparative Guide for Markers of Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, is a critical factor in the pathophysiology of numerous diseases. Lipid peroxidation, the oxidative degradation of lipids, is a primary indicator of oxidative stress, leading to the formation of various reactive aldehydes. Among these, 2-nonenal (B146743) and 4-hydroxy-2-nonenal (4-HNE) are two prominent α,β-unsaturated aldehydes derived from the peroxidation of ω-6 polyunsaturated fatty acids. This guide provides an objective comparison of this compound and 4-HNE as markers of oxidative stress, supported by experimental data and methodologies, to aid researchers in selecting the appropriate biomarker for their studies.
Core Comparison: this compound vs. 4-Hydroxy-2-nonenal
While both this compound and 4-HNE originate from lipid peroxidation, 4-HNE is a more established and widely utilized biomarker for systemic oxidative stress.[1][2][3] 4-HNE is highly reactive and cytotoxic, readily forming adducts with proteins, DNA, and lipids, thereby disrupting cellular signaling and function.[2][3][4] Its levels are significantly elevated in various tissues and bodily fluids in numerous diseases associated with oxidative stress.[5][6]
This compound, on the other hand, is most notably associated with the characteristic "aging odor" in humans, produced by the oxidative degradation of ω-7 unsaturated fatty acids on the skin.[7][8] While it is a product of lipid peroxidation and can be used as a marker for oxidative stress in specific contexts like skin aging, its role and quantification as a systemic marker of cellular oxidative stress are less extensively documented compared to 4-HNE.[7][8][9]
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound and 4-HNE based on available experimental data.
Table 1: General Characteristics and Properties
| Feature | This compound | 4-Hydroxy-2-nonenal (4-HNE) |
| Molar Mass | 140.22 g/mol | 156.22 g/mol |
| Formation Precursors | Predominantly ω-7 and ω-6 polyunsaturated fatty acids (e.g., palmitoleic acid, linoleic acid)[7][9] | Primarily ω-6 polyunsaturated fatty acids (e.g., arachidonic acid, linoleic acid)[3][10] |
| Reactivity | Reactive aldehyde, forms adducts with proteins[9] | Highly reactive α,β-unsaturated hydroxyalkenal, readily forms Michael adducts and Schiff bases with proteins, DNA, and lipids[3][10] |
| Primary Association | Age-related body odor, skin lipid peroxidation[7][8] | Systemic oxidative stress, cytotoxicity, signaling molecule in various pathologies[1][2][3][5] |
Table 2: Reported Concentrations in Biological and Other Samples
| Analyte | Sample Type | Concentration Range | Reference |
| This compound | Gauze wipe from human skin | Detectable, quantifiable with LOD of 22 pg | [11][12] |
| This compound | Beer | 0.17 - 0.42 µg/L | [13] |
| 4-HNE | Human Plasma (elderly volunteers) | 37 ± 15 nmol/L | [14] |
| 4-HNE | Human Plasma (migraine patients) | Elevated levels reported | [15] |
| 4-HNE | Diabetic patient tissues | Elevated levels of 4-HNE and its protein adducts | [5][6] |
Note: A direct comparison of concentrations is challenging due to different sample types and analytical methods. The data indicates that 4-HNE is more commonly quantified in systemic samples like plasma as a disease biomarker.
Formation Pathways
Both this compound and 4-HNE are products of the lipid peroxidation cascade initiated by ROS. The diagrams below illustrate their general formation pathways.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-Hydroxy-Trans-2-Nonenal in the Regulation of Anti-Oxidative and Pro-Inflammatory Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxidative Stress and 4-hydroxy-2-nonenal (4-HNE): Implications in the Pathogenesis and Treatment of Aging-related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Hydroxy-2-nonenal, a lipid peroxidation product, as a biomarker in diabetes and its complications: challenges and opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Lipid Peroxidation Generates Body Odor Component trans-2-Nonenal Covalently Bound to Protein in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The lipid peroxidation product 4-hydroxy-2-nonenal: Advances in chemistry and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Headspace Solid-Phase Microextraction/Gas Chromatography–Mass Spectrometry for the Determination of this compound and Its Application to Body Odor Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Headspace Solid-Phase Microextraction/Gas Chromatography-Mass Spectrometry for the Determination of this compound and Its Application to Body Odor Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ajrms.com [ajrms.com]
- 15. Oxidative stress: Determination of 4-hydroxy-2-nonenal by gas chromatography/mass spectrometry in human and rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis: Cross-Validation of Biosensor and GC-MS Technologies for 2-Nonenal Detection
For researchers and professionals in drug development and scientific research, the accurate quantification of biomarkers is paramount. 2-Nonenal, a volatile organic compound, has garnered significant interest as a potential biomarker for aging-related body odor and other metabolic changes. This guide provides a comparative overview of two prominent analytical techniques for this compound detection: enzyme-based biosensors and Gas Chromatography-Mass Spectrometry (GC-MS), offering insights into their respective methodologies and performance.
The quantification of this compound has traditionally relied on chromatographic methods, which can be challenging for daily and continuous monitoring.[1][2][3][4][5] In response, novel biosensor technologies are emerging to provide more facile and continuous measurements.[1][2][3] This guide will delve into the experimental protocols and performance data of both approaches to assist researchers in selecting the most suitable method for their needs.
Performance Comparison
The selection of an analytical method hinges on its performance characteristics. Below is a summary of the quantitative data for an enzyme-based biosensor and a standard GC-MS method for this compound detection.
| Parameter | Enzyme-Based Biosensor (ALDH Bio-sniffer) | Gas Chromatography-Mass Spectrometry (HS-SPME/GC-MS) |
| Limit of Detection (LOD) | 0.23 ppm (vapor)[1][2] | 22 pg[6][7][8][9] |
| Limit of Quantification (LOQ) | 0.26 ppm (vapor)[1][2] | 74 pg[6] |
| Linearity Range | 0.4–7.5 ppm (vapor)[1][2][10] | 1–50 ng[6][7][8][9] |
| Analysis Time | Near real-time/continuous[1][2][3][4][5] | Separation within 10 minutes (excluding sample preparation)[7][8][9] |
| Selectivity | ALDH biosensor reacts to various aldehydes; ER1 biosensor shows higher selectivity.[1][2][3][10] | Highly selective due to chromatographic separation and mass spectrometric detection.[6] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating experimental findings. The following sections outline the protocols for both the biosensor and GC-MS analysis of this compound.
Enzyme-Based Biosensor for this compound Detection
This protocol is based on a fluorescence-based biosensor utilizing aldehyde dehydrogenase (ALDH).[2][10]
Principle: The biosensor quantifies this compound by measuring the fluorescence of nicotinamide (B372718) adenine (B156593) dinucleotide (phosphate) hydrate (B1144303) (NAD(P)H), which is generated or consumed during the enzymatic reaction catalyzed by ALDH or enone reductase 1 (ER1).[1][2][3][4][10] The change in fluorescence intensity is proportional to the this compound concentration.
Apparatus:
Reagents:
-
Aldehyde dehydrogenase (ALDH)[2]
-
Nicotinamide adenine dinucleotide (NAD+) solution[10]
-
Phosphate buffer (pH 8.0)[10]
-
trans-2-Nonenal standard solutions[10]
Procedure:
-
The ALDH-immobilized membrane is attached to the tip of an optical fiber probe.[10]
-
The probe is dipped into a cuvette containing NAD+ solution.[10]
-
Standard solutions of trans-2-Nonenal are added to the cuvette.[10]
-
The fluorescence of the generated NAD(P)H is measured, with an excitation wavelength of 340 nm and an emission wavelength of 490 nm.[1][2][3][4][10]
-
For gas-phase measurements, a flow cell is used to introduce the vapor-phase this compound to the biosensor system.[5]
Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Analysis
This protocol utilizes headspace solid-phase microextraction (HS-SPME) coupled with GC-MS for the sensitive and selective analysis of this compound from skin samples.[6][7][8]
Principle: Volatile compounds from a sample are first extracted and concentrated onto a solid-phase microextraction (SPME) fiber in the headspace above the sample. The fiber is then introduced into the hot injector of a gas chromatograph, where the analytes are desorbed and separated based on their boiling points and interactions with the chromatographic column. The separated compounds are then detected and identified by a mass spectrometer.
Apparatus:
Reagents and Materials:
Procedure:
-
Sample Collection: this compound is collected from the skin surface by wiping with gauze.[6][7][8][9]
-
Sample Storage: The gauze containing the sample should be kept refrigerated until analysis to prevent the degradation of this compound.[6]
-
HS-SPME:
-
GC-MS Analysis:
-
The SPME fiber is inserted into the GC injector at 230 °C for desorption.[6]
-
The this compound is separated on a DB-1 capillary column, with a typical elution time of less than 10 minutes.[6][7]
-
The mass spectrometer is operated in selected ion monitoring (SIM) mode for selective and sensitive detection of this compound.[6] The mass spectrum of this compound does not typically show a molecular ion peak but several fragment ions.[6]
-
Visualizing the Methodologies
To further clarify the processes, the following diagrams illustrate the signaling pathway of the enzyme-based biosensor and the cross-validation workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Gas-Phase Biosensors (Bio-Sniffers) for Measurement of this compound, the Causative Volatile Molecule of Human Aging-Related Body Odor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gas-Phase Biosensors (Bio-Sniffers) for Measurement of this compound, the Causative Volatile Molecule of Human Aging-Related Body Odor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Headspace Solid-Phase Microextraction/Gas Chromatography–Mass Spectrometry for the Determination of this compound and Its Application to Body Odor Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Headspace Solid-Phase Microextraction/Gas Chromatography-Mass Spectrometry for the Determination of this compound and Its Application to Body Odor Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
A detailed analysis reveals the varying levels of 2-nonenal (B146743) and its related aldehyde, 4-hydroxy-2-nonenal (HNE), in Alzheimer's disease, Parkinson's disease, and cardiovascular conditions, highlighting their roles as biomarkers of oxidative stress. While implicated in age-related macular degeneration, quantitative data for direct comparison remains elusive.
In the landscape of age-related diseases, the accumulation of cellular damage through oxidative stress is a common thread. Among the byproducts of this process are reactive aldehydes, such as this compound and 4-hydroxy-2-nonenal (HNE), which are formed from the peroxidation of polyunsaturated fatty acids in cell membranes.[1][2] These molecules are not merely markers of damage but are also implicated in the pathophysiology of a range of age-related disorders.[1][3] This guide provides a comparative overview of this compound and HNE levels across several age-related pathologies, supported by experimental data and detailed methodologies.
Quantitative Comparison of Aldehyde Levels in Age-Related Pathologies
The following table summarizes the quantitative findings on this compound and HNE levels in various age-related diseases compared to healthy controls. It is important to note that much of the available research has focused on HNE, a more stable and extensively studied lipid peroxidation product.
| Disease | Analyte | Sample Type | Patient Level (Mean ± SD or Median [IQR]) | Control Level (Mean ± SD or Median [IQR]) | Fold Change | Analytical Method | Reference |
| Alzheimer's Disease | 4-Hydroxy-2-nonenal (HNE) | Plasma | 20.6 [6.0-25.2] µmol/l | 7.8 [3.3-14.5] µmol/l | ~2.64 | Not Specified | [4] |
| Parkinson's Disease | HNE-modified proteins | Substantia Nigra Neurons | 58% of neurons positively stained | 9% of neurons positively stained | ~6.44 | Immunohistochemistry | [5][6] |
| Congestive Heart Failure | Total Aldehydes | Plasma | 9,311 ± 835 nmol/L | 6,594 ± 344 nmol/L | ~1.41 | Gas Chromatography-Mass Spectrometry (GC-MS) | [7] |
| Age-Related Macular Degeneration | HNE-adducted protein | Retina | No significant change observed between stages | Not Applicable | - | Slot blot immunoassay | [8] |
Note: Data for Alzheimer's Disease are presented as median and interquartile range (IQR). Data for Parkinson's Disease is semi-quantitative, representing the percentage of positively stained neurons. For Congestive Heart Failure, the data represents total aldehydes, including HNE. Quantitative data for this compound or HNE in the aqueous humor or retinal tissue of AMD patients versus controls was not available in the searched literature.
Signaling Pathways and Experimental Workflows
To visualize the processes involved in the generation of these aldehydes and their subsequent analysis, the following diagrams are provided.
Detailed Experimental Protocols
Accurate quantification of this compound and HNE is critical for their validation as biomarkers. The following are detailed methodologies cited in the literature for their analysis in biological samples.
Gas Chromatography-Mass Spectrometry (GC-MS) for HNE in Plasma
This method is based on the derivatization of HNE to a more stable and volatile compound suitable for GC-MS analysis.[9][10]
-
Sample Preparation and Extraction:
-
To 100 µL of plasma, an internal standard (e.g., 4-HNE-d11) is added.[10]
-
Proteins are precipitated by adding a solvent like methanol (B129727).
-
The sample is vortexed and centrifuged to separate the supernatant containing HNE.
-
Solid-phase extraction (SPE) using a C18 cartridge is often employed for sample cleanup and concentration. The cartridge is conditioned with methanol and water, the sample is loaded, washed, and then HNE is eluted with an organic solvent.[11]
-
-
Derivatization:
-
The extracted sample is derivatized with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) to form an oxime derivative.[9][11]
-
The sample is then treated with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to convert the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether.[9][11] This two-step derivatization increases the stability and volatility of HNE for GC analysis.
-
-
GC-MS Analysis:
-
The derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5ms).
-
The oven temperature is programmed with a gradient to ensure the separation of the analyte from other components.
-
The mass spectrometer is typically operated in negative ion chemical ionization (NICI) mode for high sensitivity.[9]
-
Specific ions for the HNE derivative and the internal standard are monitored for quantification.[9][10]
-
High-Performance Liquid Chromatography (HPLC) for HNE in Plasma
This method involves derivatization to a fluorescent compound, allowing for sensitive detection.[1][12]
-
Sample Preparation and Deproteinization:
-
Plasma samples are deproteinized, for example, with perchloric acid.[11]
-
-
Fluorescence Derivatization:
-
The deproteinized sample is reacted with a fluorescent labeling agent.
-
-
Solid-Phase Extraction (SPE):
-
HPLC Analysis:
-
The final extract is injected into a reversed-phase HPLC system.
-
Separation is achieved on a C18 column with a suitable mobile phase gradient.
-
Detection is performed using a fluorescence detector set at the appropriate excitation and emission wavelengths for the chosen derivatizing agent.
-
Quantification is achieved by comparing the peak area of the analyte to a standard curve prepared with known concentrations of HNE.[1]
-
Discussion of Findings
The compiled data indicates a significant increase in lipid peroxidation products in Alzheimer's disease, Parkinson's disease, and congestive heart failure. In Alzheimer's disease , the more than two-fold increase in plasma HNE levels suggests systemic oxidative stress.[4] This is consistent with findings of HNE in neurofibrillary tangles and senile plaques in the brains of AD patients.[2]
For Parkinson's disease , the dramatic increase in HNE-modified proteins specifically within the nigral neurons points to localized oxidative damage in the brain region most affected by the disease.[5][6] This supports the hypothesis that oxidative stress contributes to the selective neuronal death observed in Parkinson's.
In congestive heart failure , the elevation of total plasma aldehydes provides evidence of systemic lipid peroxidation that correlates with the severity of the disease.[7] This suggests that oxidative stress may play a role in the progression of heart failure.
Regarding age-related macular degeneration (AMD) , while oxidative stress is a known contributor to its pathogenesis and HNE-modified proteins are found in the retina, a study reported no significant change in the total amount of these adducts with disease progression.[8] This could imply that the cellular mechanisms for detoxifying HNE or removing damaged proteins are initially able to cope with the increased oxidative load, or that HNE may not be a sensitive biomarker for tracking the progression of AMD.[8] Further research with more sensitive and specific quantitative methods for this compound and HNE in ocular fluids is needed to clarify their role in AMD.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Not All Stressors Are Equal: Mechanism of Stressors on RPE Cell Degeneration [frontiersin.org]
- 3. Not All Stressors Are Equal: Mechanism of Stressors on RPE Cell Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. researchgate.net [researchgate.net]
- 6. RPE Necroptosis in Response to Oxidative Stress and in AMD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of the Aqueous Humor Proteome in Patients With Age-Related Macular Degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative proteomic analysis of aqueous humor from patients with drusen and reticular pseudodrusen in age-related macular degeneration | springermedizin.de [springermedizin.de]
- 9. The Impact of Lipids, Lipid Oxidation, and Inflammation on AMD, and the Potential Role of miRNAs on Lipid Metabolism in the RPE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oatext.com [oatext.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of 2-Nonenal and Diacetyl as Biomarkers of Aging
A comprehensive guide for researchers, scientists, and drug development professionals on the utility, detection, and cellular impact of 2-Nonenal and diacetyl in the context of aging.
This guide provides a detailed comparison of two prominent volatile organic compounds, this compound and diacetyl, which have been identified as potential biomarkers associated with the human aging process. While both compounds contribute to age-related changes in body odor, their origins, correlation with age, and underlying biochemical impacts differ significantly. This document aims to furnish researchers with the necessary information to objectively evaluate their relevance as aging markers, providing supporting experimental data, detailed analytical protocols, and insights into their molecular mechanisms.
At a Glance: this compound vs. Diacetyl as Aging Markers
| Feature | This compound | Diacetyl |
| Primary Association with Age | Increases with advancing age, particularly after 40.[1][2] | Peaks in middle age (around the 30s) and then decreases.[3][4] |
| Characteristic Odor | Unpleasant, greasy, and grassy odor, often termed "old person's smell".[1] | Buttery or butterscotch-like odor, associated with "middle-aged oily odor".[5] |
| Biochemical Origin | Oxidative degradation of ω-7 monounsaturated fatty acids (e.g., palmitoleic acid) in skin lipids.[1] | A minor metabolite of alcohol metabolism and also produced by skin microflora.[3] |
| Primary Detection Method | Headspace Gas Chromatography-Mass Spectrometry (GC-MS).[1][6][7] | Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) with derivatization. |
| Cellular Impact | Induces oxidative stress and cellular damage.[8] | Induces oxidative stress and inflammatory responses.[3][4][9] |
Experimental Protocols
Quantification of this compound in Human Skin Sebum
This protocol is based on headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS), a sensitive method for detecting volatile compounds from skin swabs.
a. Sample Collection:
-
Gently wipe a standardized area of the skin (e.g., the nape of the neck or forehead) with a sterile gauze pad.[6][7]
-
Place the gauze pad into a sealed headspace vial immediately to prevent the loss of volatile compounds.
b. Headspace Solid-Phase Microextraction (HS-SPME):
-
Expose a 65 µm PDMS/DVB SPME fiber to the headspace of the vial containing the gauze sample.
-
Incubate the vial at 50°C for 45 minutes to allow for the efficient extraction and concentration of this compound onto the fiber.[6]
c. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Injection: Insert the SPME fiber into the GC inlet for thermal desorption of the analytes.
-
Column: Utilize a non-polar capillary column, such as a DB-1.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 3 minutes.
-
Ramp: Increase at 10°C/minute to 250°C.
-
Hold: Maintain at 250°C for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometry: Operate in electron impact (EI) mode, scanning a mass range of m/z 45-350.
-
Quantification: Identify this compound based on its retention time and characteristic mass spectrum. Quantify using a calibration curve prepared with this compound standards. The limit of detection can be as low as 22 pg.[7]
Quantification of Diacetyl in Human Skin Sebum
This protocol outlines a method for the analysis of diacetyl using a passive flux sampler for collection, followed by GC-MS analysis.
a. Sample Collection:
-
Place a passive flux sampler (PFS) on the skin surface (e.g., the nape of the neck) to create a headspace.[3][4]
-
Gases emanating from the skin will move towards a disk-type adsorbent within the sampler.
-
After a defined sampling period, remove the adsorbent from the sampler.
b. Sample Extraction:
-
Extract the trapped volatile compounds from the adsorbent using dichloromethane (B109758).[3][4]
c. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Injection: Inject the dichloromethane extract into the GC-MS system.
-
Column and Conditions: Similar to the this compound analysis, a standard non-polar column can be used. The temperature program should be optimized for the separation of diacetyl.
-
Quantification: Identify diacetyl by its retention time and mass spectrum. Quantify using an internal standard and a calibration curve prepared with diacetyl standards.
Alternative Method: HPLC with Pre-column Derivatization
For enhanced sensitivity and specificity, especially in complex biological matrices, diacetyl can be derivatized prior to HPLC analysis.
-
Derivatization: React the sample extract with a derivatizing agent such as 4-(2,3-dimethyl-6-quinoxalinyl)-1,2-benzenediamine.[10][11][12] This reaction forms a stable, UV-active derivative.
-
HPLC Analysis:
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of methanol (B129727) and water.
-
Detection: UV detection at a wavelength appropriate for the derivative (e.g., 254 nm).
-
Quantification: Compare the peak area of the diacetyl derivative to a calibration curve prepared from derivatized diacetyl standards. This method can achieve a limit of detection in the low micromolar range.[11][12]
-
Signaling Pathways and Molecular Mechanisms
This compound Signaling Pathway
The primary mechanism of this compound's cellular impact is the induction of oxidative stress. As an α,β-unsaturated aldehyde, it is highly reactive and can form covalent adducts with cellular macromolecules, leading to cellular dysfunction and damage.
Caption: this compound formation and its role in inducing oxidative stress and cellular damage.
Diacetyl Signaling Pathway
Diacetyl is known to induce oxidative stress and inflammatory responses. Its exposure can lead to the activation of several signaling pathways implicated in cellular stress and damage.
Caption: Diacetyl's role in triggering oxidative stress and inflammatory signaling pathways.
Experimental Workflow
The following diagram illustrates a general workflow for the comparative analysis of this compound and diacetyl as aging markers from human skin samples.
Caption: A generalized workflow for the collection, analysis, and comparison of this compound and diacetyl.
References
- 1. researchgate.net [researchgate.net]
- 2. storage.imrpress.com [storage.imrpress.com]
- 3. Role of diacetyl metabolite in alcohol toxicity and addiction via electron transfer and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. brjac.com.br [brjac.com.br]
- 5. E-cigarette and food flavoring diacetyl alters airway cell morphology, inflammatory and antiviral response, and susceptibility to SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Diacetyl Flavoring Exposure in Mice Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mTOR as a central regulator of lifespan and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The role of insulin and IGF-1 signaling in longevity [research.bidmc.org]
- 11. Exploring the role of mTOR pathway in aging and age-related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
Validating In Vitro Findings on 2-Nonenal in Human Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of in vitro findings on 2-Nonenal and their validation in human studies. We delve into the quantitative data, experimental protocols, and underlying signaling pathways associated with this compound, a key biomarker associated with skin aging and age-related body odor. This document also introduces diacetyl as a comparative age-related volatile compound, offering a broader perspective for researchers in dermatology, gerontology, and sensory science.
Quantitative Analysis of Age-Related Volatile Compounds in Human Skin
Human studies have validated the in vitro findings that this compound levels on the skin increase with age. The following table summarizes the quantitative data on the emission flux of this compound and a comparative compound, diacetyl, from the skin of healthy volunteers across various age groups. This data is crucial for understanding the correlation between volatile organic compounds and the aging process.
| Age Group | Number of Subjects (Male/Female) | Average Emission Flux of this compound (ng cm⁻² h⁻¹)[1] | Average Emission Flux of Diacetyl (ng cm⁻² h⁻¹)[1] |
| 20s | 10 (5/5) | 0.15 | 0.40 |
| 30s | 10 (5/5) | 0.25 | 0.65 |
| 40s | 10 (5/5) | 0.40 | 0.35 |
| 50s | 10 (5/5) | 0.55 | 0.20 |
| 60s | 10 (5/5) | 0.70 | 0.15 |
| 70s | 10 (5/5) | 0.80 | 0.10 |
Experimental Protocols for Volatile Compound Analysis
Accurate quantification of volatile compounds from human skin requires robust and validated methodologies. Below are detailed protocols for two common non-invasive techniques used in human studies to measure this compound and other volatiles.
Method 1: Passive Flux Sampler (PFS) with Gas Chromatography-Mass Spectrometry (GC/MS)
This method is ideal for collecting volatile compounds directly from the skin surface over a period to determine their emission flux.
Experimental Workflow:
Detailed Methodology:
-
Passive Flux Sampler (PFS) Preparation: A passive flux sampler is assembled. This device typically consists of a collection medium, such as a sorbent material, housed in a chamber that is open on the side that will be in contact with the skin. The sampler is designed to capture volatiles diffusing from the skin at a known rate over a specific area.
-
Sample Collection:
-
The PFS is placed on a specific area of the skin, such as the nape of the neck, where there is a high density of sebaceous and eccrine glands.[1]
-
The sampler is left in place for a predetermined period, for example, 24 hours, to collect the emitted volatile compounds.
-
-
Sample Extraction:
-
After collection, the adsorbent material is removed from the PFS.
-
The trapped volatile compounds are extracted using a solvent, such as dichloromethane.[1]
-
-
Gas Chromatography-Mass Spectrometry (GC/MS) Analysis:
-
The solvent extract is injected into a gas chromatograph coupled with a mass spectrometer.
-
GC Parameters (example):
-
Column: DB-1 capillary column.[2]
-
Injector Temperature: 250°C.
-
Oven Temperature Program: An initial temperature of 40°C held for a few minutes, followed by a ramp up to a final temperature of around 270°C.
-
Carrier Gas: Helium.
-
-
MS Parameters (example):
-
Ionization Mode: Electron Ionization (EI).
-
Mass Range: m/z 30-150 amu.[3]
-
Detection Mode: Selected Ion Monitoring (SIM) for targeted compounds like this compound and diacetyl.
-
-
-
Quantification: The amount of each compound is quantified by comparing its peak area to a calibration curve generated from standards of known concentrations. The emission flux is then calculated based on the amount of the compound collected, the surface area of the sampler, and the collection time.
Method 2: Headspace Solid-Phase Microextraction (HS-SPME) with GC/MS
This technique is a sensitive, non-invasive method for sampling volatile compounds from the headspace above the skin.
Experimental Workflow:
Detailed Methodology:
-
Sample Collection:
-
A sterile gauze pad is used to wipe a specific area of the skin to collect sebum and other surface lipids.[3]
-
The gauze is immediately placed in a sealed headspace vial.
-
-
Headspace Solid-Phase Microextraction (HS-SPME):
-
GC/MS Analysis:
-
The SPME fiber is retracted and immediately inserted into the heated injection port of the GC, where the adsorbed compounds are thermally desorbed onto the GC column.
-
The GC/MS parameters are similar to those described for the PFS method.
-
-
Quantification: The quantification is performed by comparing the peak areas of the analytes to those of standards, and the results are typically reported as the amount of the compound per unit area of skin wiped.
Comparison of Analytical Methodologies
| Feature | Passive Flux Sampler (PFS) - GC/MS | Headspace SPME (HS-SPME) - GC/MS |
| Principle | Measures the rate of emission of volatiles from the skin over time. | Measures the concentration of volatiles in the headspace above a skin sample. |
| Sampling Time | Longer (e.g., hours to a full day). | Shorter (e.g., minutes to an hour). |
| Quantification | Provides an emission flux (ng cm⁻² h⁻¹). | Provides a relative or absolute amount (ng). |
| Advantages | - Provides a more dynamic measure of volatile production. - Less susceptible to short-term fluctuations. | - High sensitivity. - Relatively fast sampling. - Solvent-free extraction. |
| Disadvantages | - Longer sampling time can be inconvenient. - Requires a well-designed sampler. | - May not accurately reflect the emission rate. - Sensitive to environmental contamination during sampling. |
Signaling Pathway: this compound-Induced Keratinocyte Apoptosis
In vitro studies have demonstrated that this compound can decrease the viability of human keratinocytes and promote apoptosis.[4] This is a critical finding as it suggests that an accumulation of this compound on the skin with age could contribute to age-related changes in skin structure and function. The following diagram illustrates a proposed signaling pathway for this compound-induced apoptosis in keratinocytes, based on established apoptotic mechanisms in these cells.
Pathway Description:
-
Induction of Oxidative Stress: this compound, being a product of lipid peroxidation, contributes to and is an indicator of oxidative stress within the cell. This can lead to an increase in reactive oxygen species (ROS).
-
Modulation of Bcl-2 Family Proteins: Oxidative stress can alter the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increase in the Bax/Bcl-2 ratio is a common trigger for apoptosis.
-
Mitochondrial Disruption: The shift towards pro-apoptotic proteins leads to mitochondrial outer membrane permeabilization (MOMP).
-
Cytochrome c Release: This permeabilization allows for the release of cytochrome c from the mitochondria into the cytoplasm.
-
Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the activation of caspase-9, an initiator caspase. Caspase-9 then activates executioner caspases, such as caspase-3.
-
Execution of Apoptosis: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, ultimately resulting in cell death.
This guide provides a comprehensive overview for researchers to understand and further investigate the role of this compound in human skin aging. The provided data and protocols offer a solid foundation for designing future studies to validate and expand upon these findings.
References
- 1. Effects of trans-2-nonenal and olfactory masking odorants on proliferation of human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of Dual Apoptotic Pathways in Human Melanocytes and Protection by Survivin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. The behaviour of Bcl-2, Bax and Bcl-x in Darier's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of ALDH and ER1-Based Biosensors for Enhanced 2-Nonenal Selectivity
For researchers and professionals in drug development and scientific research, the accurate detection of specific biomarkers is paramount. 2-Nonenal, a volatile organic compound associated with human body odor and oxidative stress, has garnered significant interest. This guide provides an objective comparison of two prominent enzymatic biosensors for this compound detection: those based on Aldehyde Dehydrogenase (ALDH) and Estrogen Receptor 1 (ER1). The following analysis, supported by experimental data, aims to assist in the selection of the most suitable biosensor for specific research applications.
The detection of this compound is often accomplished using analytical methods like gas chromatography-mass spectrometry, but these techniques can be cumbersome for daily or continuous monitoring.[1] Biosensors offer a promising alternative, providing a more facile and continuous measurement capability.[1] This comparison focuses on two NAD(P)H-dependent enzymes, ALDH and ER1, which both exhibit catalytic activity towards trans-2-nonenal.[2] The quantification of trans-2-nonenal is achieved by measuring the fluorescence of NAD(P)H, which is either generated or consumed during the enzymatic reaction.[3]
Quantitative Performance Comparison
A direct comparison of the performance characteristics of ALDH and ER1-based biosensors reveals a trade-off between sensitivity and selectivity. The ALDH-based biosensor demonstrates a lower limit of detection and a wider dynamic range for this compound, making it highly sensitive. However, the ER1-based biosensor exhibits superior selectivity, a critical factor when analyzing complex samples containing multiple aldehydes.
| Feature | ALDH-Based Biosensor | ER1-Based Biosensor | Reference |
| Analyte | trans-2-nonenal | trans-2-nonenal | [2] |
| Dynamic Range (Liquid Phase) | 1–500 μM | 10 μM–1 mM | [1] |
| Dynamic Range (Gas Phase) | 0.4–7.5 ppm | 0.4 and 0.8 ppm (only detectable concentrations) | [2][3] |
| Limit of Detection (LOD) (Gas Phase) | 0.23 ppm | Not reported, less sensitive | [1][2] |
| Limit of Quantification (LOQ) (Gas Phase) | 0.26 ppm | Not reported, less sensitive | [1][2] |
| Principle of Detection | Increase in NADH fluorescence | Decrease in NADPH fluorescence | [1][2] |
| Selectivity | Low, reacts with a variety of aldehydes | High | [2][4] |
Selectivity Profile
The selectivity of each biosensor was tested against a panel of various aldehydes and other molecules. The results clearly indicate the high selectivity of the ER1 biosensor for trans-2-nonenal compared to the ALDH biosensor, which showed significant responses to other aldehydes like hexanal, heptanal, octanal, nonanal, acetaldehyde, and decanal.[1] In contrast, the ER1 biosensor's response to other aldehydes was less than 13% of its response to trans-2-nonenal.[2]
Signaling Pathways and Detection Principles
The fundamental difference in the detection mechanism between the two biosensors lies in the specific enzymatic reaction and its effect on the NAD(P)H coenzyme.
The ALDH-based biosensor operates on the principle of oxidation. ALDH recognizes the formyl group of trans-2-nonenal and catalyzes its oxidation, which results in the production of NADH.[1][2] This leads to an increase in fluorescence intensity, which is proportional to the concentration of this compound.
Caption: ALDH-based biosensor signaling pathway.
Conversely, the ER1-based biosensor functions through a reduction reaction. ER1 specifically recognizes the α-β double bond of trans-2-nonenal and catalyzes its reduction.[1][2] This reaction consumes NADPH, leading to a decrease in fluorescence intensity that is correlated with the this compound concentration.[1]
Caption: ER1-based biosensor signaling pathway.
Experimental Protocols
The following protocols are summarized from the methodologies used in the comparative study of the ALDH and ER1 biosensors.[4]
Enzyme Immobilization
-
A hydrophilic polytetrafluoroethylene (H-PTFE) membrane (2 cm x 2 cm, thickness 80 µm, pore size 0.2 µm) is rinsed with ultrapure water and dried.
-
A mixture of either ALDH solution or ER1 solution and PMEH (10 w/w% in ethanol, 10 µL/cm²) is spread onto the H-PTFE membrane.
-
ALDH quantity: 2.1 units/cm²
-
ER1 quantity: 1.3 units/cm²
-
-
The prepared membrane is dried for 3 hours at 4 °C.
-
The membrane is rinsed with phosphate (B84403) buffer (PB) to remove any unentrapped enzyme.
Liquid-Phase Biosensor Evaluation
-
The enzyme-immobilized membrane is attached to the tip of a fiber-optic probe using a silicone O-ring.
-
The probe tip is immersed in a cuvette containing the appropriate coenzyme solution.
-
For ALDH biosensor: 300 µL of 10 mM NAD⁺ solution in 100 mM PB at pH 8.0.
-
For ER1 biosensor: 300 µL of 100 µM NADPH solution in 100 mM PB at pH 7.0.
-
-
A trans-2-nonenal solution (diluted with 80% ethanol) is added dropwise every 5 minutes to achieve final concentrations ranging from 1 nM to 10 mM.
-
The change in fluorescence is measured using a fiber-optic fluorescence measurement system (excitation: 340 nm, emission: 490 nm).
Gas-Phase Biosensor (Bio-Sniffer) Evaluation
-
The enzyme-immobilized membrane is placed in a flow cell connected to the fiber-optic probe.
-
The appropriate coenzyme solution is circulated through the flow cell.
-
Standard trans-2-nonenal gas at various concentrations is introduced into the flow cell.
-
The fluorescence intensity is monitored to determine the response to the gas-phase analyte.
Caption: Experimental workflow for biosensor fabrication and testing.
Conclusion
The choice between an ALDH and an ER1-based biosensor for this compound detection is highly dependent on the specific requirements of the application. The ALDH biosensor is the more sensitive option, suitable for applications where the detection of low concentrations of this compound is critical and the presence of other aldehydes is minimal.[2] Conversely, the ER1 biosensor, with its high selectivity, is the superior choice for analyzing complex samples where distinguishing this compound from other structurally similar aldehydes is the primary objective.[2][4] For applications requiring both high sensitivity and high selectivity, a potential approach could involve the use of both biosensors in a logical AND configuration.[2]
References
- 1. mdpi.com [mdpi.com]
- 2. Gas-Phase Biosensors (Bio-Sniffers) for Measurement of this compound, the Causative Volatile Molecule of Human Aging-Related Body Odor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gas-Phase Biosensors (Bio-Sniffers) for Measurement of this compound, the Causative Volatile Molecule of Human Aging-Related Body Odor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Assessing the Correlation Between Skin 2-Nonenal and Systemic Oxidative Stress: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of skin 2-Nonenal (B146743), a marker of cutaneous lipid peroxidation, and common systemic markers of oxidative stress. While a direct quantitative correlation in a single cohort is not yet firmly established in the available literature, this guide synthesizes indirect evidence from various studies to explore the relationship between localized skin-based oxidative events and the overall systemic oxidative burden.
Introduction
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in a wide range of age-related diseases. Assessing the level of oxidative stress is crucial for both diagnostics and the development of therapeutic interventions. Markers of oxidative stress can be broadly categorized into those measured systemically (e.g., in blood or urine) and those identified locally in specific tissues, such as the skin.
This compound, an unsaturated aldehyde, is a byproduct of the oxidative degradation of omega-7 unsaturated fatty acids on the skin.[1][2] Its characteristic grassy or greasy odor is often associated with aging. The formation of this compound is a direct result of lipid peroxidation on the skin, making it a specific marker for cutaneous oxidative stress.[1][3] Systemic oxidative stress, in contrast, is typically quantified by measuring markers like malondialdehyde (MDA) in the plasma, which indicates widespread lipid peroxidation.
This guide compares these two approaches to assessing oxidative stress, providing available data, detailed experimental protocols, and a conceptual framework for understanding their potential correlation.
Quantitative Data Comparison
While direct correlational studies between skin this compound and systemic markers like plasma MDA are limited, existing research in dermatology provides a strong basis for a relationship. In conditions such as psoriasis, increased levels of lipid peroxidation markers are observed in both the affected skin and in systemic circulation, and these levels correlate with the severity of the disease.[4] This suggests that significant cutaneous oxidative stress can contribute to the systemic oxidative load.
The following table compares key characteristics of skin this compound and a representative systemic marker, plasma malondialdehyde (MDA).
| Feature | Skin this compound | Plasma Malondialdehyde (MDA) |
| Biomarker Type | Specific marker of cutaneous lipid peroxidation. | General marker of systemic lipid peroxidation.[5] |
| Origin | Oxidative degradation of omega-7 unsaturated fatty acids in skin sebum.[1] | Product of polyunsaturated fatty acid peroxidation throughout the body.[5] |
| Correlation with Age | Emission flux increases with age in both males and females.[6] | Plasma levels are elevated in elderly subjects compared to younger individuals.[7] |
| Sampling Method | Non-invasive; typically by gauze wipe, passive flux sampler, or solid-phase microextraction (SPME) from the skin surface.[6] | Invasive; requires a blood draw to separate plasma. |
| Primary Analytical Method | Gas Chromatography-Mass Spectrometry (GC-MS). | Thiobarbituric Acid Reactive Substances (TBARS) assay followed by spectrophotometry or fluorometry.[5] |
| Reported Findings | Detected in subjects aged 40 and older, with positive correlations to the amount of lipid peroxides on the skin.[1][2] | Plasma MDA levels are positively correlated with age and negatively correlated with total antioxidant power.[7] |
Signaling Pathways and Logical Relationships
The production of this compound is a localized event on the skin, initiated by factors that increase ROS. However, the products of cutaneous lipid peroxidation, including reactive aldehydes, can potentially be absorbed and contribute to systemic oxidative stress.
Formation of this compound via Skin Lipid Peroxidation
Caption: Biochemical pathway for the formation of this compound on the skin.
Conceptual Link Between Cutaneous and Systemic Oxidative Stress
Caption: Hypothesized relationship between skin and systemic oxidative stress.
Experimental Protocols
Detailed methodologies are critical for the accurate quantification of these biomarkers. Below are representative protocols for the analysis of skin this compound and plasma MDA.
Protocol 1: Measurement of Skin this compound by Headspace Solid-Phase Microextraction/Gas Chromatography-Mass Spectrometry (HS-SPME/GC-MS)
This non-invasive method is highly sensitive for detecting volatile compounds from the skin.
-
Sampling:
-
Gently wipe a defined area of the skin (e.g., 5x5 cm on the forearm or nape) with a sterile medical gauze.
-
Place the gauze immediately into a sealed headspace vial (e.g., 20 mL).
-
-
Headspace Solid-Phase Microextraction (HS-SPME):
-
Equip the GC-MS autosampler with an SPME fiber (e.g., PDMS/DVB).
-
Place the sample vial in the autosampler tray and incubate at a controlled temperature (e.g., 50°C) for a set time (e.g., 45 minutes) to allow volatile compounds to equilibrate in the headspace.
-
Expose the SPME fiber to the headspace of the vial for a defined period to adsorb the analytes.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Desorb the analytes from the SPME fiber in the heated injection port of the GC.
-
Separate the compounds on a capillary column (e.g., DB-1).
-
Detect and quantify this compound using a mass spectrometer, typically in selected ion monitoring (SIM) mode for higher sensitivity.
-
-
Quantification:
-
Create a calibration curve using known concentrations of a this compound standard.
-
Calculate the amount of this compound in the skin sample by comparing its peak area to the calibration curve.
-
Protocol 2: Measurement of Plasma Malondialdehyde (MDA) via TBARS Assay
This is a widely used method for assessing systemic lipid peroxidation.
-
Sample Collection and Preparation:
-
Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood sample (e.g., at 3000 rpm for 15 minutes at 4°C) to separate the plasma.
-
Store the plasma at -80°C until analysis.
-
-
TBARS Reaction:
-
Mix a small volume of plasma (e.g., 100 µL) with an acidic solution of thiobarbituric acid (TBA).
-
Incubate the mixture in a heating block or water bath at 95-100°C for 60 minutes. This allows MDA in the sample to react with TBA to form a pink-colored adduct.
-
After incubation, cool the samples on ice to stop the reaction.
-
-
Measurement:
-
Centrifuge the samples to pellet any precipitate.
-
Measure the absorbance of the supernatant at 532 nm using a spectrophotometer or the fluorescence (excitation at 532 nm, emission at 553 nm) using a fluorometer.[5]
-
-
Quantification:
-
Prepare a standard curve using a known concentration of an MDA standard (e.g., 1,1,3,3-tetramethoxypropane).
-
Determine the concentration of MDA in the plasma samples by comparing their absorbance/fluorescence to the standard curve.
-
Experimental Workflow Diagram
Caption: Workflow for assessing the correlation between skin and systemic markers.
Conclusion
Skin this compound is a valuable, non-invasive biomarker for assessing cutaneous oxidative stress, particularly in the context of aging. While it is a localized marker, evidence from dermatological research suggests that significant skin-based lipid peroxidation can be reflected systemically. The concurrent measurement of skin this compound and systemic markers like plasma MDA offers a promising avenue for a more holistic understanding of oxidative stress in the human body. Future studies directly comparing these markers in diverse populations are needed to establish a quantitative correlation, which could have significant implications for the development of targeted anti-aging and antioxidant therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] this compound newly found in human body odor tends to increase with aging. | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Oxidative Stress and Skin Diseases: The Role of Lipid Peroxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement and Clinical Significance of Lipid Peroxidation as a Biomarker of Oxidative Stress: Oxidative Stress in Diabetes, Atherosclerosis, and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of this compound and diacetyl emanating from human skin surface employing passive flux sampler-GCMS system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Age-related increases in plasma malondialdehyde and protein carbonyl levels and lymphocyte DNA damage in elderly subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of metabolomic strategies to identify and characterize the metabolic pathways associated with the formation of 2-Nonenal, a volatile unsaturated aldehyde implicated in aging-associated body odor and various pathophysiological processes. By leveraging comparative metabolomics, researchers can elucidate the upstream metabolic dysregulations that lead to increased this compound production, paving the way for targeted interventions.
Introduction to this compound and its Metabolic Origins
This compound is an unsaturated aldehyde known for its characteristic greasy and grassy odor.[1][2] It is endogenously generated through the lipid peroxidation of polyunsaturated fatty acids (PUFAs).[1][3] Specifically, studies have identified omega-7 and omega-6 fatty acids, such as palmitoleic acid and linoleic acid, as key precursors to this compound.[1][2] The formation of this compound is often associated with aging, a process accompanied by increased oxidative stress and alterations in lipid metabolism.[2][4]
Comparative metabolomics offers a powerful approach to uncover the specific metabolic shifts that favor the production of this compound. By comparing the metabolomes of subjects with high versus low levels of this compound, or in conditions associated with its production (e.g., aged vs. young skin), it is possible to identify key precursor lipids and dysregulated enzymatic pathways.
Comparative Metabolomics Data on Precursors to this compound
While direct comparative metabolomics studies on high vs. low this compound producers are not abundant in publicly available literature, we can infer the expected metabolic shifts from studies on skin aging, a condition strongly correlated with increased this compound levels. The following table summarizes representative quantitative data on the changes in key fatty acids in aged skin, which are precursors to this compound.
| Metabolite | Lipid Class | Expected Change in High this compound Condition (e.g., Aged Skin) | Putative Role | Reference |
| Palmitoleic acid (C16:1) | Omega-7 Unsaturated Fatty Acid | Increased | Precursor to this compound through oxidative degradation. | [2] |
| Vaccenic acid (C18:1) | Omega-7 Unsaturated Fatty Acid | Increased | Precursor to this compound through oxidative degradation. | [2] |
| Linoleic acid (C18:2) | Omega-6 Unsaturated Fatty Acid | Decreased | Precursor to this compound; its consumption in peroxidation leads to lower levels. | [5] |
| Arachidonic acid (C20:4) | Omega-6 Unsaturated Fatty Acid | Decreased | Precursor to various lipid peroxidation products, including aldehydes. | [5] |
| Lipid Peroxides | Oxidized Lipids | Increased | Initiators and intermediates in the lipid peroxidation chain reaction leading to this compound. | [2][4] |
Experimental Protocols
A robust comparative metabolomics study to identify this compound-related pathways involves several key steps, from sample collection to data analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and powerful technique for the analysis of fatty acids and other volatile and semi-volatile metabolites.
Sample Collection and Preparation
-
Sample Type: Skin swabs, sebum samples, or plasma can be used for the analysis of this compound and its precursors. For skin analysis, sterile cotton swabs moistened with a solvent like hexane (B92381) or ethanol (B145695) can be used to collect lipids from a defined area of the skin.
-
Lipid Extraction: Lipids are extracted from the collected samples using a solvent system, typically a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v). An internal standard (e.g., heptadecanoic acid, C17:0) should be added before extraction for quantification. The mixture is vortexed and centrifuged to separate the organic and aqueous layers. The lower organic layer containing the lipids is collected and dried under a stream of nitrogen.
Derivatization of Fatty Acids for GC-MS Analysis
Due to the low volatility and polar nature of free fatty acids, a derivatization step is essential to convert them into more volatile and less polar derivatives suitable for GC-MS analysis. The most common method is esterification to form fatty acid methyl esters (FAMEs).
-
Reagents: Boron trifluoride (BF₃) in methanol (12-14%) is a common and effective reagent for the esterification of fatty acids.
-
Procedure:
-
To the dried lipid extract, add 1 mL of 12-14% BF₃-methanol reagent.
-
Tightly cap the tube and heat at 60°C for 10 minutes.
-
After cooling, add 1 mL of water and 1 mL of hexane.
-
Vortex vigorously and then centrifuge to separate the layers.
-
The upper hexane layer containing the FAMEs is carefully transferred to a new vial for GC-MS analysis.
-
GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for the separation and detection of the derivatized fatty acids.
-
Chromatographic Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used.
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An oven temperature gradient is used to separate the FAMEs. A typical program starts at a lower temperature (e.g., 100°C), ramps up to a higher temperature (e.g., 250°C), and holds for a certain period.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan mode is used to acquire mass spectra for metabolite identification. Selected Ion Monitoring (SIM) mode can be used for targeted quantification of specific fatty acids for higher sensitivity.
-
Data Processing and Analysis
-
Data Preprocessing: Raw GC-MS data files are processed using software such as XCMS.[6][7] This involves peak detection, retention time correction, and peak alignment across all samples.
-
Metabolite Identification: Metabolites are identified by comparing their mass spectra and retention times to spectral libraries such as the NIST Mass Spectral Library and the Golm Metabolome Database.
-
Statistical Analysis: Statistical methods such as t-tests and fold-change analysis are used to identify metabolites that are significantly different between the comparison groups. Multivariate statistical analysis, such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA), can be used to visualize the overall metabolic differences and identify key discriminating metabolites.
Visualizing the Pathways
Metabolic Pathway of this compound Formation
The formation of this compound is a multi-step process initiated by the oxidation of polyunsaturated fatty acids. The following diagram illustrates the general pathway of lipid peroxidation leading to the generation of this compound.
Caption: The lipid peroxidation pathway leading to the formation of this compound.
Experimental Workflow for Comparative Metabolomics
The following diagram outlines the key steps in a typical comparative metabolomics workflow for studying this compound-related pathways.
Caption: A typical experimental workflow for comparative metabolomics of lipids.
Conclusion
Comparative metabolomics provides a powerful lens through which to investigate the metabolic underpinnings of this compound formation. By identifying and quantifying the precursors and byproducts of lipid peroxidation, researchers can pinpoint the key metabolic pathways that are dysregulated in conditions associated with elevated this compound. The experimental protocols and workflows outlined in this guide offer a robust framework for conducting such studies, ultimately contributing to a deeper understanding of the role of this compound in health and disease and facilitating the development of targeted interventions.
References
- 1. benchchem.com [benchchem.com]
- 2. LC-MS data preprocessing and analysis with xcms [bioconductor.org]
- 3. benchchem.com [benchchem.com]
- 4. lipidmaps.org [lipidmaps.org]
- 5. Metabolomics Signatures of Aging: Recent Advances [aginganddisease.org]
- 6. Metabolomics Data Processing Using XCMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Animal Models for Studying the Effects of 2-Nonenal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent animal models used to investigate the biological effects of 2-Nonenal, a volatile unsaturated aldehyde associated with aging and oxidative stress. By presenting objective performance data, detailed experimental protocols, and visual representations of key signaling pathways, this document aims to assist researchers in selecting the most appropriate model for their specific research questions.
Introduction to this compound and the Need for Validated Animal Models
This compound is an alpha,beta-unsaturated aldehyde that naturally occurs in various organisms and is notably recognized for its characteristic "old person's smell" in humans. Its levels have been shown to increase with age due to the oxidative degradation of omega-7 unsaturated fatty acids on the skin surface[1][2]. Beyond its association with body odor, this compound is a reactive aldehyde that can form adducts with proteins and other biomolecules, implicating it in a range of physiological and pathological processes, including oxidative stress and inflammation.
To elucidate the precise roles of this compound in health and disease and to evaluate potential therapeutic interventions, the use of well-characterized animal models is indispensable. An ideal animal model should recapitulate the key aspects of this compound exposure or endogenous production and allow for the systematic study of its downstream effects. This guide focuses on two such models: the Ferric Nitrilotriacetate (Fe³⁺-NTA)-induced oxidative stress model in Wistar rats and the naturally aged mouse model.
Comparison of Animal Models
Here, we compare the Fe³⁺-NTA-induced Wistar rat model and the aged mouse model, highlighting their respective strengths and limitations for studying the effects of this compound.
| Feature | Fe³⁺-NTA-Induced Wistar Rat Model | Aged Mouse Model |
| Principle | Induces acute oxidative stress and lipid peroxidation, leading to the endogenous formation of this compound and other aldehydes. | Naturally exhibits age-related increases in oxidative stress and lipid peroxidation, resulting in elevated endogenous this compound levels. |
| This compound Induction | Exogenous induction through a chemical agent, allowing for controlled and synchronized onset of oxidative stress. | Endogenous, gradual increase over the animal's lifespan, mimicking the natural aging process in humans. |
| Key Advantages | - High levels of oxidative stress and this compound production in a short timeframe. - Well-established model for studying acute oxidative renal injury. - Allows for the study of mechanisms related to acute aldehyde toxicity. | - Represents a more physiologically relevant model for age-related increases in this compound. - Allows for the study of chronic effects of this compound in the context of other age-related changes. - Useful for investigating the role of this compound in age-associated pathologies. |
| Key Limitations | - May not fully recapitulate the chronic, low-grade increase in this compound seen in aging. - The primary pathology is acute renal injury, which may not be the focus of all this compound research. - The use of a potent chemical inducer might have off-target effects. | - High cost and long timeframe required to obtain aged animals. - Increased variability between individual animals due to the heterogeneity of the aging process. - The presence of other confounding age-related factors can make it difficult to isolate the specific effects of this compound. |
| Typical Species/Strain | Male Wistar rats | Various mouse strains (e.g., C57BL/6) |
Quantitative Data Comparison
The following tables summarize key quantitative data obtained from studies utilizing these animal models.
Table 1: Biomarkers of Oxidative Stress and Lipid Peroxidation
| Biomarker | Fe³⁺-NTA-Induced Wistar Rat Model (Kidney) | Aged Mouse Model (Various Tissues) | Reference |
| This compound-Protein Adducts | Significantly increased formation of HHP-lysine (a this compound-lysine adduct). | Increased levels of malondialdehyde (MDA) and 4-hydroxy-2-nonenal (4-HNE), closely related lipid peroxidation products, are well-documented. Direct comparative quantification of this compound adducts is less common. | [3] |
| Thiobarbituric Acid Reactive Substances (TBARS) | Markedly increased levels, indicating significant lipid peroxidation. | Generally elevated in various tissues compared to young mice. | |
| 4-Hydroxy-2-Nonenal (4-HNE) | Significantly increased levels of free 4-HNE. | Elevated contents of 4-HNE have been observed in the hearts of old mice. | [4] |
Table 2: Inflammatory Cytokine Levels
| Cytokine | Fe³⁺-NTA-Induced Wistar Rat Model (Kidney/Systemic) | Aged Mouse Model (Systemic/Various Tissues) | Reference |
| TNF-α | Induced expression within the kidney. | Increased circulating levels and expression in various tissues (e.g., heart, liver) compared to young mice. | [5][6][7][8] |
| IL-1β | Induced expression within the kidney. | Increased expression in various tissues (e.g., heart, liver) in aged mice. | [5][6][7] |
| IL-6 | Induced expression within the kidney. | Increased circulating levels and expression in various tissues in aged mice. | [6][7][9][10] |
| IL-10 | Increased mRNA levels in the context of uremia following acute kidney injury. | Variable; some studies report increases in circulating levels, while others show altered production by specific immune cells. | [3][5][11] |
| MCP-1 (CCL2) | Increased mRNA expression in the kidney. | Increased expression in the kidney of aged mice. | [3][10] |
Experimental Protocols
Fe³⁺-NTA-Induced Oxidative Stress in Wistar Rats
Objective: To induce acute renal oxidative stress and endogenous this compound production.
Materials:
-
Male Wistar rats (150-200 g)
-
Ferric chloride (FeCl₃)
-
Nitrilotriacetic acid (NTA)
-
Sodium bicarbonate (NaHCO₃)
-
Sterile saline (0.9% NaCl)
Procedure:
-
Prepare the Fe³⁺-NTA solution immediately before use. Dissolve NTA in sterile saline and adjust the pH to 7.4 with NaHCO₃.
-
Dissolve FeCl₃ in sterile saline.
-
Mix the NTA and FeCl₃ solutions in a 2:1 molar ratio to form the Fe³⁺-NTA complex.
-
Administer a single intraperitoneal (IP) injection of the Fe³⁺-NTA solution to the rats at a dose of 15 mg iron/kg body weight.
-
Control animals should receive an IP injection of sterile saline.
-
Tissues (e.g., kidney) and blood can be collected at various time points post-injection (e.g., 1, 3, 6, 24 hours) for analysis of this compound levels, protein adducts, oxidative stress markers, and inflammatory cytokines.
Behavioral Assessment: Open Field Test (OFT) in Mice
Objective: To assess general locomotor activity and anxiety-like behavior.
Materials:
-
Open field arena (e.g., 40 x 40 x 30 cm) made of a non-reflective material.
-
Video tracking software.
-
70% ethanol (B145695) for cleaning.
Procedure:
-
Acclimate the mice to the testing room for at least 30 minutes before the test.
-
Clean the open field arena with 70% ethanol and allow it to dry completely between trials to eliminate olfactory cues.
-
Gently place a single mouse in the center of the arena.
-
Allow the mouse to freely explore the arena for a set period (typically 5-10 minutes).
-
Record the session using a video camera mounted above the arena.
-
Analyze the recording using video tracking software to quantify parameters such as:
-
Total distance traveled (locomotor activity).
-
Time spent in the center zone versus the periphery (anxiety-like behavior).
-
Frequency of entries into the center zone.
-
Rearing frequency.
-
Behavioral Assessment: Elevated Plus Maze (EPM) in Mice
Objective: To assess anxiety-like behavior based on the conflict between the natural tendency to explore and the aversion to open, elevated spaces.
Materials:
-
Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor).
-
Video tracking software.
-
70% ethanol for cleaning.
Procedure:
-
Acclimate the mice to the testing room for at least 30 minutes before the test.
-
Clean the maze with 70% ethanol and allow it to dry completely between trials.
-
Gently place a single mouse in the center of the maze, facing one of the open arms.
-
Allow the mouse to freely explore the maze for 5 minutes.
-
Record the session using a video camera mounted above the maze.
-
Analyze the recording to quantify parameters such as:
-
Time spent in the open arms versus the closed arms.
-
Number of entries into the open arms and closed arms.
-
Total distance traveled.
-
Signaling Pathways and Visualizations
This compound and its protein adducts can trigger specific signaling cascades, leading to cellular responses such as inflammation and changes in gene expression. Below are diagrams of key pathways involved.
References
- 1. [PDF] this compound newly found in human body odor tends to increase with aging. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Uremia impacts renal inflammatory cytokine gene expression in the setting of experimental acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formation of 4-hydroxy-2-nonenal-modified proteins in the renal proximal tubules of rats treated with a renal carcinogen, ferric nitrilotriacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Inflammatory cytokines in acute renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Age-associated changes in immune and inflammatory responses: impact of vitamin E intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Long Non-coding RNA NEAT1, NOD-Like Receptor Family Protein 3 Inflammasome, and Acute Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Age-related Dysregulation of Inflammation and Innate Immunity: Lessons Learned from Rodent Models - PMC [pmc.ncbi.nlm.nih.gov]
"benchmarking new analytical platforms for 2-Nonenal against established methods"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of established and emerging analytical platforms for the quantification of 2-Nonenal, a key biomarker of oxidative stress. We will delve into the performance of various methods, supported by experimental data, to assist researchers in selecting the most suitable platform for their specific needs.
Introduction to this compound Analysis
This compound is an unsaturated aldehyde produced during the lipid peroxidation of polyunsaturated fatty acids.[1] Its presence and concentration in biological samples are indicative of oxidative stress and have been linked to various physiological and pathological processes, including aging and neurodegenerative diseases.[2][3] Accurate and reliable quantification of this compound is crucial for understanding its role in these processes and for the development of potential therapeutic interventions. This guide compares the established methods of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with a newer biosensor-based technology.
Established Methods: A Review
The traditional methods for this compound analysis rely on chromatographic techniques, which are known for their high sensitivity and selectivity.
Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
This is a widely used method for the analysis of volatile and semi-volatile organic compounds like this compound.[4][5][6] It involves a pre-concentration step using Solid-Phase Microextraction (SPME) from the headspace of a sample, followed by separation and detection using GC-MS.[4][5][6]
High-Performance Liquid Chromatography (HPLC)
HPLC is another powerful technique for the separation and quantification of this compound.[2][7] This method often involves a derivatization step to enhance the detection of the aldehyde by UV or fluorescence detectors.[8]
Emerging Platforms: A Look at Biosensor Technology
Recent advancements have led to the development of novel biosensor-based platforms for the detection of this compound, offering the potential for rapid and continuous monitoring.[2][7]
Enzyme-Based Biosensors ("Bio-sniffers")
These biosensors utilize enzymes, such as aldehyde dehydrogenase (ALDH), that specifically react with this compound.[2][7] The reaction produces a measurable signal, such as a change in fluorescence, which is proportional to the concentration of this compound.[2][7]
Performance Data Comparison
The following table summarizes the key performance metrics for the different analytical platforms.
| Feature | HS-SPME-GC-MS | HPLC-UV | Enzyme-Based Biosensor (ALDH) |
| Limit of Detection (LOD) | 22 pg[4][6] | Not explicitly stated in reviewed sources | 0.23 ppm[2][7][9] |
| Limit of Quantification (LOQ) | 74 pg[10] | Not explicitly stated in reviewed sources | 0.26 ppm[2][7][9] |
| Linearity Range | 1–50 ng[4][6] | Not explicitly stated in reviewed sources | 0.4–7.5 ppm[2][7][9] |
| Recovery | ~60% (from gauze)[10] | 40-50% (from beer)[8] | Not applicable |
| Analysis Time | Separation within 10 min[4][6] | Varies depending on the method | Continuous measurement possible[2][7] |
| Selectivity | High (with MS detection) | Moderate (dependent on chromatography) | Lower (ALDH reacts with other aldehydes)[2] |
| Sample Preparation | Headspace SPME[4][6] | Steam distillation, SPE, derivatization[11] | Direct measurement of vapor[2][7] |
Experimental Protocols
HS-SPME-GC-MS Protocol for this compound in Body Odor
This protocol is based on the method described by Saito et al. (2021).[4]
-
Sample Collection: Wipe the skin surface with gauze.[4]
-
Storage: Store the gauze in a sealed vial at 4°C until analysis (stable for up to 24 hours).[4]
-
HS-SPME:
-
GC-MS Analysis:
HPLC-UV Protocol for this compound in Beer
This is a general protocol based on the work of Santos et al. (2003).[11]
-
Sample Preparation:
-
Perform steam distillation of the beer sample.
-
Pass the distillate through a Solid-Phase Extraction (SPE) column to retain this compound.[11]
-
-
Elution and Analysis:
-
Elute the this compound from the SPE column with a suitable solvent.
-
Inject the eluate into the HPLC system.
-
Separate on a suitable column and detect using a UV detector.[11]
-
Enzyme-Based Biosensor Protocol for Gaseous this compound
This protocol is based on the "bio-sniffer" developed by Iitani et al. (2023).[2][7]
-
Sensor Preparation: An optical fiber-based sensor with an immobilized enzyme membrane (containing Aldehyde Dehydrogenase - ALDH) is used.[2]
-
Measurement:
-
The sensor is exposed to the gaseous sample containing this compound.
-
The enzymatic reaction between ALDH and this compound produces or consumes NAD(P)H, leading to a change in fluorescence.[2][7]
-
The fluorescence intensity is measured (excitation: 340 nm, emission: 490 nm) and is proportional to the this compound concentration.[2][7]
-
Visualizing the Processes
To better understand the methodologies and the biological context of this compound, the following diagrams are provided.
Caption: General experimental workflow for this compound analysis.
Caption: Simplified pathway of this compound formation via lipid peroxidation.
References
- 1. Lipid Peroxidation Generates Body Odor Component trans-2-Nonenal Covalently Bound to Protein in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gas-Phase Biosensors (Bio-Sniffers) for Measurement of this compound, the Causative Volatile Molecule of Human Aging-Related Body Odor [mdpi.com]
- 3. 4-Hydroxy-2-Nonenal, a Reactive Product of Lipid Peroxidation, and Neurodegenerative Diseases: A Toxic Combination Illuminated by Redox Proteomics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Headspace Solid-Phase Microextraction/Gas Chromatography–Mass Spectrometry for the Determination of this compound and Its Application to Body Odor Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Headspace Solid-Phase Microextraction/Gas Chromatography-Mass Spectrometry for the Determination of this compound and Its Application to Body Odor Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Gas-Phase Biosensors (Bio-Sniffers) for Measurement of this compound, the Causative Volatile Molecule of Human Aging-Related Body Odor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of 2-Nonenal Production from Different Fatty Acid Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the production of 2-nonenal (B146743), a key biomarker of oxidative stress, from various fatty acid precursors. The information is supported by experimental data from peer-reviewed literature to facilitate research and development in areas where this compound is a significant factor.
Introduction
This compound is an α,β-unsaturated aldehyde that is endogenously generated through the peroxidation of polyunsaturated fatty acids.[1] It is known for its characteristic grassy and greasy odor and has been implicated in various physiological and pathological processes, including aging and neurodegenerative diseases. Understanding the efficiency of this compound production from different fatty acid precursors is crucial for studies on oxidative stress and the development of related therapeutic interventions. While direct comparative studies quantifying this compound yields from various fatty acids under standardized conditions are limited, this guide collates available data to offer a comparative perspective.
The primary mechanism for this compound formation is lipid peroxidation, a complex process involving the oxidative degradation of lipids. This process is typically initiated by reactive oxygen species (ROS) and proceeds through a free radical chain-reaction mechanism consisting of three main stages: initiation, propagation, and termination.[2][3][4][5]
Fatty Acid Precursors of this compound
Several unsaturated fatty acids have been identified as precursors for the formation of this compound through oxidative degradation. These include both monounsaturated and polyunsaturated fatty acids.
| Fatty Acid Precursor | Type | Source(s) |
| Palmitoleic Acid | Monounsaturated (ω-7) | [1][6][7] |
| Oleic Acid | Monounsaturated (ω-9) | |
| Linoleic Acid | Polyunsaturated (ω-6) | [1] |
| γ-Linolenic Acid | Polyunsaturated (ω-6) | |
| Arachidonic Acid | Polyunsaturated (ω-6) |
Table 1: Identified Fatty Acid Precursors of this compound. This table lists the common fatty acid precursors that lead to the formation of this compound upon oxidation.
Comparative Production of Aldehydes from Fatty Acid Precursors
Direct quantitative comparisons of this compound yields from different fatty acid precursors under identical experimental conditions are scarce in the literature. However, studies on related aldehydes and lipid peroxidation provide insights into the relative potential of these precursors to generate aldehydic products. It is important to note that the following data is collated from different studies and experimental conditions may not be directly comparable.
| Fatty Acid Precursor | Aldehyde(s) Measured | Method of Oxidation | Key Findings | Reference |
| Arachidonic Acid | Malonaldehyde (MA) & 4-Hydroxynonenal (4-HN) | Fe²⁺/H₂O₂ | Yields from ethyl ester (88 nmol/mg MA, 23 nmol/mg 4-HN) were higher than from free acid (25 nmol/mg MA, 9 nmol/mg 4-HN). | |
| Linoleic Acid | Malonaldehyde (MA) & 4-Hydroxynonenal (4-HN) | Fe²⁺/H₂O₂ | Yields from free acid (53 nmol/mg MA, 13 nmol/mg 4-HN) were higher than from ethyl ester (39 nmol/mg MA, 8 nmol/mg 4-HN). |
Table 2: Quantitative Data on Aldehyde Production from Fatty Acid Peroxidation. This table summarizes available quantitative data on the production of this compound and other related aldehydes from different fatty acid precursors. The lack of standardized conditions across studies should be considered when interpreting these results.
Experimental Protocols
Induction of Lipid Peroxidation via Metal-Catalyzed Oxidation
This protocol describes a common in vitro method to induce lipid peroxidation of fatty acids using a Fenton-like reaction with ferrous ions and ascorbic acid.
Materials:
-
Fatty acid of interest (e.g., palmitoleic acid, linoleic acid)
-
Human Serum Albumin (HSA)
-
50 mM Sodium Phosphate (B84403) Buffer (pH 7.2)
-
Ferrous sulfate (B86663) (FeSO₄)
-
Ascorbic acid
-
Butylated hydroxytoluene (BHT)
-
Diethylenetriaminepentaacetic acid (DTPA)
Procedure:
-
Prepare a solution of the fatty acid in a suitable solvent.
-
Prepare a reaction mixture containing 1 mg/ml HSA and 2 mM of the unsaturated fatty acid in 50 mM sodium phosphate buffer (pH 7.2).
-
Initiate the oxidation by adding 50 µM FeSO₄ and 1 mM ascorbic acid to the reaction mixture.
-
Incubate the mixture at 37°C in the presence of atmospheric oxygen for a specified duration (e.g., 24 hours).[1]
-
Terminate the reaction by adding 1 mM BHT and 100 µM DTPA to chelate the iron and prevent further oxidation.[1]
-
The resulting solution containing the oxidized lipid products, including this compound, can then be used for quantification.
Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the analysis of this compound using headspace solid-phase microextraction (HS-SPME) coupled with GC-MS.
Materials:
-
Sample containing this compound
-
Internal standard (e.g., a stable isotope of this compound)
-
HS-SPME autosampler
-
GC-MS system with a suitable capillary column (e.g., DB-1)
-
SPME fiber (e.g., PDMS/DVB)
Procedure:
-
Place the sample in a headspace vial and add the internal standard.
-
Equilibrate the sample at a controlled temperature (e.g., 50°C) for a specific time.
-
Expose the SPME fiber to the headspace of the vial to adsorb the volatile compounds, including this compound (e.g., 50°C for 45 minutes).[8][9]
-
Retract the fiber and inject it into the GC inlet for thermal desorption of the analytes.
-
Separate the compounds on the GC column using a suitable temperature program.
-
Detect and quantify this compound using the mass spectrometer, typically in selected ion monitoring (SIM) mode for enhanced sensitivity.[8]
-
Calculate the concentration of this compound based on the peak area ratio relative to the internal standard.
Visualizations
Lipid Peroxidation Workflow
Caption: Experimental workflow for the generation and analysis of this compound from fatty acid precursors.
General Mechanism of Lipid Peroxidation
Caption: The three main stages of the lipid peroxidation chain reaction.
Formation of this compound from Linoleic Acid
Caption: Simplified pathway of this compound formation from linoleic acid peroxidation.
References
- 1. Lipid Peroxidation Generates Body Odor Component trans-2-Nonenal Covalently Bound to Protein in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Hydroxy-2-Nonenal, a Reactive Product of Lipid Peroxidation, and Neurodegenerative Diseases: A Toxic Combination Illuminated by Redox Proteomics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lipid peroxidation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Headspace Solid-Phase Microextraction/Gas Chromatography–Mass Spectrometry for the Determination of this compound and Its Application to Body Odor Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Headspace Solid-Phase Microextraction/Gas Chromatography-Mass Spectrometry for the Determination of this compound and Its Application to Body Odor Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Specificity of Antibodies for 2-Nonenal Adducts
For researchers in the fields of oxidative stress, toxicology, and drug development, the accurate detection of protein modifications by lipid peroxidation products is crucial. 2-Nonenal, a reactive α,β-unsaturated aldehyde, readily forms adducts with proteins, primarily on lysine, histidine, and cysteine residues. These modifications can alter protein structure and function, contributing to cellular damage and the pathogenesis of various diseases. Consequently, antibodies with high specificity for this compound adducts are indispensable tools for their detection and quantification.
This guide provides a comparative overview of the specificity of antibodies for this compound adducts, with a focus on supporting experimental data. We also include detailed experimental protocols for common immunochemical techniques and visual representations of relevant biological pathways and experimental workflows.
Comparison of Antibody Specificity
The specificity of an antibody is paramount for obtaining reliable and reproducible results. In the context of this compound adducts, a key challenge is potential cross-reactivity with adducts formed by other structurally similar aldehydes, such as 4-hydroxy-2-nonenal (4-HNE). Here, we compare a monoclonal antibody raised specifically against a this compound-lysine adduct with a well-characterized monoclonal antibody against a 4-HNE-histidine adduct to illustrate the importance of epitope specificity.
| Antibody | Target Adduct | Immunogen | Cross-Reactivity with Other Aldehyde Adducts | Manufacturer/Source (Example) | Reference |
| mAb 27Q4 | cis- and trans-Nϵ-3-[(hept-1-enyl)-4-hexylpyridinium]lysine (HHP-lysine), a this compound-lysine adduct | This compound-modified keyhole limpet hemocyanin (KLH) | Data on cross-reactivity with other aldehyde adducts is limited in the provided search results. The antibody is specific for the HHP-lysine epitope. | Not explicitly stated in search results, developed by researchers. | [1][2] |
| mAb HNEJ-2 | Michael addition-type 4-HNE-histidine adduct | 4-HNE-modified KLH | Negligible reactivity with proteins modified by This compound , 2-hexenal, 1-hexanal, 4-hydroxy-2-hexenal, formaldehyde, or glutaraldehyde.[3][4][5][6][7][8] | JaICA (Japan Institute for the Control of Aging) | [3][5][6][7][8] |
Key Takeaway: The data clearly demonstrates that while both antibodies are highly specific for their target epitopes, the choice of antibody is critical depending on the research question. For the specific detection of this compound adducts, an antibody like mAb 27Q4, which recognizes a unique this compound-derived epitope, is essential. Conversely, an antibody like HNEJ-2 is ideal for specifically detecting 4-HNE-histidine adducts without interference from this compound modifications.
Experimental Protocols
Accurate and reproducible detection of this compound adducts relies on optimized experimental protocols. Below are detailed methodologies for common immunoassays.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for this compound Adducts
This protocol is adapted from competitive ELISA methods for other lipid peroxidation adducts.[9][10][11]
Objective: To quantify the amount of this compound protein adducts in a sample.
Materials:
-
96-well microplate
-
This compound-modified protein standard (e.g., this compound-BSA)
-
Anti-2-Nonenal adduct antibody (e.g., mAb 27Q4)
-
HRP-conjugated secondary antibody
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1-3% BSA in PBS)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well microplate with a known amount of this compound-modified protein (e.g., this compound-BSA) in Coating Buffer overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Block the remaining protein-binding sites in the wells by adding Blocking Buffer and incubating for 1-2 hours at room temperature.
-
Competition: In separate tubes, pre-incubate your samples or standards of known this compound adduct concentrations with the anti-2-Nonenal adduct primary antibody for 1-2 hours at room temperature.
-
Incubation: Add the pre-incubated antibody-sample/standard mixtures to the coated and blocked wells. Incubate for 1-2 hours at room temperature. During this step, the this compound adducts in the sample/standard will compete with the coated this compound adducts for binding to the primary antibody.
-
Washing: Wash the plate three times with Wash Buffer.
-
Secondary Antibody: Add the HRP-conjugated secondary antibody, diluted in Blocking Buffer, to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Detection: Add the Substrate Solution to each well and incubate in the dark until a color develops (typically 15-30 minutes).
-
Stopping the Reaction: Stop the reaction by adding Stop Solution to each well.
-
Measurement: Read the absorbance at 450 nm using a plate reader. The signal will be inversely proportional to the amount of this compound adducts in the sample.
Western Blotting for this compound Adducts
This protocol provides a general framework for detecting this compound modified proteins in cell or tissue lysates.[12][13][14]
Objective: To identify specific proteins modified by this compound.
Materials:
-
SDS-PAGE equipment
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against this compound adducts
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Prepare protein lysates from cells or tissues using a suitable lysis buffer containing protease inhibitors. Determine the protein concentration of each sample.
-
SDS-PAGE: Separate 20-50 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-2-Nonenal adduct antibody diluted in Blocking Buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-buffered saline with 0.1% Tween-20).
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions and capture the signal using an imaging system.
Immunohistochemistry (IHC) for this compound Adducts in Paraffin-Embedded Tissues
This protocol outlines the steps for localizing this compound adducts in tissue sections.[15][16][17][18]
Objective: To visualize the distribution of this compound modified proteins within a tissue.
Materials:
-
Paraffin-embedded tissue sections on slides
-
Xylene and graded ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide (3%) to block endogenous peroxidase activity
-
Blocking buffer (e.g., 5% normal serum in PBS)
-
Primary antibody against this compound adducts
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections by immersing the slides in xylene, followed by a graded series of ethanol washes (100%, 95%, 70%) and finally in distilled water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval buffer in a steamer or water bath at 95-100°C for 20-30 minutes. Allow the slides to cool to room temperature.
-
Peroxidase Blocking: Incubate the sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity. Rinse with PBS.
-
Blocking: Apply Blocking Buffer and incubate for 30-60 minutes to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the sections with the primary anti-2-Nonenal adduct antibody diluted in a suitable buffer overnight at 4°C in a humidified chamber.
-
Washing: Wash the slides three times with PBS.
-
Secondary Antibody Incubation: Apply the biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.
-
Washing: Wash the slides three times with PBS.
-
Streptavidin-HRP Incubation: Apply the streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
-
Washing: Wash the slides three times with PBS.
-
Detection: Apply the DAB substrate solution and monitor for the development of a brown-colored precipitate.
-
Counterstaining: Lightly counterstain the sections with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then mount with a permanent mounting medium.
-
Visualization: Examine the slides under a microscope.
Mandatory Visualizations
Experimental Workflow for Antibody Specificity Evaluation
Caption: Workflow for generating and validating specific antibodies against this compound adducts.
Signaling Pathway Implicated in this compound-Mediated Inflammation
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. The monoclonal antibody specific for the 4-hydroxy-2-nonenal histidine adduct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The 4-Hydroxynonenal–Protein Adducts and Their Biological Relevance: Are Some Proteins Preferred Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti 4-HNE(4-hydroxy-2-nonenal) monoclonal antibody HNEJ-2: OXIDATIVE STRESS MARKERS FOR LPID PEROXIDATION/ Genox USA/ Since 1991 Leading the way in Oxidative Stress Research: [genox.com]
- 6. jaica.com [jaica.com]
- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 9. stjohnslabs.com [stjohnslabs.com]
- 10. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. Site-specific protein adducts of 4-hydroxy-2(E)-nonenal in human THP-1 monocytic cells: Protein carbonylation is diminished by ascorbic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Western blot analysis for 4-hydroxy-2-nonenal (HNE)-modified proteins in paraquat-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. escholarship.org [escholarship.org]
- 15. cdn.origene.com [cdn.origene.com]
- 16. researchgate.net [researchgate.net]
- 17. protocols.io [protocols.io]
- 18. arp1.com [arp1.com]
"a critical comparison of sampling techniques for volatile organic compounds like 2-Nonenal"
A deep dive into the analytical methodologies for capturing and quantifying 2-Nonenal, providing researchers, scientists, and drug development professionals with a comprehensive guide to selecting the optimal sampling technique. This guide offers a critical comparison of prevalent methods, supported by experimental data and detailed protocols.
The accurate detection and quantification of volatile organic compounds (VOCs) are paramount in various scientific fields, from environmental monitoring to biomedical research. This compound, a long-chain aldehyde, is a significant VOC of interest due to its association with the scent of aging in humans and its role as a flavor component in foods and beverages. Its reactive nature and typically low concentrations in complex matrices present analytical challenges. This guide critically compares several leading sampling techniques for this compound: Solid-Phase Microextraction (SPME), Stir Bar Sorptive Extraction (SBSE), Dynamic Headspace (DHS), and derivatization-based methods.
Performance Comparison of Sampling Techniques for this compound
The selection of an appropriate sampling technique is contingent on the specific research question, the sample matrix, and the required sensitivity. The following table summarizes key quantitative performance metrics for various methods applied to the analysis of this compound.
| Sampling Technique | Fiber/Sorbent | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD) | Reference |
| HS-SPME-GC-MS | PDMS/DVB | Gauze (Body Odor) | 22 pg | 74 pg | ~60% | 1.8-9.6% | [1] |
| HS-SPME-GC-MS | CAR-PDMS | Beer | 0.01 µg/L | 0.02 µg/L | 96.5% | 4% | [2] |
| SPE with PFBHA Derivatization-GC-MS | LiChrolut EN Resins | Wine | 12 ng/L | - | >90% | - | [3] |
| TF-SPME-GC-MS | HLB/PDMS | Aqueous Standard | Outperforms SPME & SBSE | - | Near-exhaustive for non-polar compounds | - | [4] |
Note: Direct comparison of LODs and LOQs can be challenging due to differing units and sample matrices. The data presented should be considered in the context of the specific study cited.
In-depth Look at Sampling Methodologies
Solid-Phase Microextraction (SPME)
SPME is a solvent-free, versatile, and widely used technique for the extraction of VOCs. It employs a fused silica (B1680970) fiber coated with a stationary phase to adsorb analytes from a sample's headspace or directly from a liquid sample.
Headspace SPME (HS-SPME) is particularly suitable for volatile compounds like this compound in complex matrices. The fiber is exposed to the vapor phase above the sample, minimizing interference from non-volatile components. The choice of fiber coating is crucial for optimal extraction efficiency. For this compound, coatings such as Polydimethylsiloxane (B3030410)/Divinylbenzene (PDMS/DVB) and Carboxen/Polydimethylsiloxane (CAR-PDMS) have proven effective.[1][2] A study on body odor analysis demonstrated that a PDMS/DVB fiber could efficiently extract this compound, achieving a low limit of detection.[1]
Thin-Film SPME (TF-SPME) represents a newer generation of SPME technology with a larger surface area of extraction phase, leading to higher extraction efficiency and sensitivity. For non-polar compounds like this compound, TF-SPME has been shown to provide significantly better results compared to traditional SPME fibers and Stir Bar Sorptive Extraction (SBSE).[4]
Stir Bar Sorptive Extraction (SBSE)
SBSE is a technique that utilizes a magnetic stir bar coated with a thick layer of polydimethylsiloxane (PDMS) to extract analytes from a liquid sample. The large volume of the stationary phase allows for higher recovery of analytes compared to SPME. While specific quantitative data for this compound using SBSE was not found in the reviewed literature, its application for other volatile aldehydes suggests it could be a viable, high-capacity sampling method.
Dynamic Headspace (DHS)
DHS, also known as purge-and-trap, is a highly sensitive technique for the analysis of volatile compounds. An inert gas is passed through the sample, stripping the VOCs, which are then collected on an adsorbent trap. The trapped compounds are subsequently thermally desorbed and transferred to a gas chromatograph for analysis. While no specific studies detailing the use of DHS for this compound were identified in the search, this technique is generally well-suited for trace-level analysis of volatile aldehydes.
Derivatization Techniques
Chemical derivatization can be employed to improve the volatility, thermal stability, and chromatographic behavior of aldehydes like this compound, as well as to enhance detection sensitivity. Common derivatizing agents include O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) and 2,4-dinitrophenylhydrazine (B122626) (DNPH).
The reaction of this compound with PFBHA forms a stable oxime derivative that can be readily analyzed by GC-MS. One study utilized this approach in combination with Solid-Phase Extraction (SPE) to achieve a very low detection limit for (E)-2-nonenal in wine.[3] This method demonstrates high recovery and is suitable for complex matrices where selective extraction and enhanced sensitivity are required.
Experimental Protocols
Headspace Solid-Phase Microextraction (HS-SPME) for this compound in Body Odor
This protocol is based on the methodology described by Saito et al. (2021).[1]
-
Sample Collection: Body odor samples are collected by wiping the skin with gauze.
-
Vial Preparation: The gauze containing the sample is placed in a 40 mL screw-cap vial with a PTFE septum.
-
Extraction: The vial is heated on a hot plate at 50 °C. A StableFlex PDMS/DVB SPME fiber is exposed to the headspace above the sample for 45 minutes.
-
Desorption and Analysis: The fiber is retracted and introduced into the injection port of a gas chromatograph-mass spectrometer (GC-MS) for thermal desorption of the analytes.
-
GC-MS Conditions:
-
Column: DB-1 fused-silica capillary column (60 m x 0.25 mm i.d., 1.0 µm film thickness).
-
Injector Temperature: 230 °C.
-
Oven Program: Held at 190 °C for 2 minutes, then ramped to 230 °C at 5 °C/min.
-
Carrier Gas: Helium at a flow rate of 1 mL/min.
-
MS Detection: Selected Ion Monitoring (SIM) mode is used for enhanced sensitivity, monitoring characteristic ions of this compound.
-
Solid-Phase Extraction with PFBHA Derivatization for (E)-2-Nonenal in Wine
This protocol is adapted from the work of Culleré et al. (2004).[3]
-
Sample Preparation: 200 mL of wine is passed through a LiChrolut EN resin SPE cartridge.
-
Interference Removal: The cartridge is washed with 60 mL of a solution containing 40% methanol (B129727) and 1% NaHCO3.
-
Derivatization: 2 mL of a 5 mg/mL PFBHA solution is passed through the cartridge. The derivatization reaction proceeds for 15 minutes at room temperature.
-
Elution: The formed oxime derivatives are eluted with 2 mL of dichloromethane.
-
Concentration and Analysis: The eluate is concentrated and analyzed by GC-MS.
-
GC-MS Conditions: Specific GC-MS conditions would be optimized for the separation and detection of the PFBHA-derivatized this compound.
Visualizing the Workflow
A general workflow for the analysis of volatile organic compounds like this compound involves several key stages, from sample collection to data analysis. The following diagram illustrates this process.
References
- 1. Headspace Solid-Phase Microextraction/Gas Chromatography–Mass Spectrometry for the Determination of this compound and Its Application to Body Odor Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of important odor-active aldehydes of wine through gas chromatography-mass spectrometry of their O-(2,3,4,5,6-pentafluorobenzyl)oximes formed directly in the solid phase extraction cartridge used for selective isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 2-Nonenal: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and preventing environmental contamination. This document provides a comprehensive, step-by-step guide for the proper disposal of 2-Nonenal, a common unsaturated aldehyde used in various research applications. Adherence to these procedures is crucial for mitigating risks and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The following table summarizes key safety information:
| Property | Value | Reference |
| GHS Hazard Statements | H227: Combustible liquidH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
| GHS Precautionary Statements | P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P405, P501 | [1] |
| Personal Protective Equipment (PPE) | Safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), lab coat, and use of a fume hood are mandatory. | [2] |
| Incompatible Materials | Strong oxidizing agents, strong bases. | [2] |
Disposal Plan Overview
The primary method for the safe disposal of this compound waste involves chemical neutralization to convert it into a less hazardous, water-soluble adduct. This procedure should be performed in a designated satellite accumulation area (SAA) for hazardous waste.[3]
This guide outlines two primary disposal pathways:
-
Chemical Neutralization: For small quantities of this compound waste, a neutralization protocol using sodium bisulfite is recommended. This process converts the aldehyde into a water-soluble bisulfite adduct, which can then be disposed of as aqueous chemical waste.
-
Hazardous Waste Collection: For large quantities of this compound or for laboratories not equipped to perform the neutralization procedure, the waste must be collected and disposed of through a licensed hazardous waste disposal company.
Experimental Protocol: Chemical Neutralization of this compound
This protocol details the step-by-step methodology for neutralizing small quantities of this compound waste in a laboratory setting.
Materials:
-
This compound waste
-
Sodium bisulfite (NaHSO₃) or Sodium metabisulfite (B1197395) (Na₂S₂O₅)
-
Methanol (B129727) or Dimethylformamide (DMF)
-
Deionized water
-
Appropriate glass container for the reaction
-
Stir plate and stir bar
-
pH paper or pH meter
-
Labeled hazardous waste container for aqueous waste
Procedure:
-
Preparation and Calculation:
-
Perform all steps within a certified chemical fume hood.
-
Wear all required personal protective equipment.
-
Determine the molar amount of this compound in the waste solution. The molecular weight of this compound is 140.22 g/mol .
-
For each mole of this compound, a 1:1 molar ratio of sodium bisulfite is theoretically required for the addition to the aldehyde group. However, as an α,β-unsaturated aldehyde, a second equivalent may react with the double bond. Therefore, it is recommended to use a 1.5 to 2-fold molar excess of sodium bisulfite to ensure complete neutralization.
-
-
Dissolution:
-
In a suitable glass container, dissolve the this compound waste in a minimal amount of a water-miscible solvent such as methanol or DMF. For aliphatic aldehydes like this compound, DMF is often effective.
-
-
Neutralization Reaction:
-
Prepare a saturated aqueous solution of sodium bisulfite.
-
Slowly add the saturated sodium bisulfite solution to the this compound solution while stirring.
-
Allow the reaction to stir at room temperature for at least 30 minutes. The reaction is an equilibrium, and allowing sufficient time will favor the formation of the bisulfite adduct.
-
-
Verification and Final Disposal:
-
After the reaction is complete, check the pH of the solution. If necessary, adjust the pH to be between 6 and 8 with a suitable buffer.
-
The resulting aqueous solution containing the this compound-bisulfite adduct should be transferred to a properly labeled hazardous waste container for aqueous chemical waste.
-
Do not dispose of the neutralized solution down the drain unless permitted by your institution's environmental health and safety (EHS) office and local regulations.
-
Safety Precautions for Neutralization:
-
The reaction of sodium bisulfite with aldehydes can generate sulfur dioxide gas, which is toxic and has a strong, pungent odor. This procedure must be performed in a well-ventilated fume hood.
-
The reaction can be exothermic. Add the sodium bisulfite solution slowly and monitor the temperature of the reaction mixture.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Personal protective equipment for handling 2-Nonenal
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Nonenal, a compound recognized as a skin, eye, and respiratory irritant.[1][2][3] Adherence to these guidelines is critical for minimizing exposure risks and ensuring safe laboratory practices.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is required to prevent contact and inhalation. The following table summarizes the necessary protective gear.
| PPE Category | Item | Specifications & Recommendations |
| Eye Protection | Safety Goggles or Glasses | Should be compliant with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[1] |
| Hand Protection | Chemical-Resistant Gloves | Butyl rubber and nitrile gloves are recommended for handling aldehydes.[4] Avoid latex or polyvinyl chlorides as they may not offer sufficient protection.[4] |
| Body Protection | Protective Clothing | A lab coat or chemical-resistant apron should be worn to prevent skin contact.[1] |
| Respiratory Protection | Respirator | Use a NIOSH-approved respirator, especially in areas with inadequate ventilation.[1][4] An air-purifying respirator with organic vapor cartridges is a suitable option. |
Chemical Safety and Exposure Data
| Property | Value |
| Flash Point | 79 °C (174.2 °F)[1][2] |
| Physical State | Liquid[1] |
| Hazards | Skin, eye, and respiratory irritant[1][2][3] |
Handling and Storage Procedures
Proper handling and storage are critical to maintaining a safe laboratory environment when working with this compound.
Engineering Controls:
-
Always handle this compound in a well-ventilated area.
-
A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.
Safe Handling Practices:
-
Ensure all required PPE is donned before handling the chemical.
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not inhale vapors.
-
After handling, wash hands and any exposed skin thoroughly with soap and water.[5]
-
Remove and wash contaminated clothing before reuse.[1]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][5]
-
Keep away from heat, sparks, and open flames.[1]
Emergency and First Aid Protocols
In the event of accidental exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][6] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][4][5] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water. Seek immediate medical attention.[1] |
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental compliance.
Spill Response Workflow
Waste Disposal:
-
All waste containing this compound must be collected in a designated, labeled, and sealed container.
-
Dispose of the chemical waste through an approved hazardous waste disposal facility.
-
Follow all federal, state, and local regulations for hazardous waste disposal. Never pour this compound down the drain.[7]
References
- 1. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. synerzine.com [synerzine.com]
- 4. dnacih.com [dnacih.com]
- 5. ag.state.mn.us [ag.state.mn.us]
- 6. fishersci.com [fishersci.com]
- 7. Permissible Exposure Limits - Annotated Tables | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
